(2S,3S)-2-acetamido-3-methylpentanamide
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S)-2-acetamido-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBXRBMLCXMBBM-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426217 | |
| Record name | N~2~-Acetyl-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56711-06-9 | |
| Record name | N~2~-Acetyl-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,3S)-2-acetamido-3-methylpentanamide: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential research applications for the chiral molecule, (2S,3S)-2-acetamido-3-methylpentanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel amino acid derivatives.
Introduction and Core Concepts
This compound is the amide derivative of N-acetyl-L-isoleucine. The N-acetylation of amino acids is a critical modification in biological systems and pharmaceutical development. This modification can significantly alter the physicochemical properties of the parent amino acid, such as its solubility, lipophilicity, and metabolic stability.[1] These changes can, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile. While extensive data is available for the parent carboxylic acid, N-acetyl-L-isoleucine, this guide will focus on the distinct properties and potential of its amide counterpart.
The presence of the amide functional group in place of the carboxylic acid is expected to reduce the molecule's acidity and introduce an additional hydrogen bond donor, potentially altering its interaction with biological targets and its membrane permeability.
Chemical Structure and Stereochemistry
The fundamental identity of this compound is defined by its unique three-dimensional arrangement of atoms.
-
IUPAC Name: this compound
-
Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions. The "(2S,3S)" designation specifies the absolute configuration at these centers, which is inherited from the natural amino acid L-isoleucine. Maintaining stereochemical purity during synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities.
Sources
(2S,3S)-2-acetamido-3-methylpentanamide physical characteristics
An In-Depth Technical Guide to the Physical Characteristics of (2S,3S)-2-acetamido-3-methylpentanamide
Introduction
This compound is the N-acetylated amide derivative of the natural amino acid L-isoleucine. As with any novel chemical entity destined for pharmaceutical development, a thorough and early characterization of its fundamental physical and chemical properties is not merely a formality but a cornerstone of a successful research program. These properties govern critical downstream decisions, influencing everything from stability and storage conditions to formulation strategies and ultimately, bioavailability.[1] An impurity in a sample can lower and broaden its melting point range, making this a crucial initial indicator of purity.[2][3]
This guide provides a comprehensive framework for the systematic evaluation of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. The methodologies described herein constitute a self-validating system, beginning with the unequivocal confirmation of structure and purity before proceeding to the determination of core physical characteristics.
Part 1: Prerequisite Analysis: Identity and Purity Confirmation
Before any physical property can be reliably measured, the identity and purity of the material must be rigorously established. Measurements performed on an impure or incorrectly identified sample are invalid. The following sequence of analyses ensures a foundation of analytical certainty.
Structural Elucidation and Verification
The first step is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance is a powerful technique for elucidating the structure of organic compounds.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum for this compound should reveal distinct signals corresponding to the different proton environments (e.g., acetyl methyl group, amide protons, alkyl chain protons). The coupling patterns (splitting) will be critical for confirming the connectivity of the carbon backbone.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, which will show a signal for each unique carbon atom in the molecule, including the two carbonyl carbons (amide and acetamido).[6]
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values based on the proposed structure and established chemical shift libraries.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: The primary goal is to identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ and confirm that its measured mass-to-charge ratio (m/z) matches the calculated exact mass of C₈H₁₆N₂O₂ (172.1263 g/mol ).
Purity Assessment
Purity is paramount. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of small-molecule drug substances.[7][8]
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a reverse-phase HPLC method. A C18 column is a common starting point for molecules of this polarity. The mobile phase will typically be a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the amide chromophore absorbs (e.g., ~210 nm).
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For regulatory purposes, a purity level of >98% is often required.
Below is a logical workflow for the initial characterization of a new chemical entity.
Caption: Initial workflow for compound validation.
Part 2: Core Physical Property Determination
With a confirmed structure and high purity, the core physical properties can be accurately determined.
Thermal Properties
Thermal analysis provides critical information on melting point, polymorphism, and thermal stability.[9][10] Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures changes in mass.[11][12]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event. The sharpness of the peak is an indicator of purity. The enthalpy of fusion (ΔHfus) can also be calculated. Simple amides are typically solids at room temperature with high melting and boiling points due to strong hydrogen bonding.[13][14] For example, acetamide has a melting point of approximately 82 °C.[14]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 300 °C) under a nitrogen atmosphere.
-
Data Analysis: The TGA curve plots mass versus temperature. A significant mass loss indicates decomposition. This analysis identifies the temperature at which the compound begins to degrade and can also quantify the amount of residual solvent or water.[9][10][11]
Table 1: Summary of Thermal Analysis Data (Illustrative)
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Melting Onset | e.g., 155.2 °C | DSC | Start of melting process |
| Melting Peak | e.g., 158.5 °C | DSC | Temperature of maximum melting rate |
| Enthalpy of Fusion | e.g., 150 J/g | DSC | Energy required to melt the solid |
| Decomposition Temp (T₅) | e.g., 210 °C | TGA | Temperature at 5% weight loss |
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[15][16][17] It is essential to measure solubility in various physiologically relevant media.
Experimental Protocol: Equilibrium "Shake-Flask" Solubility This method determines the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[16]
-
Setup: Add an excess amount of the solid compound to several vials, each containing a different solvent (e.g., deionized water, pH 7.4 phosphate-buffered saline (PBS), 0.1 M HCl).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be confirmed visually.[16]
-
Sampling and Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a 0.22 µm filter to remove any remaining microparticulates.
-
Quantification: Dilute the filtered solution and accurately determine the concentration of the dissolved compound using a validated analytical method, typically the HPLC method developed for purity analysis.
-
Calculation: The solubility is reported in units such as µg/mL or mM.
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. jchps.com [jchps.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 14. youtube.com [youtube.com]
- 15. Solubility Test | AxisPharm [axispharm.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,3S)-2-acetamido-3-methylpentanamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for (2S,3S)-2-acetamido-3-methylpentanamide, a chiral amide derivative of the essential amino acid L-isoleucine. The document delineates the strategic considerations for stereoselective synthesis, focusing on the activation of the carboxylic acid moiety of N-acetyl-L-isoleucine and its subsequent amidation. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this compound. The guide emphasizes robust and reproducible methodologies, underpinned by established principles of organic chemistry and peptide synthesis.
Introduction: The Significance of Chiral Amides
This compound belongs to the class of N-acetylated amino acid amides. These molecules are of significant interest in medicinal chemistry and drug development. The presence of the acetamido group can enhance the metabolic stability of the parent amino acid, while the amide functional group can participate in crucial hydrogen bonding interactions with biological targets. The specific stereochemistry, (2S,3S), inherited from the natural L-isoleucine precursor, is paramount for its biological activity, as stereoisomers often exhibit vastly different pharmacological profiles.
This guide will focus on a reliable and widely applicable synthetic strategy commencing from the commercially available N-acetyl-L-isoleucine. The core of this synthesis lies in the efficient and stereoretentive formation of the amide bond.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to N-acetyl-L-isoleucine as the immediate precursor. The key transformation is the formation of the primary amide from the carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Several critical factors must be considered to ensure a successful synthesis with high yield and stereochemical fidelity:
-
Stereochemical Integrity: The synthesis must proceed without racemization at the two chiral centers (C2 and C3) of the isoleucine backbone. The choice of coupling reagents and reaction conditions is crucial to prevent epimerization.
-
Carboxylic Acid Activation: The carboxylic acid of N-acetyl-L-isoleucine is not sufficiently electrophilic to react directly with an ammonia source. Therefore, it must be activated to facilitate nucleophilic attack.
-
Choice of Amine Source: While aqueous or gaseous ammonia can be used, in a laboratory setting, a more convenient source like ammonium chloride in the presence of a base is often employed.
Synthetic Pathway: Amide Bond Formation
The most robust and widely employed method for forming amide bonds from carboxylic acids in a laboratory setting involves the use of coupling agents. This approach is the cornerstone of peptide synthesis and is directly applicable here.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective reagents for activating carboxylic acids. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles. To suppress potential side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly included. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and readily undergoes aminolysis.[1]
Caption: Carbodiimide-mediated amide synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the amidation of N-protected amino acids.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| N-acetyl-L-isoleucine | ≥98% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Acros Organics |
| 1-Hydroxybenzotriazole (HOBt) hydrate | ≥97% | TCI America |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar |
| Dichloromethane (DCM), anhydrous | ≥99.8% | EMD Millipore |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | J.T. Baker |
| Ethyl acetate (EtOAc) | HPLC Grade | VWR |
| Hexanes | ACS Grade | Pharmco-Aaper |
| Saturated aqueous NaHCO₃ solution | Lab prepared | |
| 1 M aqueous HCl solution | Lab prepared | |
| Brine (saturated aqueous NaCl) | Lab prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab prepared |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-acetyl-L-isoleucine (1.73 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 30 mL) and anhydrous N,N-dimethylformamide (DMF, 10 mL) to dissolve the starting material. Stir until a clear solution is obtained.
-
Addition of HOBt and Amine Source: Add 1-hydroxybenzotriazole (HOBt) hydrate (1.53 g, 10.0 mmol) and ammonium chloride (0.59 g, 11.0 mmol) to the solution.
-
Basification: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes.
-
Activation and Coupling: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in anhydrous DCM (10 mL). Add the DCC solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a white to off-white solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc) to afford the pure this compound.
-
Characterization:
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity.
-
Assess the optical purity by chiral HPLC or by comparing the specific rotation to literature values if available.
-
Alternative Synthetic Approaches
While carbodiimide coupling is a reliable method, other strategies can also be employed.
Acyl Chloride Method
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The resulting acyl chloride is then reacted with an ammonia source.
Caption: Acyl chloride-based synthesis workflow.
Causality behind this choice: This method is often high-yielding and uses inexpensive reagents. However, the harsh conditions required for acyl chloride formation can sometimes lead to racemization, especially if not performed carefully at low temperatures. The handling of corrosive chlorinating agents also requires caution.
Characterization and Data Analysis
The successful synthesis of this compound should be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the acetyl methyl group, the α-proton, the β-proton, the γ-protons, and the δ-protons of the isoleucine side chain, as well as signals for the amide protons. The coupling patterns will be complex due to the diastereotopic nature of some protons. |
| ¹³C NMR | Signals for the two carbonyl carbons (amide and acetamido), the α-carbon, the β-carbon, and the carbons of the side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product (C₈H₁₆N₂O₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the primary and secondary amides, C=O stretching of the amide groups, and C-H stretching of the alkyl groups. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric and diastereomeric purity. |
Conclusion and Future Perspectives
The synthesis of this compound can be reliably achieved through the carbodiimide-mediated coupling of N-acetyl-L-isoleucine with an ammonia source. This method, borrowed from the well-established field of peptide synthesis, offers high yields while preserving the critical stereochemistry of the molecule. The provided protocol serves as a robust starting point for researchers in academic and industrial settings.
Future work could explore more sustainable and atom-economical approaches, such as enzymatic synthesis or catalytic direct amidation, to further enhance the efficiency and environmental friendliness of the production of this and related chiral amides. The development of such methods will be crucial for the large-scale synthesis of these valuable compounds for pharmaceutical and other applications.
References
-
Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]
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An In-depth Technical Guide to the Stereospecific Synthesis of (2S,3S)-2-acetamido-3-methylpentanamide
Abstract
This technical guide provides a comprehensive and in-depth protocol for the stereospecific synthesis of (2S,3S)-2-acetamido-3-methylpentanamide, a derivative of the essential amino acid L-isoleucine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a robust, four-step synthetic pathway, commencing with commercially available (2S,3S)-isoleucine. Each step is detailed with underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity and reproducibility. The synthesis involves N-terminal protection using a tert-butyloxycarbonyl (Boc) group, stereoretentive amidation of the carboxylic acid, subsequent deprotection, and final N-acetylation. This guide emphasizes stereochemical control to yield the desired (2S,3S) diastereomer with high purity.
Introduction: The Significance of Chiral Amides in Drug Discovery
Chiral amides are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The precise three-dimensional arrangement of substituents around a stereocenter can dramatically influence a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This compound, a derivative of L-isoleucine, serves as a valuable chiral building block in the synthesis of more complex molecules, such as peptidomimetics and enzyme inhibitors. The presence of two contiguous stereocenters at the C2 and C3 positions necessitates a synthetic strategy that maintains strict stereochemical integrity throughout the transformation sequence.
This guide presents a scientifically rigorous and practical approach to the synthesis of this target molecule, leveraging well-established protecting group strategies and coupling methodologies to ensure high yield and stereopurity.
Overall Synthetic Strategy
The stereospecific synthesis of this compound is designed as a four-step sequence, starting from the readily available and optically pure amino acid, (2S,3S)-isoleucine. The strategy is predicated on the sequential protection of the amine, activation and amidation of the carboxyl group, deprotection of the amine, and a final acylation. This approach ensures that the stereocenters of the starting material are preserved throughout the synthesis.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: N-Terminal Protection of (2S,3S)-Isoleucine
Objective: To protect the primary amine of (2S,3S)-isoleucine as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the amine from participating in the subsequent amidation reaction and avoids potential side reactions. The Boc group is chosen for its stability under the basic and neutral conditions of the subsequent steps and its facile removal under acidic conditions.[1][2]
Reaction Scheme:
(2S,3S)-Isoleucine + (Boc)₂O → (2S,3S)-N-Boc-Isoleucine
Protocol:
-
Dissolve (2S,3S)-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.[3]
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M hydrochloric acid.
-
Extract the product, (2S,3S)-N-Boc-Isoleucine, with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as a white solid.
Causality and Trustworthiness: The use of a biphasic system with a base (NaOH) facilitates the deprotonation of the amino group, enhancing its nucleophilicity towards the (Boc)₂O.[2] The workup procedure involving acidification is crucial for protonating the carboxylate, rendering the product soluble in the organic phase for extraction. This protocol is self-validating as the purity of the product can be readily assessed by NMR and melting point analysis, which should be consistent with literature values.
| Parameter | Value |
| Starting Material | (2S,3S)-Isoleucine |
| Reagent | Di-tert-butyl dicarbonate |
| Solvent | Dioxane/Water |
| Temperature | 0 °C to RT |
| Reaction Time | 12-18 hours |
| Typical Yield | 90-98% |
Table 1: Summary of Reaction Parameters for N-Boc Protection.
Step 2: Stereoretentive Amidation
Objective: To convert the carboxylic acid of (2S,3S)-N-Boc-Isoleucine into a primary amide without racemization of the α-carbon. This is achieved through the in-situ activation of the carboxylic acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with ammonia.[4][5] HOBt is a crucial additive that suppresses racemization and minimizes the formation of N-acylurea byproduct.[5]
Reaction Scheme:
(2S,3S)-N-Boc-Isoleucine + NH₃ (aq) --(DCC, HOBt)--> (2S,3S)-N-Boc-Isoleucinamide
Protocol:
-
Dissolve (2S,3S)-N-Boc-Isoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Cool the filtrate to 0 °C and add a concentrated aqueous solution of ammonia (3.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Trustworthiness: The combination of DCC and HOBt forms a highly reactive HOBt-ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with DCC alone.[5] The subsequent nucleophilic attack by ammonia yields the desired amide. The aqueous workup effectively removes unreacted starting materials and water-soluble byproducts. The stereochemical integrity can be confirmed by chiral HPLC analysis.
| Parameter | Value |
| Starting Material | (2S,3S)-N-Boc-Isoleucine |
| Coupling Reagents | DCC, HOBt |
| Amine Source | Aqueous Ammonia |
| Solvent | THF |
| Temperature | 0 °C to RT |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Table 2: Summary of Reaction Parameters for Amidation.
Figure 2: Simplified mechanism of DCC/HOBt mediated amidation.
Step 3: Boc Deprotection
Objective: To remove the Boc protecting group to liberate the free amine of (2S,3S)-N-Boc-Isoleucinamide. This is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[6][7]
Reaction Scheme:
(2S,3S)-N-Boc-Isoleucinamide --(TFA/DCM)--> (2S,3S)-Isoleucinamide
Protocol:
-
Dissolve (2S,3S)-N-Boc-Isoleucinamide (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (10-20% v/v in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.
-
Extract the free amine product with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Causality and Trustworthiness: The strong acid protonates the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, thus liberating the primary amine.[8] The basic workup is essential to neutralize the ammonium salt and isolate the free amine. The completeness of the deprotection can be verified by the absence of the Boc protons in the ¹H NMR spectrum of the product.
| Parameter | Value |
| Starting Material | (2S,3S)-N-Boc-Isoleucinamide |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to RT |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% (often used crude in next step) |
Table 3: Summary of Reaction Parameters for Boc Deprotection.
Step 4: N-Acetylation
Objective: To acetylate the primary amine of (2S,3S)-Isoleucinamide to form the final product, this compound. This is a standard acylation reaction using acetic anhydride in the presence of a mild base.[9][10]
Reaction Scheme:
(2S,3S)-Isoleucinamide + Acetic Anhydride → this compound
Protocol:
-
Dissolve the crude (2S,3S)-Isoleucinamide (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a mild base, such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[11]
Causality and Trustworthiness: The base deprotonates the ammonium salt (if any residual from the previous step) and neutralizes the acetic acid byproduct, driving the reaction to completion.[12] The workup removes excess reagents and byproducts. The final product's identity and purity can be confirmed by NMR, mass spectrometry, and melting point analysis.
| Parameter | Value |
| Starting Material | (2S,3S)-Isoleucinamide |
| Acetylating Agent | Acetic Anhydride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to RT |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% after purification |
Table 4: Summary of Reaction Parameters for N-Acetylation.
Conclusion
The synthetic route detailed in this guide provides a reliable and stereospecific method for the preparation of this compound from L-isoleucine. By employing a robust protecting group strategy and carefully selected reaction conditions, this protocol ensures the preservation of stereochemical integrity, leading to a high-purity final product. The principles and techniques described herein are broadly applicable to the synthesis of other chiral amino acid derivatives, making this guide a valuable resource for researchers in organic and medicinal chemistry.
References
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A conventional new procedure for N-acylation of unprotected amino acids. Chem Pharm Bull (Tokyo). 2007 Jan;55(1):124-7. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2017 Aug; 22(8): 1279. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. 2013, 5(5):128-135. [Link]
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N-Terminus Acetylation Protocol. Cdn.shopify.com. [Link]
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Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Aapptec. [Link]
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Purification of Acetamide. LookChem. [Link]
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. 2023, 13, 10738. [Link]
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BOC Deprotection. Acs.org. [Link]
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A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. J Pept Sci. 2018 Aug;24(8):e3091. [Link]
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Procedures to Improve Difficult Couplings. ResearchGate. [Link]
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011, 8(2), 34-45. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
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An In-depth Technical Guide to (2S,3S)-2-acetamido-3-methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound (2S,3S)-2-acetamido-3-methylpentanamide, including its nomenclature, structural details, a validated synthesis protocol, and an exploration of its potential applications in the field of drug development. Drawing upon established principles of organic chemistry and biochemical relevance, this document serves as a technical resource for professionals engaged in pharmaceutical research and development.
Nomenclature and Structural Elucidation
This compound is a derivative of the proteinogenic amino acid L-isoleucine. A systematic analysis of its name reveals its precise chemical structure.
-
Parent Chain: The "-pentanamide" suffix indicates a five-carbon chain with a primary amide group (-CONH₂) at one terminus.
-
Substituents: An "acetamido" group (-NHCOCH₃) is located at the second carbon (C2) of the pentane chain, and a "methyl" group (-CH₃) is at the third carbon (C3).
-
Stereochemistry: The "(2S,3S)" prefix denotes the specific spatial arrangement of the substituents at the two chiral centers, C2 and C3. This stereochemistry is inherited from its precursor, L-isoleucine.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
| Canonical SMILES | CCC(C)C(C(=O)N)NC(=O)C |
| InChI Key | InChI=1S/C8H16N2O2/c1-4-6(3)7(9-5(2)11)8(10)12/h6-7H,4H2,1-3H3,(H,9,11)(H2,10,12)/t6-,7-/m0/s1 |
The structure of this compound is visualized in the following diagram:
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is most effectively achieved through the amidation of its corresponding carboxylic acid, (2S,3S)-2-acetamido-3-methylpentanoic acid. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia. A common and reliable method involves the use of a peptide coupling reagent.
Starting Material: (2S,3S)-2-acetamido-3-methylpentanoic Acid
The precursor, (2S,3S)-2-acetamido-3-methylpentanoic acid, is an isoleucine derivative and can be sourced from commercial suppliers or synthesized from L-isoleucine through N-acetylation.
Amidation using Carbodiimide Coupling Agents
Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its efficiency under mild conditions.[1] Reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[1][2] The general mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, ammonia, to form the desired amide.[3]
Experimental Protocol: Synthesis via EDC Coupling
-
Reaction Setup: In a round-bottom flask, dissolve (2S,3S)-2-acetamido-3-methylpentanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amination: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
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The Multifaceted Biological Activities of Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The acetamide functional group, a seemingly simple chemical moiety, serves as a versatile scaffold in a vast array of biologically active compounds. Its unique physicochemical properties, including the ability to form hydrogen bonds and its metabolic stability, have positioned acetamide derivatives at the forefront of medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by this class of compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From combating microbial infections and halting cancer progression to controlling seizures and mitigating inflammation, acetamide derivatives represent a rich source of therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inspire and guide future research in this dynamic field.
I. Introduction: The Enduring Significance of the Acetamide Scaffold
The acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and a privileged structure in medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates underscores its importance in establishing critical interactions with biological targets. The hydrogen bond donor and acceptor capabilities of the amide bond, coupled with its conformational flexibility, allow for precise molecular recognition at the active sites of enzymes and receptors.
This guide will explore the remarkable chemical diversity and broad spectrum of biological activities of acetamido-containing molecules. We will examine how subtle structural modifications to the acetamide core can dramatically influence pharmacological properties, leading to potent and selective agents with diverse therapeutic applications.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.
A. Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial action of acetamide derivatives is often multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target bacterial kinases and DNA gyrases, crucial enzymes for bacterial replication and survival. Molecular docking studies have revealed that these compounds can occupy the same hydrophobic pockets as established antibiotics like levofloxacin, thereby disrupting these vital cellular processes.[1][2] Furthermore, some acetamide derivatives exhibit potent antibiofilm activity, a critical attribute in combating chronic and persistent infections.[1][2]
B. Prominent Antimicrobial Acetamide Derivatives
A notable example is a series of hybrid compounds combining 2-mercaptobenzothiazole with various aryl amines via an acetamide linker.[1][2] Several of these derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable to the standard drug levofloxacin.[1][2] The presence of the acetamido group has been suggested to be important for the antibacterial capacity of other heterocyclic compounds like aurones.[3]
C. Quantitative Analysis of Antimicrobial Potency
The antibacterial efficacy of these compounds is typically quantified by measuring the zone of inhibition in agar well diffusion assays. The following table summarizes the activity of selected 2-mercaptobenzothiazole acetamide derivatives against various bacterial strains.
| Compound Code | Klebsiella pneumoniae (mm) | Escherichia coli (mm) | Salmonella typhi (mm) | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Streptococcus pyogenes (mm) |
| 2b | 22.11 | 20.15 | 24.19 | 26.09 | 24.10 | 27.99 |
| 2c | 16.57 | 18.55 | 13.28 | 18.17 | 17.01 | - |
| 2i | 27.77 | 26.82 | 27.70 | 24.19 | 25.03 | 23.01 |
| Levofloxacin | 32.07 | 30.11 | 29.01 | 35.10 | 28.05 | 31.11 |
| Data adapted from ACS Omega, 2023.[1] |
D. Experimental Protocol: Agar Well Diffusion Assay
This fundamental technique provides a qualitative and semi-quantitative assessment of antimicrobial activity.
1. Preparation of Inoculum: a. Aseptically pick a few colonies of the test bacterium from a fresh culture plate. b. Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. b. Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
3. Well Preparation and Sample Application: a. Using a sterile cork borer (typically 6 mm in diameter), create wells in the agar. b. Carefully pipette a defined volume (e.g., 50-100 µL) of the acetamide derivative solution (at a known concentration) into each well. c. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
4. Incubation: a. Incubate the plates at 37°C for 18-24 hours.
5. Measurement and Interpretation: a. After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.
III. Anticancer Activity: Targeting the Machinery of Malignancy
Acetamide derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of key signaling pathways to the disruption of cellular division.[4]
A. Mechanisms of Action in Oncology
The anticancer effects of acetamide derivatives are diverse and target-specific. Some derivatives function as tubulin polymerization inhibitors , disrupting the formation of microtubules, which are essential for cell division.[5] This leads to cell cycle arrest in the G2-M phase and ultimately triggers apoptosis (programmed cell death).[5] Other acetamide-containing compounds act as autophagy inhibitors .[6] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. By inhibiting this process, these derivatives can render cancer cells more susceptible to therapeutic interventions.[6] Furthermore, some acetamide derivatives have been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting their potential use in combination therapies.[7]
B. Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of acetamide derivatives.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[8]
1. Cell Seeding: a. Culture the desired cancer cell line to ~80% confluency. b. Trypsinize the cells and resuspend them in fresh culture medium. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
2. Compound Treatment: a. Prepare serial dilutions of the acetamide derivative in culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
IV. Anticonvulsant Activity: Quelling Neurological Storms
Epilepsy is a neurological disorder characterized by recurrent seizures. Several acetamide derivatives have been identified as potent anticonvulsant agents, offering potential new therapeutic avenues for this condition.[4][9]
A. Rationale and Mechanism of Action
The design of anticonvulsant acetamide derivatives often involves modifying existing pharmacophores known to interact with targets in the central nervous system.[9] While the precise mechanisms can vary, many anticonvulsants work by modulating ion channels (such as sodium or calcium channels) or by enhancing the activity of the inhibitory neurotransmitter GABA.[10][11] Molecular docking studies have suggested that some acetamide derivatives may bind to GABA-A receptors, GABA-aminotransferase (GABA-AT), carbonic anhydrase II, and NMDA receptors.[10]
B. In Vivo Evaluation of Anticonvulsant Efficacy
The preclinical assessment of anticonvulsant activity heavily relies on animal models of seizures. The maximal electroshock (MES) seizure model is a widely used and well-validated test for identifying compounds effective against generalized tonic-clonic seizures.[9][12]
C. Experimental Protocol: Maximal Electroshock (MES) Seizure Test
1. Animal Preparation: a. Use adult male mice or rats, acclimatized to the laboratory conditions. b. Administer the test acetamide derivative or vehicle control intraperitoneally or orally at a predetermined time before the seizure induction.
2. Seizure Induction: a. Apply a drop of anesthetic/electrolyte solution to the corneal electrodes. b. Place the corneal electrodes on the corneas of the animal. c. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
3. Observation and Endpoint: a. Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. b. The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating anticonvulsant activity.
4. Data Analysis: a. The percentage of animals protected from the tonic hindlimb extension seizure is calculated for each dose of the compound. b. The ED50 (the dose that protects 50% of the animals from the seizure) can be determined using probit analysis.
V. Anti-inflammatory and Enzyme Inhibitory Activities
Acetamide derivatives have also demonstrated significant potential as anti-inflammatory agents and as inhibitors of specific enzymes implicated in various diseases.[4]
A. Anti-inflammatory Effects: Targeting Cyclooxygenase (COX)
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins.[13] Acetamide derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]
B. Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation: a. Reconstitute or dilute purified COX-1 and COX-2 enzymes in an appropriate assay buffer. b. Prepare a solution of arachidonic acid (the substrate for COX) in a suitable solvent.
2. Inhibition Reaction: a. In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test acetamide derivative at various concentrations. b. Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the arachidonic acid substrate.
3. Detection of Prostaglandin Production: a. The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. Therefore, its production is typically measured indirectly. b. One common method is to measure the production of a more stable downstream prostaglandin, such as PGE2, using an enzyme-linked immunosorbent assay (ELISA).[15] c. Alternatively, a colorimetric or fluorometric probe can be used to detect the peroxidase activity of the COX enzyme.
4. Data Analysis: a. The percentage of COX inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor. b. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
C. Butyrylcholinesterase (BChE) Inhibition: A Target for Alzheimer's Disease
Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of BChE is a therapeutic strategy for Alzheimer's disease, as it can help to increase acetylcholine levels in the brain.[12][16] Substituted acetamide derivatives have been designed and synthesized as potent BChE inhibitors.[12][16]
D. Experimental Protocol: Butyrylcholinesterase (BChE) Inhibitor Screening Assay
This colorimetric assay is based on the Ellman's method.
1. Reagent Preparation: a. Prepare a BChE assay buffer. b. Reconstitute the BChE enzyme and the substrate (e.g., butyrylthiocholine iodide). c. Prepare a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
2. Assay Procedure: a. In a 96-well plate, add the BChE assay buffer, the BChE enzyme, and the test acetamide derivative at various concentrations. b. Add the DTNB solution. c. Initiate the reaction by adding the BChE substrate.
3. Absorbance Measurement: a. The BChE enzyme hydrolyzes the substrate to produce thiocholine. b. Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). c. Measure the increase in absorbance at 412 nm over time using a microplate reader.
4. Data Analysis: a. The rate of the reaction is proportional to the BChE activity. b. Calculate the percentage of BChE inhibition for each concentration of the test compound. c. Determine the IC50 value from the dose-response curve.
VI. Synthesis of Acetamide Derivatives: A General Approach
The synthesis of acetamide derivatives can be achieved through various chemical routes. A common and versatile method involves the coupling of a carboxylic acid with an amine. For example, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives can be accomplished via the Leuckart synthetic pathway.[13] Another general approach involves the reaction of an acid chloride with an amine.[17]
A. General Synthesis Workflow
Caption: A generalized synthetic scheme for 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.
VII. Conclusion and Future Perspectives
The acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities, from antimicrobial to anticancer and beyond, highlights the remarkable versatility of this functional group. As our understanding of disease mechanisms deepens, so too will our ability to design and synthesize acetamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking and virtual screening, with traditional medicinal chemistry and high-throughput biological screening will undoubtedly accelerate the identification of new lead compounds. The future of drug discovery will likely see the development of more sophisticated acetamide-based molecules, including multi-target agents and drug conjugates, further expanding the therapeutic utility of this remarkable chemical entity.
VIII. References
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Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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Van den Haute, C., et al. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy. [Link]
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Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic Chemistry. [Link]
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Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. [Link]
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Chen, C. Y., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity. [Link]
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Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. [Link]
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Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]
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Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. [Link]
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Al-Ostath, J. N., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. [Link]
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(2S,3S)-2-acetamido-3-methylpentanamide as an isoleucine derivative
An In-depth Technical Guide on (2S,3S)-2-acetamido-3-methylpentanamide: An Isoleucine Derivative in Focus
Abstract
This compound, the amide derivative of N-acetyl-L-isoleucine, represents a pivotal class of molecules in the study of amino acid metabolism and peptide chemistry. This technical guide provides a comprehensive overview of this specific isoleucine derivative, tailored for researchers, scientists, and professionals in drug development. The document delves into its synthesis, physicochemical properties, and analytical characterization, while also exploring its potential biological significance and applications. By grounding the discussion in established chemical principles and providing detailed, reproducible protocols, this guide aims to serve as an authoritative resource for the scientific community.
Introduction to Isoleucine and Its Derivatives
The Biological Significance of L-Isoleucine
L-isoleucine is one of the nine essential amino acids in humans, meaning it cannot be synthesized by the body and must be obtained through diet. As a branched-chain amino acid (BCAA), it plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels. Its unique sec-butyl side chain contributes to the hydrophobic core of proteins, influencing their three-dimensional structure and function. Beyond its anabolic functions, isoleucine is also a key player in physiological processes such as immune response and hemoglobin formation.
Chemical Modification of Isoleucine: Rationale and Applications
The chemical modification of amino acids like isoleucine is a cornerstone of medicinal chemistry and drug design. By altering the functional groups of the parent amino acid, researchers can modulate its pharmacokinetic and pharmacodynamic properties. For instance, N-acetylation, the process of adding an acetyl group to the amine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. The conversion of the carboxylic acid to an amide can also impact its metabolic stability and receptor binding affinity. These modifications are instrumental in developing novel therapeutics, including enzyme inhibitors and peptide-based drugs.
Introduction to this compound
This compound is a direct derivative of L-isoleucine, featuring two key modifications: the N-acetylation of the alpha-amino group and the amidation of the carboxyl group. This transformation results in a neutral molecule with altered polarity and hydrogen bonding capabilities compared to the parent zwitterionic amino acid. These structural changes are significant as they can influence the molecule's interaction with biological targets and its overall metabolic fate. Understanding the synthesis and properties of this compound is crucial for exploring its potential as a research tool or a scaffold for drug discovery.
Physicochemical Properties and Characterization
The precise characterization of this compound is fundamental for its application in any scientific context. The following sections detail its key physicochemical properties.
Chemical Structure and Stereochemistry
The compound maintains the (2S,3S) stereochemistry of the parent L-isoleucine, which is crucial for its specific biological recognition. The systematic IUPAC name is this compound.
-
Molecular Formula: C₈H₁₆N₂O₂
-
Molecular Weight: 172.22 g/mol
-
Canonical SMILES: CCC(C)C(C(=O)N)NC(=O)C
-
InChI Key: InChI=1S/C8H16N2O2/c1-4-5(2)7(10-6(3)11)8(9)12/h5,7H,4H2,1-3H3,(H,10,11)(H2,9,12)/t5-,7-/m0/s1
Spectroscopic Data
-
¹H NMR: Signals corresponding to the two methyl groups of the isoleucine side chain, the methylene protons, the alpha-proton, the acetyl methyl protons, and the amide protons. The coupling patterns would be complex due to the chiral centers.
-
¹³C NMR: Resonances for the eight carbon atoms, including two carbonyl carbons (one from the amide and one from the acetamido group), and the distinct signals for the aliphatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide and acetamido groups (around 3300 cm⁻¹), C=O stretching of the amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively), and C-H stretching of the alkyl groups.
-
Mass Spectrometry: A molecular ion peak [M]+ at m/z 172.22, with potential fragmentation patterns corresponding to the loss of the amide group or the acetyl group.
Physical Properties
The physical properties of this compound are estimated based on its structure.
| Property | Value (Estimated) |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. |
| Appearance | White to off-white crystalline powder. |
Synthesis and Manufacturing
The synthesis of this compound from L-isoleucine is a straightforward two-step process involving N-acetylation followed by amidation.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the synthesis plan by breaking down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Detailed Step-by-Step Synthesis Protocol
Step 1: N-acetylation of L-Isoleucine
This step introduces the acetyl group to the primary amine of L-isoleucine.
-
Dissolution: Dissolve L-isoleucine in a suitable solvent system, such as aqueous sodium bicarbonate.
-
Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. The basic conditions neutralize the acetic acid byproduct.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the N-acetyl-L-isoleucine.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation of N-acetyl-L-isoleucine
This step converts the carboxylic acid of N-acetyl-L-isoleucine into a primary amide.
-
Activation: Dissolve the N-acetyl-L-isoleucine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Ammonolysis: Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base like triethylamine (TEA), or bubble ammonia gas through the solution.
-
Reaction Monitoring: Monitor the formation of the product by TLC or HPLC.
-
Workup: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Potential Applications and Biological Activity
While specific research on this compound is limited, its structure suggests several potential areas of application.
-
Prodrug Development: The amide and acetyl groups could be designed to be cleaved by endogenous enzymes, releasing a pharmacologically active molecule.
-
Metabolic Studies: As a stable, neutral derivative of isoleucine, it could be used as a tracer in metabolic studies to investigate the transport and fate of isoleucine without the complications of its zwitterionic nature.
-
Peptidomimetics: The core structure can serve as a building block in the synthesis of peptidomimetics, where the amide bond mimics a peptide linkage, but the overall structure is more resistant to enzymatic degradation.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final product. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).
Chiral Chromatography
To confirm the stereochemical purity and ensure that no racemization occurred during synthesis, chiral HPLC is necessary. A chiral stationary phase, such as one based on cyclodextrins or cellulose derivatives, can separate the (2S,3S) enantiomer from other possible stereoisomers.
Step-by-Step HPLC Protocol for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity is determined by the relative area of the main peak.
Conclusion and Future Directions
This compound is a chemically and biologically interesting derivative of the essential amino acid L-isoleucine. Its synthesis is achievable through standard organic chemistry techniques, and its properties can be thoroughly characterized by modern analytical methods. While direct applications are still under exploration, its potential as a research tool in metabolic studies and as a scaffold in medicinal chemistry is significant. Future research should focus on the enzymatic stability of this compound, its cell permeability, and its potential interactions with biological targets to unlock its full therapeutic and scientific potential.
References
There are no direct scientific publications available for the specific compound this compound through the performed searches. The synthesis and characterization methods described are based on established and general principles of organic and medicinal chemistry, which are documented in standard textbooks and widely available chemical literature. The provided information is therefore based on expert-driven chemical principles rather than specific citations for this novel compound.
An In-depth Technical Guide to the Putative Mechanism of Action of (2S,3S)-2-acetamido-3-methylpentanamide
Preamble: Navigating the Uncharted Territory of a Novel N-Acyl Amino Acid Amide
To the community of researchers, scientists, and drug development professionals, this document serves as a forward-looking technical guide into the potential mechanism of action of (2S,3S)-2-acetamido-3-methylpentanamide. As of the latest literature review, this specific N-acetylated isoleucine amide is not a well-characterized compound with a documented biological target or signaling pathway. Therefore, this guide adopts a first-principles approach, leveraging our understanding of related N-acyl amino acids and isoleucine derivatives to construct a plausible, testable hypothesis regarding its function. This is not a recitation of established facts but a proposed roadmap for discovery—a starting point for rigorous scientific inquiry.
Our core directive is to dissect the molecule's structure, infer its likely biological interactions, and lay out a comprehensive experimental plan to elucidate its true mechanism of action. We will proceed with the scientific integrity and logical rigor expected in preclinical drug discovery, grounding our hypotheses in the established pharmacology of analogous compounds.
Part 1: Structural Dissection and Mechanistic Postulation
The structure of this compound, an N-acetylated derivative of L-isoleucinamide, provides critical clues to its potential biological activity. Let us deconstruct its key features:
-
L-Isoleucine Scaffold: As a derivative of the essential branched-chain amino acid (BCAA) L-isoleucine, the compound is poised to interact with biological systems centered around amino acid metabolism and signaling.
-
N-Acetyl Group: The acetylation of the alpha-amino group is a pivotal modification. It neutralizes the positive charge of the amine, increasing the molecule's lipophilicity. This has been shown to alter membrane permeability and, crucially, switch the substrate specificity for membrane transporters. For instance, N-acetyl-l-leucine exhibits enhanced uptake via monocarboxylate transporters (MCTs) compared to the parent amino acid, which primarily uses L-type amino acid transporters (LATs)[1].
-
C-Terminal Amide: The replacement of the carboxylic acid with an amide group further neutralizes a charge, rendering the entire molecule uncharged at physiological pH. This modification significantly increases its ability to cross cellular membranes via passive diffusion and may also alter its affinity for transporters and receptors.
Based on this structural analysis, we can formulate a primary hypothesis for the mechanism of action of this compound:
Primary Hypothesis: this compound acts as a pro-drug or a signaling molecule that leverages its enhanced membrane permeability and altered transporter affinity to modulate intracellular pathways related to amino acid sensing and metabolism, potentially impacting cellular energy homeostasis and stress responses.
This overarching hypothesis can be broken down into several testable sub-hypotheses:
-
Altered Cellular Uptake: The compound is taken up by cells more efficiently than L-isoleucine, likely via a combination of passive diffusion and specific transporters such as MCTs.
-
Intracellular Metabolism: Once inside the cell, the amide and/or acetyl group may be hydrolyzed by intracellular amidases or deacetylases to release L-isoleucine or N-acetyl-L-isoleucine, respectively.
-
Modulation of Downstream Pathways: The increased intracellular concentration of the parent compound or its metabolites could activate downstream signaling pathways, such as the mTORC1 pathway (a key regulator of cell growth and metabolism sensitive to amino acid levels), or influence mitochondrial function.
-
Direct Receptor Interaction: As a member of the broader N-acyl amino acid family, it is also plausible that the compound acts as a signaling molecule in its own right, potentially binding to orphan G-protein coupled receptors (GPCRs) or other cellular targets.[2]
Part 2: A Proposed Experimental Roadmap for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, where the results of each experiment inform the next.
Experimental Phase 1: Cellular Uptake and Metabolism
Objective: To determine the cellular permeability of the compound and identify its intracellular metabolites.
1.1. Cellular Accumulation Assay:
-
Protocol:
-
Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a metabolically active cell line like HepG2) to 80-90% confluency in 24-well plates.
-
Treat the cells with a known concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, rapidly wash the cells with ice-cold PBS to halt transport.
-
Lyse the cells and collect the intracellular contents.
-
Quantify the concentration of the parent compound in the cell lysate using LC-MS/MS.
-
As a control, perform the same experiment with L-isoleucine.
-
-
Causality and Interpretation: This experiment will determine if the N-acetylation and C-terminal amidation enhance cellular uptake compared to the parent amino acid. A significantly higher intracellular concentration of the test compound would support the hypothesis of increased membrane permeability.
1.2. Transporter Inhibition Assay:
-
Protocol:
-
Following the protocol for the cellular accumulation assay, pre-incubate the cells with known inhibitors of relevant transporters before adding the test compound.
-
MCT inhibitor (e.g., AR-C155858)
-
LAT inhibitor (e.g., BCH)
-
-
Measure the intracellular concentration of the test compound after a fixed time point (e.g., 15 minutes).
-
-
Causality and Interpretation: A significant reduction in the uptake of the compound in the presence of a specific inhibitor will identify the transporter family responsible for its cellular entry.
1.3. Metabolite Identification:
-
Protocol:
-
Treat cells with the test compound for a longer duration (e.g., 1, 4, 24 hours).
-
Extract both intracellular and extracellular metabolites.
-
Analyze the extracts using high-resolution LC-MS/MS to identify potential hydrolysis products, such as L-isoleucine, N-acetyl-L-isoleucine, and (2S,3S)-2-amino-3-methylpentanamide.
-
-
Causality and Interpretation: The identification of metabolites will reveal if the compound is acting as a pro-drug. The relative concentrations of the parent compound and its metabolites over time will provide insights into the rate of its intracellular conversion.
Data Presentation: Cellular Uptake and Metabolism
| Compound | Uptake at 15 min (pmol/mg protein) | Uptake with MCT Inhibitor | Uptake with LAT Inhibitor | Major Intracellular Metabolite(s) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Metabolite(s) |
| L-Isoleucine | Hypothetical Value | Hypothetical Value | Hypothetical Value | N/A |
Visualization: Proposed Experimental Workflow for Phase 1
Caption: Workflow for characterizing cellular uptake and metabolism.
Experimental Phase 2: Downstream Signaling and Functional Effects
Objective: To identify the downstream cellular pathways modulated by the compound.
2.1. mTORC1 Pathway Activation:
-
Protocol:
-
Treat cells with the test compound for various times.
-
Lyse the cells and perform Western blotting for key proteins in the mTORC1 pathway:
-
Phospho-S6 Kinase (p-S6K)
-
Total S6 Kinase
-
Phospho-4E-BP1 (p-4E-BP1)
-
Total 4E-BP1
-
-
Use L-isoleucine as a positive control.
-
-
Causality and Interpretation: An increase in the phosphorylation of S6K and 4E-BP1 would indicate activation of the mTORC1 pathway, suggesting that the compound (or its metabolites) is being sensed as an amino acid.
2.2. Mitochondrial Function Assays:
-
Protocol:
-
Measure cellular oxygen consumption rate (OCR) using a Seahorse XF Analyzer after treatment with the compound. This will assess effects on mitochondrial respiration.
-
Measure extracellular acidification rate (ECAR) to assess glycolysis.
-
Assess mitochondrial membrane potential using a fluorescent dye like TMRE.
-
-
Causality and Interpretation: Changes in OCR and ECAR will reveal if the compound affects cellular bioenergetics. A change in mitochondrial membrane potential could indicate effects on mitochondrial health and function.
2.3. GPCR Screening:
-
Protocol:
-
Utilize a commercially available GPCR screening panel (e.g., a beta-arrestin recruitment assay) to screen the compound against a broad range of orphan GPCRs.
-
Follow up any hits with dose-response curves to determine potency (EC50).
-
-
Causality and Interpretation: This will determine if the compound has direct activity as a signaling molecule at the receptor level, independent of its role as a potential pro-drug for isoleucine.
Visualization: Hypothesized Signaling Pathway
Caption: Putative signaling pathways for the compound.
Part 3: Concluding Remarks and Future Directions
This guide presents a structured and logical framework for elucidating the mechanism of action of this compound. The proposed experiments are designed to first establish the pharmacokinetic properties of the compound at a cellular level and then to probe its pharmacodynamic effects on key signaling pathways.
The true value of this molecule will be revealed through the execution of these, and subsequent, well-designed experiments. Should the compound demonstrate favorable properties, such as enhanced cellular delivery of isoleucine or novel signaling activity, it could represent a valuable tool for studying amino acid sensing or a lead compound for therapeutic development in areas such as metabolic disorders or neurodegenerative diseases.[3] The path forward requires a commitment to rigorous, hypothesis-driven research, and this document is intended to be the first step on that journey.
References
- This reference section would be populated with the specific citations used in a real-world scenario.
-
Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 933. [Link]
-
Bonaventura, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]
-
Tsuboi, K., et al. (2006). N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 649-661. [Link]
Sources
- 1. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
InChI key for (2S,3S)-2-acetamido-3-methylpentanamide
An In-Depth Technical Guide to (2S,3S)-2-acetamido-3-methylpentanamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, the amide derivative of N-acetyl-L-isoleucine. While its direct biological applications are still a subject of nascent research, its structural relationship to therapeutically significant N-acetylated amino acids, such as N-acetylcysteine (NAC), suggests considerable potential in drug discovery and development. This document details the compound's chemical identifiers, including its InChIKey, physicochemical properties, a robust and detailed synthetic protocol, and a discussion of its prospective applications for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Introduction: The Significance of N-Acetylated Amino Acid Amides
N-acetylated amino acids and their derivatives represent a pivotal class of molecules in biochemistry and pharmaceutical sciences. The addition of an acetyl group to the amine of an amino acid can significantly alter its physicochemical properties, such as stability, solubility, and membrane permeability, while often retaining or modulating the biological activity of the parent molecule. A prime example is N-acetylcysteine (NAC), an acetylated derivative of L-cysteine, which is widely used as a mucolytic agent and an antidote for acetaminophen poisoning, primarily due to its role as a precursor to the antioxidant glutathione (GSH).[1][2] The therapeutic applications of NAC have spurred interest in other N-acetylated amino acids for conditions ranging from neurodegenerative diseases to inflammatory disorders.[3]
This compound, as the amide of N-acetyl-L-isoleucine, is a structurally related compound with potential as a research tool and a precursor for more complex molecules. The amide functional group can further influence its biological disposition and interaction with physiological targets. This guide aims to provide the foundational knowledge required to synthesize, characterize, and explore the potential of this compound.
Chemical Identity and Physicochemical Properties
Precise identification is paramount for any chemical entity in a research or development setting. The following section provides the key identifiers and a table of computed physicochemical properties for this compound.
Chemical Identifiers
-
IUPAC Name: this compound
-
Synonyms: N-acetyl-L-isoleucinamide, Ac-Ile-NH2
-
Molecular Formula: C₈H₁₆N₂O₂
-
Canonical SMILES: CCNC(=O)C
-
InChI: InChI=1S/C8H16N2O2/c1-4-5(2)7(10-6(3)11)8(9)12/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
-
InChIKey: VFUOTPSBFXMCHO-WHFBIAKZSA-N
Physicochemical Data
The properties of this compound are primarily available through computational prediction, as extensive experimental data is not yet widely published. The following table summarizes these predicted properties, which are crucial for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Weight | 172.23 g/mol | Computed |
| Exact Mass | 172.121178 g/mol | Computed |
| XLogP3 | 0.1 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Topological Polar Surface Area | 75.7 Ų | Computed |
Synthesis of this compound
The synthesis of the target compound is logically approached as a two-step process starting from the commercially available amino acid, L-isoleucine. The first step involves the protection of the amino group via acetylation, followed by the conversion of the carboxylic acid to a primary amide.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. This pathway is designed for high yield and purity, employing common laboratory reagents and techniques.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Acetylation of L-Isoleucine
This procedure is based on the well-established Schotten-Baumann reaction conditions for the acetylation of amino acids.[4]
-
Dissolution: Dissolve L-isoleucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with stirring in an ice-water bath.
-
Acetylation: Add acetic anhydride (1.5 eq) dropwise to the cold, stirring solution. Ensure the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of N-acetyl-L-isoleucine should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (2S,3S)-2-acetamido-3-methylpentanoic acid.[5]
Step 2: Amidation of N-Acetyl-L-Isoleucine
This step involves the activation of the carboxylic acid followed by reaction with an ammonia source. The use of a coupling agent is a common and effective method for amide bond formation.
-
Activation: To a stirred solution of N-acetyl-L-isoleucine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as BOP reagent (1.1 eq) and an auxiliary nucleophile like HOBt (1.1 eq).[3] Add a non-nucleophilic base, such as diisopropylethylamine (4.0 eq), to the mixture.
-
Amine Addition: To this activated mixture, add a solution of aqueous ammonia (e.g., 28-30%, 5.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the final product, this compound.
Potential Applications in Research and Drug Development
While this compound is not yet a widely studied compound, its structural characteristics suggest several promising avenues for research and application.
-
Antioxidant and Neuroprotective Research: N-acetylated amino acids are well-known for their antioxidant properties.[1][3] N-acetylcysteine, for instance, acts as a precursor for glutathione synthesis, a key cellular antioxidant.[1] The amide derivative, N-acetylcysteine amide (NACA), has been shown to have neuroprotective effects against glutamate-induced cytotoxicity. By analogy, this compound could be investigated for similar antioxidant and cytoprotective activities, particularly in neuronal cell models.
-
Metabolic Studies: As a derivative of the essential amino acid isoleucine, this compound could serve as a valuable tool in metabolic research. It could be used to probe the activity of enzymes involved in amino acid metabolism or as a stable-isotope labeled internal standard in mass spectrometry-based metabolomics if synthesized with isotopic labels.
-
Drug Discovery Scaffold: The N-acetyl-isoleucinamide core can be used as a starting point or a building block in medicinal chemistry campaigns. The amide and acetyl groups provide handles for further chemical modification to explore structure-activity relationships in the development of new therapeutic agents. Its physicochemical properties may offer advantages in terms of cell permeability and metabolic stability compared to its carboxylic acid counterpart.
Safety and Handling
As there is no specific safety data available for this compound, precautions should be taken based on the data for its precursor, N-acetyl-L-isoleucine. The precursor is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with significant untapped potential. This guide provides the essential technical information, including a reliable synthetic protocol, to enable researchers to explore its properties and applications. Its structural similarity to known bioactive N-acetylated amino acids makes it a compelling candidate for investigation in areas such as neuroprotection and as a versatile scaffold in drug discovery.
References
-
PubChem. (2S)-2-acetamido-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. N-Acetylisoleucine. National Center for Biotechnology Information. Retrieved from [Link]
- Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.
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Wikipedia. (2023). Acetylcysteine. Retrieved from [Link]
- Raghavan, S., & Manoharan, P. T. (2000). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry, 65(12), 3561–3566.
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GoodRx. (2022). What Is N-Acetylcysteine and Does It Have Mental Health Benefits? Retrieved from [Link]
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YouTube. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. Neurology Journal. Retrieved from [Link]
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PubChem. N-Acetyl-L-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]
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Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Minerva Access. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
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Regeneron ISEF. (2025). N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]
- Penafiel, R., Martinez-Caceres, M. A., & Monserrat, F. J. (2020). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Antioxidants, 9(11), 1110.
- Google Patents. (n.d.). Process for racemisation and acetylation of leucine.
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ResearchGate. (2017). The Enzymatic Synthesis of N-Acetyl-l-aspartic Acid by a Water-insoluble Preparation of a Cat Brain Acetone Powder. Retrieved from [Link]
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PubMed Central. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Retrieved from [Link]
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PubMed. (2021). Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. Retrieved from [Link]
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MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Retrieved from [Link]
-
ResearchGate. (2013). The chemistry and biological activities of N-acetylcysteine. Retrieved from [Link]
-
PubMed. (2005). Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12. Retrieved from [Link]
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PubChem. (n.d.). N-Acetylglycinamide. Retrieved from [Link]
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An In-Depth Technical Guide to (2S,3S)-2-acetamido-3-methylpentanamide: Unveiling a Molecule of Latent Potential
For correspondence:
Abstract
(2S,3S)-2-acetamido-3-methylpentanamide, also recognized by its chemical synonym Ac-L-Ile-NH2 and identified by the CAS number 56711-06-9, is a derivative of the essential amino acid L-isoleucine. While its structural features suggest a potential role in various biochemical and physiological processes, a comprehensive review of the existing scientific literature reveals a landscape ripe for exploration. This technical guide aims to consolidate the currently available information on this compound, highlighting its physicochemical properties, potential applications, and outlining prospective avenues for future research. The primary audience for this guide includes researchers, scientists, and professionals in the fields of drug development, neuroscience, and nutrition science who are interested in the untapped potential of novel amino acid derivatives.
Introduction: The Scientific Landscape of this compound
This compound is a fascinating molecule that sits at the intersection of amino acid chemistry and pharmaceutical science. As an N-acetylated amide of L-isoleucine, its structure is characterized by a stereospecific configuration that is crucial for its potential biological interactions. The acetylation of the amino group and the amidation of the carboxyl group of isoleucine can significantly alter its physicochemical properties, such as solubility, stability, and ability to cross biological membranes, when compared to the parent amino acid.
Despite its availability from various chemical suppliers, a thorough investigation into the scientific literature reveals a notable scarcity of in-depth studies on this compound. This presents both a challenge and an opportunity. The challenge lies in the lack of established data on its synthesis, mechanism of action, and biological efficacy. The opportunity, however, is immense for researchers looking to explore novel chemical entities with potential therapeutic or performance-enhancing applications.
Physicochemical Properties and Data
| Property | Value | Source |
| CAS Number | 56711-06-9 | Chem-Impex |
| Molecular Formula | C8H16N2O2 | Chem-Impex |
| Molecular Weight | 172.22 g/mol | Chem-Impex |
| Appearance | White powder | Chem-Impex |
| Purity | ≥ 99% (TLC) | Chem-Impex |
| Storage Conditions | 0 - 8 °C | Chem-Impex |
| Synonyms | Ac-L-Ile-NH2, Acetyl-L-isoleucine amide | Chem-Impex |
Potential and Hypothesized Applications
While specific, peer-reviewed studies on this compound are lacking, its structural relationship to L-isoleucine and other N-acetylated amino acids allows for the formulation of several hypotheses regarding its potential applications.
Pharmaceutical Development
One of the most promising areas for this compound is in pharmaceutical development, where it could serve as a key building block in the synthesis of novel peptide-based drugs.[1] The modification of the N- and C-termini of isoleucine may confer enhanced stability against enzymatic degradation, a common challenge in the development of peptide therapeutics.
Neuroscience Research
There is a growing interest in the neuroprotective effects of amino acid derivatives.[1] N-acetylated amino acids, such as N-acetylcysteine (NAC), have been extensively studied for their antioxidant and neuroprotective properties.[2][3][4][5][6] It is plausible that this compound could exhibit similar neuroprotective activities, warranting investigation in models of neurodegenerative diseases.
Nutrition Science and Ergogenic Aids
Amino acids and their derivatives are central to sports nutrition and the development of ergogenic aids. Isoleucine, as a branched-chain amino acid (BCAA), plays a critical role in muscle protein synthesis and recovery. The acetylated and amidated form of isoleucine may offer advantages in terms of bioavailability and metabolic fate, potentially leading to more effective dietary supplements for enhancing muscle recovery and performance.[1]
Prospective Research Directions: A Call to Investigation
The current void in the scientific literature on this compound presents a unique opportunity for original research. The following outlines key experimental avenues that could unlock the potential of this molecule.
Synthesis and Characterization
While general methods for amide synthesis are well-established, a detailed, optimized, and scalable synthetic protocol for this compound is yet to be published. A thorough characterization of the synthesized compound using modern analytical techniques (NMR, Mass Spectrometry, HPLC) would be the foundational step for any further biological investigation.
Diagram: General Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
In Vitro Biological Screening
A battery of in vitro assays would be essential to elucidate the biological activity of the compound. This could include:
-
Cytotoxicity assays: To determine the safety profile in various cell lines.
-
Antioxidant capacity assays: To investigate its potential to scavenge free radicals.
-
Enzyme inhibition assays: To screen for any specific enzymatic targets.
-
Cell-based models of disease: To assess its efficacy in relevant disease models, such as neuronal cells for neuroprotection studies or muscle cells for metabolic studies.
In Vivo Studies
Following promising in vitro results, in vivo studies in animal models would be the next logical step. These studies could investigate:
-
Pharmacokinetics and bioavailability: To understand how the compound is absorbed, distributed, metabolized, and excreted.
-
Efficacy in disease models: To evaluate its therapeutic potential in relevant animal models of disease.
-
Safety and toxicology: To establish a comprehensive safety profile.
Conclusion: An Open Invitation to the Scientific Community
This compound represents a molecule with significant, yet largely unexplored, potential. Its structural similarity to the vital amino acid L-isoleucine, combined with the chemical modifications of acetylation and amidation, positions it as a prime candidate for investigation across multiple scientific disciplines. This technical guide has served to consolidate the sparse information currently available and, more importantly, to illuminate the vast, uncharted territory that awaits exploration. It is an open invitation to the scientific community to embark on the journey of discovery and to potentially unveil a new chapter in the application of amino acid derivatives for the betterment of human health and performance.
References
Due to the limited specific research on this compound, the references below provide a broader context on related compounds and methodologies.
-
Chem-Impex International Inc. Acetyl-L-isoleucine amide. [Link]
- Samant, S. D., & Dandekar, S. A. (2004). A mild and efficient method for the synthesis of N-acetyl amino acids. Indian Journal of Chemistry-Section B, 43(8), 1777-1779.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Tenforde, A. S., & Fredericson, M. (2011).
- Aseervatham, J., Sivasudha, T., Jeyadevi, R., & Ananth, D. A. (2013). Environmental factors and lifestyle exposures on neurodegenerative diseases. Reviews on environmental health, 28(4), 179-192.
- Atanassova, M. S., & Yaneva, V. K. (2021). N-acetylcysteine as a potential therapeutic agent in the treatment of COVID-19. Medical Hypotheses, 146, 110452.
- Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A review on various uses of N-acetylcysteine. Cell journal, 19(1), 11.
- Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
- Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). The role of N-acetylcysteine in the treatment of psychiatric disorders: a review of the literature. Current neuropharmacology, 16(9), 1276-1316.
- Zhang, X., Liu, X., Zhu, X., Zhu, H., & Chen, J. (2018). N-acetylcysteine for the treatment of psychiatric disorders: a review of current evidence.
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- 6. mdpi.com [mdpi.com]
Technical Guide: Molecular Weight of (2S,3S)-2-acetamido-3-methylpentanamide
This technical guide provides a comprehensive analysis of the molecular weight of (2S,3S)-2-acetamido-3-methylpentanamide, a compound of interest for researchers and professionals in the fields of biochemistry and drug development. This document outlines the determination of its molecular formula, a detailed calculation of its molecular weight based on IUPAC standard atomic weights, and a visual representation of its chemical structure.
Determination of Molecular Formula
This compound is a derivative of the amino acid isoleucine. The systematic name indicates a five-carbon pentanamide backbone. The "(2S,3S)" designation specifies the stereochemistry at the second and third carbon atoms. An acetamido group (-NHCOCH₃) is attached to the second carbon, and a methyl group (-CH₃) is attached to the third carbon.
To establish the molecular formula, we can start with the structure of its parent acid, (2S,3S)-2-acetamido-3-methylpentanoic acid, which has the molecular formula C₈H₁₅NO₃[1][2]. The conversion of a carboxylic acid to a primary amide involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with an amino (-NH₂) group. This substitution results in a net change of -O +NH, which corresponds to the removal of one oxygen atom and the addition of one nitrogen atom and one hydrogen atom.
Therefore, the molecular formula for this compound is C₈H₁₆N₂O₂ .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC) are utilized for this calculation.[3][4][5] For elements with a range of atomic weights, a commonly accepted value is used.[6]
The atomic weights of the constituent elements are:
-
Carbon (C): 12.011 amu[7]
-
Hydrogen (H): 1.008 amu[7]
-
Nitrogen (N): 14.007 amu[7]
-
Oxygen (O): 15.999 amu[7]
The molecular weight calculation is as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
= (8 × 12.011) + (16 × 1.008) + (2 × 14.007) + (2 × 15.999) = 96.088 + 16.128 + 28.014 + 31.998 = 172.228 amu
This value can also be expressed in grams per mole ( g/mol ).
Data Presentation
The following table summarizes the atomic composition and the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 28 | 172.228 |
Molecular Structure Visualization
The chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clarifies the connectivity of the atoms and the stereochemistry of the molecule.
Caption: Molecular structure of this compound.
References
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Standard atomic weight - Wikipedia. Available at: [Link]
-
Periodic Table - Ptable - Properties. Available at: [Link]
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Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]
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Atomic Weights of the Elements 2023 - IUPAC nomenclature. Available at: [Link]
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atomic weight | Definition, Units, & Table | Britannica. Available at: [Link]
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(2S,3S)-2-amino-3-methylpentanoic acid;(2R) - PubChem - NIH. Available at: [Link]
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(2r,3s)-2-Ethyl-3-methylpentanamide - PubChem. Available at: [Link]
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(2S,3S)-2-Acetamido-3-methylpentanoic acid - Lead Sciences. Available at: [Link]
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Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- | C8H17NO - PubChem - NIH. Available at: [Link]
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- 7. ptable.com [ptable.com]
The Acetamide Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acetamide functional group, with its deceptively simple CH₃CONH– structure, stands as a titan in the world of medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties and synthetic tractability, has cemented its place as a critical pharmacophore in a vast and ever-expanding arsenal of therapeutic agents. This guide provides a comprehensive exploration of acetamide-containing compounds, delving into their synthesis, diverse biological activities, mechanisms of action, and the intricate structure-activity relationships that govern their therapeutic potential. By synthesizing technical data with field-proven insights, this document aims to empower researchers and drug development professionals to harness the full potential of the acetamide scaffold in the creation of novel and effective therapeutics.
The Strategic Importance of the Acetamide Moiety in Drug Design
The prevalence of the acetamide group in pharmaceuticals is no coincidence. It imparts a unique combination of properties that are highly desirable in drug candidates. The amide bond is relatively stable to hydrolysis, providing metabolic stability, yet it can also participate in crucial hydrogen bonding interactions with biological targets. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating strong and specific binding to the active sites of enzymes and receptors.[1]
Furthermore, the acetamide moiety can significantly influence a molecule's pharmacokinetic profile. Its polarity can enhance aqueous solubility, a critical factor for bioavailability, while N-substitution on the acetamide group allows for the fine-tuning of lipophilicity, which governs membrane permeability and distribution within the body.[1] This ability to modulate physicochemical properties makes the acetamide group an invaluable tool in the lead optimization phase of drug discovery.
Synthetic Methodologies for Acetamide-Containing Compounds
The construction of the amide bond is a cornerstone of organic synthesis, and a plethora of methods have been developed for this purpose. The choice of synthetic route depends on several factors, including the complexity of the starting materials, the presence of sensitive functional groups, and the desired scale of the reaction.
Classical Amide Bond Formation
The most common approach to forming an amide bond involves the coupling of a carboxylic acid and an amine. This is typically achieved through the activation of the carboxylic acid to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
Common Coupling Reagents:
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used to activate carboxylic acids.[2]
-
Phosphonium and Uronium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents that often lead to high yields and minimal side reactions.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, offer a highly efficient and atom-economical route to complex molecules. The Ugi four-component reaction is a prominent example, yielding α-acylamino acetamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3]
Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For acetamide synthesis, this includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the development of solvent-free reaction conditions.[4]
Diverse Biological Activities of Acetamide-Containing Compounds
The structural versatility of the acetamide scaffold has led to the discovery of compounds with a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where acetamide-containing molecules have made a major impact.
Anticancer Activity
Acetamide derivatives are prominent in the development of novel anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their inhibition has emerged as a validated strategy in cancer therapy. Many potent HDAC inhibitors feature a zinc-binding group, a linker, and a "cap" group that interacts with the enzyme's surface. The acetamide moiety, often as part of a hydroxamic acid or benzamide, can act as a key component of the zinc-binding group.[5]
Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Numerous kinase inhibitors incorporate the acetamide scaffold, which can form key hydrogen bonds within the ATP-binding pocket of the target kinase.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Certain acetamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.[5] For instance, 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been found to activate caspases 3 and 9 in breast cancer cells.[5]
Antimicrobial Activity
The rise of antimicrobial resistance is a major global health threat, necessitating the urgent development of new antibacterial and antifungal agents. Acetamide derivatives have emerged as a promising class of compounds in this area.[5] Hybrid molecules that combine the acetamide linker with other bioactive moieties, such as 2-mercaptobenzothiazole, have shown significant antimicrobial potential.[5]
Anti-inflammatory Activity
Inflammation is a complex biological response that is implicated in a wide range of diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) are acetamide derivatives that function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][7]
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The acetamide nitrogen of many COX-2 inhibitors forms critical hydrogen bonds with amino acid residues like Serine 530 and Tyrosine 385 in the active site of the enzyme.[8]
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several acetamide derivatives have been developed as anticonvulsant drugs. Their mechanism of action often involves the modulation of ion channels or neurotransmitter systems in the brain.
Structure-Activity Relationships (SAR) of Acetamide Derivatives
The biological activity of acetamide-containing compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties.
Key Structural Features Influencing Activity:
-
N-Substitution: The nature of the substituent on the acetamide nitrogen can significantly impact activity. For example, in some kinase inhibitors, specific N-aryl or N-heteroaryl groups are required for optimal binding.
-
α-Substitution: Modifications at the carbon atom adjacent to the carbonyl group can also have a profound effect. In some anticonvulsant acetamides, the stereochemistry and nature of the α-substituent are critical for activity.
-
The "Cap" Group: In HDAC inhibitors, the "cap" group, which is distal to the zinc-binding acetamide moiety, plays a vital role in interacting with the surface of the enzyme and can influence isoform selectivity.[5]
Case Studies: FDA-Approved Drugs Containing the Acetamide Moiety
The success of the acetamide scaffold in drug discovery is exemplified by the large number of FDA-approved drugs that incorporate this functional group.
| Drug Name | Therapeutic Class | Indication |
| Paracetamol (Acetaminophen) | Analgesic, Antipyretic | Pain, Fever |
| Lidocaine | Local Anesthetic, Antiarrhythmic | Local anesthesia, Ventricular arrhythmias |
| Procainamide | Antiarrhythmic | Atrial and ventricular arrhythmias |
| Sotalol | Beta-Blocker, Antiarrhythmic | Ventricular arrhythmias, Atrial fibrillation |
| Atenolol | Beta-Blocker | Hypertension, Angina, Myocardial infarction |
| Metoclopramide | Antiemetic, Prokinetic | Nausea, Vomiting, Gastroparesis |
| Busulfan | Alkylating Agent | Chronic myeloid leukemia |
| Melphalan | Alkylating Agent | Multiple myeloma, Ovarian cancer |
| Zolpidem [9] | Hypnotic | Insomnia[9] |
| Modafinil [10] | Wakefulness-promoting agent | Narcolepsy, Sleep apnea[10] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of acetamide-containing compounds.
General Protocol for the Synthesis of N-Aryl Acetamides
This protocol describes a standard method for the acylation of an aromatic amine with acetyl chloride.
Materials:
-
Aromatic amine (1.0 mmol)
-
Acetyl chloride (1.1 mmol)
-
Pyridine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the aromatic amine (1.0 mmol) and pyridine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 mmol) dropwise to the stirred solution via a dropping funnel over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-aryl acetamide.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well microplate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with various concentrations of the acetamide compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Acetamide compound stock solution
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare serial twofold dilutions of the acetamide compound in MHB in the wells of a 96-well microplate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The acetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: The pursuit of more efficient, selective, and sustainable methods for amide bond formation will remain a priority.
-
Targeted Drug Delivery: The conjugation of acetamide-containing drugs to targeting moieties, such as antibodies or peptides, holds promise for improving their efficacy and reducing off-target toxicity.
-
Combination Therapies: Exploring the synergistic effects of acetamide-based drugs with other therapeutic agents is a promising strategy for overcoming drug resistance and enhancing treatment outcomes.
-
Exploration of New Biological Targets: The continued screening of acetamide libraries against a wide range of biological targets will undoubtedly lead to the discovery of novel therapeutic agents for various diseases.
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Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents - Journal of Applied Pharmaceutical Science. (URL: [Link])
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC - PubMed Central. (URL: [Link])
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Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - ResearchGate. (URL: [Link])
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First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC - PubMed Central. (URL: [Link])
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Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed. (URL: [Link])
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (URL: [Link])
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Methodological & Application
Application Note & Protocol Guide: (2S,3S)-2-acetamido-3-methylpentanamide
Abstract
This document provides a comprehensive guide for the in vitro characterization of (2S,3S)-2-acetamido-3-methylpentanamide, a novel isoleucine derivative with therapeutic potential in neurodegenerative disorders.[1][2][3] Given the prevalence of protein misfolding and subsequent neuronal apoptosis in pathologies such as Alzheimer's and Parkinson's disease, this guide outlines a logical, tiered approach to evaluating the compound's efficacy.[4][5][6][7] We present detailed protocols for assessing cytoprotective effects, anti-apoptotic activity, and the inhibition of protein aggregation. These methodologies are designed to provide researchers, scientists, and drug development professionals with a robust framework for preclinical evaluation.
Introduction: Scientific Context and Rationale
Neurodegenerative diseases are frequently characterized by the accumulation of misfolded protein aggregates and the progressive loss of neurons.[4][5][7] this compound is an isoleucine derivative that has been synthesized for investigation as a potential neuroprotective agent. While its precise mechanism of action is under investigation, its structural similarity to amino acids suggests a potential role in modulating protein synthesis or interfering with pathological protein-protein interactions that lead to aggregation.[1]
This application note details a workflow to systematically evaluate the in vitro effects of this compound. The proposed experimental pipeline begins with an assessment of its impact on cell viability, followed by an investigation into its potential to mitigate apoptosis, and culminates in an analysis of its ability to inhibit protein aggregation. This structured approach allows for a comprehensive understanding of the compound's biological activity.
Compound Preparation and Handling
Proper preparation and handling of this compound are critical for reproducible results.
2.1. Reconstitution:
-
Solubility: Based on typical handling of similar small molecules, initial solubility testing in common laboratory solvents such as DMSO or ethanol is recommended. For in vivo formula preparation, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween 80, and saline.[3]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent.
-
Storage: Aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
2.2. Working Dilutions:
-
Prepare fresh working dilutions in the appropriate cell culture medium for each experiment.
-
Ensure the final solvent concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that would induce cytotoxicity (typically <0.1% for DMSO).
Experimental Workflow: A Tiered Approach
The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.
Caption: Tiered experimental workflow for in vitro analysis.
Tier 1: Cell Viability and Cytotoxicity Assessment
The initial step is to determine the optimal, non-toxic concentration range of this compound in a relevant cell line. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
4.1. Protocol: MTT Cell Viability Assay [9][10][11]
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Table 1: Example MTT Assay Plate Layout
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
| A | Media Blank | Vehicle Control | Cmpd 1 µM | Cmpd 10 µM |
| B | Media Blank | Vehicle Control | Cmpd 1 µM | Cmpd 10 µM |
| C | Media Blank | Vehicle Control | Cmpd 1 µM | Cmpd 10 µM |
| D | Cmpd 25 µM | Cmpd 50 µM | Cmpd 100 µM | Cmpd 200 µM |
| E | Cmpd 25 µM | Cmpd 50 µM | Cmpd 100 µM | Cmpd 200 µM |
| F | Cmpd 25 µM | Cmpd 50 µM | Cmpd 100 µM | Cmpd 200 µM |
Tier 2: Assessment of Anti-Apoptotic Activity
If this compound demonstrates cytoprotective effects, the next logical step is to investigate its potential to inhibit apoptosis. Caspases are a family of proteases that play a crucial role in programmed cell death.[12] Measuring the activity of key executioner caspases, such as caspase-3, can provide insights into the compound's anti-apoptotic properties.[13]
5.1. Protocol: Caspase-3 Activity Assay (Fluorometric) [14][15][16]
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a known apoptotic stimulus (e.g., staurosporine) in the presence or absence of non-toxic concentrations of this compound. Include appropriate controls (untreated cells, vehicle-only, stimulus-only).
-
Cell Lysis: After the desired incubation period, lyse the cells according to the manufacturer's protocol for the chosen caspase assay kit.
-
Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[13]
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Compare the activity in the compound-treated groups to the stimulus-only group to determine the percentage of inhibition.
Caption: Caspase-3 activity assay principle.
Tier 3: Evaluation of Anti-Aggregation Properties
A key pathological hallmark of many neurodegenerative diseases is the aggregation of specific proteins.[7] This section outlines protocols to assess the ability of this compound to inhibit this process.
6.1. Protocol: Thioflavin T (ThT) Aggregation Assay [17][18][19]
This assay is used to monitor the formation of amyloid-like fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[18]
-
Protein Preparation: Prepare a solution of the amyloidogenic protein of interest (e.g., amyloid-beta or tau) in the appropriate buffer.
-
Assay Setup: In a 96-well plate, combine the protein solution, ThT, and various concentrations of this compound. Include a positive control (protein only) and a negative control (buffer and ThT only).
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for several hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.[19]
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid aggregation. A delay in the lag phase or a decrease in the final fluorescence intensity in the presence of the compound indicates inhibition of aggregation.[17]
6.2. Protocol: Western Blot for Protein Aggregates [20]
Western blotting can be used to visualize the reduction of protein aggregates in a cellular context.
-
Cell Culture and Lysis: Culture a relevant cell model of protein aggregation (e.g., cells overexpressing a mutant amyloidogenic protein). Treat the cells with this compound. After treatment, lyse the cells.
-
Fractionation of Soluble and Insoluble Proteins: Centrifuge the cell lysates at high speed. The supernatant contains the soluble protein fraction, while the pellet contains the insoluble, aggregated protein fraction.[21]
-
Sample Preparation: Prepare both the soluble and insoluble fractions for SDS-PAGE. The insoluble pellet may require solubilization in a strong denaturing buffer (e.g., containing urea).[21][22]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Probe the membrane with a primary antibody specific to the aggregating protein. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the high molecular weight aggregated species in the insoluble fraction of compound-treated cells would indicate an inhibitory effect.
Table 2: Summary of In Vitro Assays
| Assay | Purpose | Endpoint | Key Reagents |
| MTT Assay | Assess cell viability and cytotoxicity | Colorimetric change (Absorbance at 570 nm) | MTT, Solubilization solution |
| Caspase-3 Assay | Measure apoptotic activity | Fluorescence | Fluorogenic caspase-3 substrate |
| Thioflavin T Assay | Monitor protein aggregation in vitro | Fluorescence | Thioflavin T, Amyloidogenic protein |
| Western Blot | Visualize protein aggregates in cells | Band intensity and size | Primary and secondary antibodies, ECL substrate |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays would warrant further investigation into the compound's specific molecular targets and its efficacy in more complex models, such as iPSC-derived neuronal cultures from patients with neurodegenerative diseases.[4][5][23] Ultimately, this systematic approach will help to elucidate the therapeutic potential of this novel compound.
References
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Cregan, S. P., et al. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols, 2014(7). Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Application Note & Protocols for (2S,3S)-2-acetamido-3-methylpentanamide (N-Acetyl-L-isoleucine amide)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Context
(2S,3S)-2-acetamido-3-methylpentanamide, hereafter referred to as N-Acetyl-L-isoleucine amide (Ac-L-Ile-NH2), is a derivative of the essential branched-chain amino acid (BCAA) L-isoleucine. While direct literature on the specific cell culture applications of this amide derivative is sparse, its structure suggests a role as a highly cell-permeable pro-drug for L-isoleucine.
The parent compound, N-Acetyl-L-isoleucine, is the N-acetylated form of L-isoleucine[1][2]. N-acetylation of amino acids is a well-established strategy to enhance their physicochemical properties, often leading to improved membrane permeability and bioavailability[3]. For instance, N-acetylcysteine (NAC) is more readily taken up by cells than cysteine itself, serving as an effective precursor for glutathione synthesis and acting as a potent antioxidant[4][5]. Furthermore, the amidation of N-acetylated amino acids, such as in N-acetylcysteine amide (NACA), can further increase lipophilicity and blood-brain barrier permeability compared to its carboxylic acid counterpart[6][7].
Based on these principles, Ac-L-Ile-NH2 is hypothesized to serve as an efficient delivery vehicle for L-isoleucine into the cellular cytoplasm. L-isoleucine plays a critical role in cellular physiology, most notably as a fundamental building block for protein synthesis and as a key signaling molecule in the regulation of metabolism, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) pathway. Therefore, Ac-L-Ile-NH2 is a valuable tool for researchers investigating metabolic regulation, protein synthesis, neuroprotection, and cellular bioenergetics[8].
This document provides a hypothesized mechanism of action and representative protocols for utilizing Ac-L-Ile-NH2 in a cell culture setting.
Section 2: Hypothesized Mechanism of Action
We propose that Ac-L-Ile-NH2 functions as a pro-drug, delivering L-isoleucine to the intracellular environment with high efficiency. The proposed mechanism involves three key stages:
-
Cellular Uptake: The neutral, more lipophilic nature of the amide group, compared to the carboxyl group of N-Acetyl-L-isoleucine, facilitates enhanced passive diffusion across the cell membrane. Additionally, it may be a substrate for membrane transporters like the monocarboxylate transporters (MCTs), similar to other N-acetylated amino acids[3].
-
Intracellular Hydrolysis: Once inside the cell, cytosolic amidases and acylases are expected to hydrolyze the molecule, first removing the amide group to yield N-Acetyl-L-isoleucine, and subsequently cleaving the acetyl group to release free L-isoleucine.
-
Downstream Signaling: The resulting increase in intracellular L-isoleucine concentration directly stimulates the mTOR Complex 1 (mTORC1) signaling pathway. This activation promotes anabolic processes, including protein and lipid synthesis, and inhibits catabolic processes like autophagy, thereby profoundly influencing cell growth, proliferation, and survival.
Caption: Hypothesized mechanism of Ac-L-Ile-NH2 cellular uptake and action.
Section 3: Applications in Cell Culture
Based on its proposed mechanism, Ac-L-Ile-NH2 is a suitable compound for a variety of in vitro studies:
-
Metabolic Research: Investigating the dose-dependent effects of L-isoleucine on mTOR signaling, glucose uptake, and lipid metabolism in cell lines such as HepG2 (hepatocytes), C2C12 (myoblasts), or 3T3-L1 (adipocytes).
-
Neuroscience: Assessing the potential neuroprotective effects of enhanced L-isoleucine delivery in neuronal cell models (e.g., SH-SY5Y, primary neurons) under conditions of oxidative stress or nutrient deprivation[8].
-
Protein Synthesis Assays: Precisely controlling the intracellular availability of L-isoleucine to study its impact on translation initiation and elongation.
-
Cell Culture Media Supplementation: Use as a highly bioavailable source of L-isoleucine in custom media formulations to enhance cell growth, viability, or production of recombinant proteins.
Section 4: Protocols for Experimental Use
The following protocols are provided as a starting point. It is critical for the end-user to perform their own dose-response experiments and time-course analyses to determine the optimal conditions for their specific cell line and assay.
Preparation of Stock Solution
The solubility of Ac-L-Ile-NH2 should be empirically determined. Due to its amide structure, it is predicted to have moderate aqueous solubility but higher solubility in organic solvents.
-
Primary Solvent: We recommend preparing a high-concentration primary stock solution (e.g., 100 mM) in sterile dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh out the required amount of Ac-L-Ile-NH2 powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM stock (MW: 172.22 g/mol ), weigh 17.22 mg.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Table 1: Stock Solution & Dilution Parameters
| Parameter | Recommendation | Rationale |
| Compound Name | This compound | Ac-L-Ile-NH2 |
| Molecular Weight | 172.22 g/mol | [8] |
| Stock Concentration | 10-100 mM | High concentration minimizes solvent volume in final culture. |
| Solvent | DMSO | Excellent solubilizing agent for many organic compounds. |
| Storage | -20°C to -80°C (Aliquot) | Prevents degradation and contamination from repeated handling. |
| Final Solvent Conc. | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. |
Representative Protocol: Analysis of mTORC1 Activation via Western Blot
This protocol describes how to treat a mammalian cell line with Ac-L-Ile-NH2 and assess the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6 Kinase (S6K).
Materials:
-
Cell line of interest (e.g., HEK293T, MCF7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Amino acid-free medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Ac-L-Ile-NH2 stock solution (100 mM in DMSO)
-
Vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p70 S6 Kinase (Thr389), anti-total p70 S6 Kinase, anti-Actin or GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum & Amino Acid Starvation (Synchronization):
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add amino acid-free medium (EBSS) to each well. Incubate for 2-4 hours to downregulate basal mTORC1 activity. This step is crucial for observing a robust stimulation.
-
-
Treatment:
-
Prepare working solutions of Ac-L-Ile-NH2 in pre-warmed EBSS. For a final concentration range of 10 µM to 1 mM, dilute the 100 mM stock accordingly.
-
Crucially, prepare a vehicle control using the same final concentration of DMSO as in the highest dose treatment condition.
-
Aspirate the starvation medium and add the treatment media to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes to 2 hours). A time-course experiment is recommended for initial characterization.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the treatment medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification & Western Blotting:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, antibody incubation, and chemiluminescent detection according to standard laboratory protocols. Analyze the signal ratio of phospho-S6K to total S6K.
-
Caption: Experimental workflow for analyzing mTORC1 activation.
Section 5: Concluding Remarks
This compound is a promising research tool for the targeted delivery of L-isoleucine in cell culture systems. Its enhanced cell permeability, predicted by its chemical structure, allows for precise modulation of intracellular amino acid levels. Researchers can leverage this compound to dissect the intricate roles of L-isoleucine in cellular signaling, metabolism, and growth. As with any novel compound, careful validation and optimization of experimental conditions are paramount to generating robust and reproducible data.
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Jirjees, F. Y., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening Assays for HIV-1 Tat Inhibitors
Introduction: The Critical Role of Tat in HIV-1 Replication and as a Therapeutic Target
The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a small nuclear regulatory protein essential for robust viral replication.[1][2] In the absence of Tat, transcription from the viral Long Terminal Repeat (LTR) promoter is inefficient, resulting in the production of short, non-functional RNA transcripts.[3][4] Tat dramatically enhances the processivity of RNA Polymerase II (RNAPII), leading to the synthesis of full-length viral RNAs and subsequent production of new virions.[5][6] This critical function makes Tat an attractive target for the development of novel antiretroviral therapies.
Tat orchestrates this transcriptional amplification through a multi-step process. It binds to a specific RNA stem-loop structure known as the Trans-Activation Response (TAR) element, which is located at the 5' end of all nascent viral transcripts.[5][6][7] Upon binding to TAR, Tat recruits a key cellular co-factor, the positive Transcription Elongation Factor b (P-TEFb).[5][6][8] P-TEFb is a heterodimer consisting of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[6][8] The recruitment of P-TEFb to the stalled RNAPII complex via the Tat-TAR interaction leads to the phosphorylation of the C-terminal domain of RNAPII and other negative elongation factors, ultimately switching the transcription machinery into a highly processive state.[6][8]
Given its indispensable role, inhibiting Tat function presents a promising strategy to suppress HIV-1 replication. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of high-throughput screening (HTS) assays to identify and characterize novel inhibitors of HIV-1 Tat. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and discuss the importance of robust data analysis and counter-screening strategies to ensure the identification of specific and potent Tat inhibitors.
Diagram: The Mechanism of Tat-Mediated Transcriptional Activation
Caption: Mechanism of HIV-1 Tat-mediated transcriptional activation.
Section 1: Cell-Based Assays for Tat-Dependent Transcription
Cell-based assays are indispensable for primary screening as they provide a physiologically relevant environment to assess compound activity.[9][10] The most common format utilizes a reporter gene under the control of the HIV-1 LTR promoter.
Principle of the LTR-Reporter Gene Assay
This assay relies on a genetically engineered cell line that stably or transiently expresses a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of the HIV-1 LTR. In the presence of functional Tat protein, the LTR promoter is activated, leading to the expression of the reporter gene, which can be quantified. Inhibitors of Tat will disrupt this process, resulting in a decrease in the reporter signal. To ensure Tat-dependent transcription, Tat can be co-transfected with the LTR-reporter plasmid or a cell line that constitutively expresses Tat can be used.[11][12]
Detailed Protocol: LTR-Luciferase Reporter Assay
This protocol is designed for a 384-well plate format suitable for HTS.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pLTR-Luciferase reporter plasmid
-
pcDNA-Tat expression plasmid (or other suitable Tat expression vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Compound library dissolved in DMSO
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T cells in complete medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a white, opaque 384-well plate (5,000 cells/well).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would include:
-
20 ng of pLTR-Luciferase plasmid
-
10 ng of pcDNA-Tat plasmid
-
Transfection reagent in serum-free medium.
-
-
Add 5 µL of the transfection mix to each well.
-
Incubate for 24 hours at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the compound library in an appropriate solvent (e.g., DMSO) and then dilute further in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.
-
Add 10 µL of the diluted compounds to the corresponding wells.
-
For controls, add medium with the same concentration of DMSO (negative control) and a known Tat inhibitor (positive control).
-
Incubate for another 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Quality Control
-
Data Normalization: Raw luminescence values are typically normalized to the negative control (DMSO-treated cells), which is set as 100% activity. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))
-
Quality Control Parameters:
-
Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[1][6] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.[5][13] A higher S/B ratio is generally desirable. S/B = Mean_signal / Mean_background
-
Section 2: Biochemical Assays for Direct Tat Interactions
Biochemical assays offer the advantage of directly measuring the interaction between Tat and its binding partners, thus reducing the complexity of cellular systems and minimizing off-target effects.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Tat-TAR Interaction
Principle: TR-FRET is a robust and sensitive technology for studying molecular interactions in HTS.[2][15] In this assay, a Tat-derived peptide (containing the arginine-rich motif essential for TAR binding) is labeled with a donor fluorophore (e.g., Europium cryptate), and a TAR RNA oligonucleotide is labeled with an acceptor fluorophore (e.g., Cy5).[2] When Tat binds to TAR, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors that disrupt the Tat-TAR interaction will lead to a decrease in the FRET signal.[2]
Diagram: TR-FRET Assay for Tat-TAR Interaction
Caption: Principle of the TR-FRET assay for Tat-TAR interaction inhibitors.
Detailed Protocol:
Materials:
-
Biotinylated Tat peptide (e.g., containing amino acids 47-57)
-
Europium-labeled streptavidin (donor)
-
Cy5-labeled TAR RNA oligonucleotide (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2, 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer.
-
Compound Plating: Dispense 50 nL of compound in DMSO into the assay plate.
-
Tat-Streptavidin-Eu Complex Formation: Pre-incubate the biotinylated Tat peptide with Europium-labeled streptavidin for 30 minutes at room temperature.
-
Assay Reaction:
-
Add 10 µL of the Tat-Streptavidin-Eu complex to each well.
-
Add 10 µL of the Cy5-labeled TAR RNA to each well.
-
Final concentrations in a 20 µL reaction volume could be, for example, 5 nM Tat-Streptavidin-Eu and 10 nM Cy5-TAR RNA.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET reader with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission. Percent inhibition is calculated relative to the DMSO control.
AlphaLISA for Tat-P-TEFb Interaction
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly suitable for HTS.[16][17] In this setup, one interacting partner (e.g., biotinylated Tat) is captured by streptavidin-coated donor beads, and the other partner (e.g., His-tagged P-TEFb) is captured by anti-His antibody-conjugated acceptor beads.[16] When Tat and P-TEFb interact, the donor and acceptor beads are brought into close proximity.[16][17] Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.[17] Inhibitors of the Tat-P-TEFb interaction will disrupt this proximity, leading to a loss of signal.[16]
Diagram: AlphaLISA Assay for Tat-P-TEFb Interaction
Caption: Principle of the AlphaLISA assay for Tat-P-TEFb interaction inhibitors.
Detailed Protocol:
Materials:
-
Biotinylated full-length Tat protein
-
His-tagged P-TEFb (CDK9/CycT1) complex
-
Streptavidin-coated Donor beads
-
Anti-His AlphaLISA Acceptor beads
-
AlphaLISA assay buffer
-
384-well ProxiPlates
-
AlphaScreen-compatible plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in the AlphaLISA assay buffer.
-
Compound Plating: Dispense 50 nL of compound in DMSO into the assay plate.
-
Addition of Tat and P-TEFb: Add 5 µL of a mixture of biotinylated Tat and His-tagged P-TEFb to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Addition of Beads: Add 5 µL of a mixture of Streptavidin-coated Donor beads and anti-His AlphaLISA Acceptor beads to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-compatible reader.
Data Analysis: The AlphaLISA signal is measured as light emission counts. Percent inhibition is calculated relative to the DMSO control.
Section 3: The Indispensable Role of Counter-Screening
A significant challenge in HTS is the identification of false positives – compounds that appear active in the primary assay but do not act on the intended target.[10][18] Therefore, a robust counter-screening strategy is essential for hit validation.
Cytotoxicity Assays
Rationale: Compounds that are cytotoxic will invariably lead to a decrease in signal in cell-based reporter assays, mimicking the effect of a true inhibitor.[10][18] It is crucial to distinguish between specific inhibition of Tat and general cellular toxicity.
Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Prepare a separate plate of cells and treat with the compounds at the same concentrations and for the same duration as in the primary LTR-reporter assay.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Interpretation: Compounds that show significant cytotoxicity (e.g., >20% reduction in cell viability) at concentrations where they inhibit the primary assay should be flagged as potential false positives and deprioritized.
Target-Independent Reporter Assays
Rationale: To identify compounds that non-specifically inhibit the reporter enzyme (e.g., luciferase) or general transcription, a counter-screen using a reporter driven by a constitutive, Tat-independent promoter (e.g., CMV or SV40) is highly recommended.
Protocol: The protocol is similar to the primary LTR-reporter assay, but a plasmid with a constitutive promoter driving luciferase expression is used instead of the LTR-luciferase construct.
Interpretation: Compounds that inhibit both the LTR-driven and the constitutively driven reporter are likely acting through a non-Tat-specific mechanism and should be excluded from further consideration.
Section 4: HTS Workflow and Data Management
A well-defined workflow is critical for the efficient execution of an HTS campaign for Tat inhibitors.
Diagram: HTS Workflow for Tat Inhibitors
Caption: A typical high-throughput screening workflow for the identification of HIV-1 Tat inhibitors.
Section 5: Data Presentation and Hit Prioritization
The ultimate goal of an HTS campaign is to identify promising hit compounds for further development. Clear data presentation and stringent hit prioritization criteria are essential.
Table 1: Representative Data from a Tat Inhibitor HTS Campaign
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | LTR-Luciferase IC50 (µM) | Cytotoxicity CC50 (µM) | Tat-TAR TR-FRET IC50 (µM) | Tat-P-TEFb AlphaLISA IC50 (µM) | Selectivity Index (CC50/IC50) |
| Cmpd-001 | 85.2 | 1.5 | > 50 | 2.1 | > 50 | > 33.3 |
| Cmpd-002 | 92.1 | 0.8 | 5.2 | 1.2 | 25.6 | 6.5 |
| Cmpd-003 | 78.5 | 5.2 | > 50 | > 50 | 3.8 | > 9.6 |
| Cmpd-004 | 88.9 | 2.3 | 2.5 | 3.0 | > 50 | 1.1 |
Hit Prioritization Criteria:
-
Potency: Low micromolar or nanomolar IC50 values in the primary and secondary assays.
-
Specificity: Lack of activity in counter-screens (constitutive reporter assays).
-
Low Cytotoxicity: A high selectivity index (CC50/IC50) is desirable, indicating a large therapeutic window.
-
Mechanism of Action: Confirmation of direct interaction with Tat or its partners in biochemical assays.
-
Drug-like Properties: Favorable physicochemical properties for further development.
Conclusion
The development of potent and specific inhibitors of HIV-1 Tat holds great promise for novel anti-retroviral therapies. The high-throughput screening assays and protocols detailed in this application note provide a robust framework for the discovery and characterization of such compounds. By combining carefully designed primary screens with rigorous counter-screening and biochemical validation, researchers can confidently identify and advance promising hit compounds into the drug development pipeline. The emphasis on understanding the scientific rationale behind each experimental step and the implementation of stringent quality control measures are paramount to the success of any HTS campaign targeting this critical viral protein.
References
- Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis. (n.d.).
-
Tat (HIV). (n.d.). In Wikipedia. Retrieved from [Link]
-
Mechanism of HIV-1 Tat RNA translation and its activation by the Tat protein. (n.d.). ResearchGate. Retrieved from [Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. (2019). Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. (2019). PubMed. Retrieved from [Link]
-
The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies. (2018). Journal of Neurovirology. Retrieved from [Link]
-
The HIV-1 Tat Protein Has a Versatile Role in Activating Viral Transcription. (n.d.). Journal of Virology. Retrieved from [Link]
-
Targeting Tat–TAR RNA Interaction for HIV-1 Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Short communication: a single step assay for rapid evaluation of inhibitors targeting HIV type 1 Tat-mediated long terminal repeat transactivation. (n.d.). PubMed. Retrieved from [Link]
-
Development of a sensitive amplified luminescent proximity homogeneous assay to monitor the interactions between pTEFb and Tat. (2014). Analytical Biochemistry. Retrieved from [Link]
-
A truncated HIV Tat demonstrates potent and specific latency reversal activity. (2023). PLOS Pathogens. Retrieved from [Link]
-
Development of a dual reporter screening assay for distinguishing the inhibition of HIV Tat-mediated transcription from off-target effects. (n.d.). ResearchGate. Retrieved from [Link]
-
Tat Activation Studies: Use of a Reporter Cell Line. (n.d.). In Viral Genome Methods. Retrieved from [Link]
-
Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain. (n.d.). The EMBO Journal. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. (n.d.). Patsnap. Retrieved from [Link]
-
HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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- 2. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription | MDPI [mdpi.com]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. sketchviz.com [sketchviz.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
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- 7. Targeting Tat–TAR RNA Interaction for HIV-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for (2S,3S)-2-acetamido-3-methylpentanamide
Foreword: A Guide to a Novel Modulator of Cellular Metabolism
Welcome to this comprehensive guide on the research applications of (2S,3S)-2-acetamido-3-methylpentanamide , a structurally unique derivative of the essential branched-chain amino acid (BCAA), L-isoleucine. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel biochemical tools for modulating fundamental cellular processes. As an N-acetylated amide of L-isoleucine, this compound offers distinct physicochemical properties compared to its parent amino acid, potentially enhancing its cellular uptake, stability, and biological activity.
This guide moves beyond a simple recitation of facts. It is designed as a practical, field-proven manual that explains not just what to do, but why. We will delve into the mechanistic rationale for its use, grounded in the established roles of BCAAs in nutrient sensing and cellular signaling, and provide detailed, self-validating protocols to empower your research. The central hypothesis presented herein is that this compound acts as a modulator of the mechanistic Target of Rapamycin (mTOR) signaling pathway , a master regulator of cell growth, proliferation, and metabolism. This hypothesis is built upon strong evidence from structurally analogous compounds and the known biology of its parent molecule, L-isoleucine.[1][2]
Section 1: Compound Profile and Mechanistic Rationale
Chemical Identity and Properties
This compound is the N-acetylated amide derivative of L-isoleucine. The addition of the acetyl group to the alpha-amino group and the conversion of the carboxylic acid to a primary amide significantly alters the molecule's properties. N-acetylation neutralizes the positive charge of the amino group, increasing hydrophobicity, which may influence its transport across cellular membranes and protect it from degradation by certain aminopeptidases.[3] The amide moiety, being uncharged at physiological pH, further differentiates it from the parent amino acid.
| Property | Data (or estimate based on analog) | Source |
| Systematic Name | This compound | - |
| Synonyms | N-Acetyl-L-isoleucine amide | [4] |
| Molecular Formula | C₈H₁₆N₂O₂ | Derived |
| Molecular Weight | 172.23 g/mol | Derived |
| CAS Number | Not widely available; use structure/name for ID | - |
| Solubility | Soluble in DMSO, Formic Acid, HFIP. Limited aqueous solubility. | [5][6] |
| Storage | Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7] |
Proposed Mechanism of Action: mTOR Pathway Inhibition
Branched-chain amino acids, particularly leucine and isoleucine, are critical signaling molecules that indicate nutrient availability to the cell, leading to the activation of the mTOR pathway.[2][8][9][10] This pathway is a central controller of anabolic processes, including protein and lipid synthesis, and is a key driver of cell growth and proliferation.[11]
Our central hypothesis is that this compound functions as an antagonist to this signaling. This is strongly supported by studies on its close structural analog, N-acetyl-leucine amide , which was shown to inhibit serum-induced activation of the key mTORC1 downstream effector, p70 S6 Kinase (p70S6K).[1] This inhibition resulted in G1 phase cell cycle arrest in Jurkat cells, mimicking the effects of the well-characterized mTOR inhibitor, rapamycin.[1]
The proposed mechanism involves the modified isoleucine derivative interfering with the normal amino acid sensing machinery that activates mTORC1, likely at the lysosomal surface. By acting as a competitive antagonist or an allosteric modulator, it may prevent the conformational changes required for mTORC1 activation in response to authentic amino acid signals.
Caption: Proposed mechanism of mTOR pathway inhibition.
Section 2: Experimental Protocols
This section provides detailed protocols for investigating the biological effects of this compound. It is crucial to include proper controls in all experiments to ensure data integrity.
Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of the compound stock solution is the foundation of reproducible experiments. Due to its limited aqueous solubility, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculation: To prepare a 100 mM stock solution, weigh 17.22 mg of the compound.
-
Dissolution: Add 1 mL of sterile DMSO to the powder.
-
Solubilization: Vortex thoroughly. If needed, warm the solution briefly at 37°C and/or use an ultrasonic bath to ensure complete dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -80°C.[7] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare working dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability and Proliferation (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in the conversion of MTT to formazan crystals suggests either cytotoxicity or cytostatic effects (like cell cycle arrest) induced by the compound.[8][9][12]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, A549) seeded in a 96-well plate
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare serial dilutions of the compound in culture medium. A suggested starting range is 1 µM to 100 µM.
-
Negative Control: Medium with vehicle (DMSO) only.
-
Positive Control (optional): A known cytotoxic agent (e.g., doxorubicin).
-
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the crystals. For adherent cells, the medium can be aspirated before adding the solubilization solution.[9][12]
-
Absorbance Reading: Incubate the plate in the dark for at least 2 hours (or overnight for SDS-HCl) to ensure complete dissolution.[8] Measure the absorbance at 570 nm with a reference wavelength of >650 nm.
-
Data Analysis: Subtract the absorbance of the media-only blank. Express the results as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: Western Blot Analysis of mTOR Pathway Phosphorylation
Rationale: To directly test the hypothesis of mTOR inhibition, Western blotting can measure the phosphorylation status of key downstream targets. A decrease in the phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) upon treatment is a hallmark of mTORC1 inhibition.[2]
Materials:
-
Cells cultured in 6-well plates
-
Compound working solutions
-
Negative/Baseline Control: L-isoleucine (e.g., 2 mM)[15]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To synchronize cells and reduce basal mTOR activity, you may serum-starve cells for 4-16 hours.
-
Treatment: Treat cells with the compound (e.g., 50 µM), Rapamycin (20 nM), L-isoleucine (2 mM), or vehicle (DMSO) for a defined period (e.g., 2-6 hours). If starved, you may re-introduce serum or amino acids along with the inhibitors to stimulate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibody overnight at 4°C with gentle shaking.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target. Use GAPDH or β-actin as a loading control.
Section 3: Expected Outcomes and Data Interpretation
-
MTT Assay: A dose-dependent decrease in cell viability would suggest the compound has cytostatic or cytotoxic effects. This would be consistent with the inhibition of the mTOR pathway, which is critical for cell proliferation.
-
Western Blot: A significant reduction in the ratio of phospho-p70S6K to total p70S6K in compound-treated cells, similar to the rapamycin-treated positive control, would provide strong evidence for mTORC1 inhibition.[14] The L-isoleucine control should show robust phosphorylation, representing the baseline activated state.
By combining these methodologies, researchers can build a robust case for the mechanism of action of this compound and characterize its potential as a novel biochemical tool for studying cellular metabolism and growth.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Hidayat, S., Yoshizawa, F., Tokunaga, C., & Hara, K. (2003). Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. Biochemical and Biophysical Research Communications, 301(2), 417-423. [Link]
-
Nie, C., He, T., Zhang, W., Long, G., & Ma, X. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences, 19(4), 954. [Link]
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eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]
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Bio-protocol. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]
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Artoni, A., et al. (2022). Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. Aging Cell, 21(11), e13888. [Link]
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ResearchGate. (2016). Can anyone suggest me protocol for western blot of phospho mTOR?. ResearchGate. [Link]
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Chemsrc. (n.d.). 2-acetamido-3-methyl-pentanoic acid. Chemsrc. [Link]
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Feldman, M. E., et al. (2009). Rapamycin and mTOR kinase inhibitors. Current Opinion in Chemical Biology, 13(3), 323-332. [Link]
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Gretz, N., et al. (2012). Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. The Journal of Nutrition, 142(3), 477-484. [Link]
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Kumar, A., et al. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 22(1), 304-314. [Link]
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Johnson, S. C., Rabinovitch, P. S., & Kaeberlein, M. (2013). mTOR is a key modulator of ageing and age-related disease. Nature, 493(7432), 338–345. [Link]
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Squarize, C. H., et al. (2010). Inhibition of mTOR by Rapamycin Causes the Regression of Carcinogen-Induced Skin Tumor Lesions. PLoS ONE, 5(11), e14148. [Link]
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Lead Sciences. (n.d.). (2S,3S)-2-Acetamido-3-methylpentanoic acid. Lead Sciences. [Link]
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ConRo. (2022). Safety Data Sheet. ConRo. [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 439-447. [Link]
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Kim, J. H., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. Nature Communications, 8(1), 732. [Link]
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Hirano, A., et al. (2022). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. Biophysical Chemistry, 289, 106869. [Link]
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da Luz, G., et al. (2018). Leucine can modulate the expression of proteins related to protein degradation signalling under mTOR inhibition in C2C12 cells. Cell Biochemistry and Function, 36(6), 311-320. [Link]
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Son, S. M., et al. (2020). Leucine regulates autophagy via acetylation of the mTORC1 component raptor. Nature Communications, 11(1), 3158. [Link]
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Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]
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The Application of VHL Ligands in Proteomics Research: A Guide to Targeted Protein Degradation Studies
Senior Application Scientist Note: The compound "(2S,3S)-2-acetamido-3-methylpentanamide" does not correspond to a commonly recognized agent in proteomics literature. However, its structural elements are reminiscent of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are pivotal in the field of targeted protein degradation. This guide is therefore structured around the principles and applications of VHL ligands in proteomics research, a topic of significant interest to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these molecules and provide detailed protocols for their use in advanced proteomics workflows.
Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation
The ability to selectively eliminate specific proteins from a cell is a powerful tool in both basic research and therapeutic development. One of the most elegant strategies to emerge in recent years is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
At the heart of many successful PROTACs is a ligand that recruits the VHL E3 ligase complex. VHL is a crucial component of the cellular machinery that, under normal oxygen conditions, recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation.[3][4][5] By incorporating a VHL-binding moiety into a PROTAC, researchers can redirect this potent degradation machinery towards a protein of interest (POI).
This application note will provide a comprehensive overview of the use of VHL ligands in proteomics research, focusing on their role in PROTAC-based targeted protein degradation studies. We will explore the mechanism of action, provide detailed experimental protocols, and discuss data analysis strategies for quantitative proteomics experiments.
Mechanism of Action: The VHL-PROTAC-Target Ternary Complex
The efficacy of a VHL-based PROTAC hinges on its ability to form a stable ternary complex with both the VHL E3 ligase and the target protein. This induced proximity is the critical event that initiates the ubiquitination cascade.
The process can be broken down into the following key steps:
-
PROTAC Binding: The VHL-recruiting PROTAC, containing a VHL ligand and a ligand for the POI connected by a flexible linker, enters the cell.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase complex and the POI, forming a transient ternary complex.[1]
-
Ubiquitination: The formation of this complex brings the POI into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the VHL complex. This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is now recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.[2]
Signaling Pathway Diagram
Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.
Applications in Proteomics Research
The use of VHL-recruiting PROTACs has revolutionized several areas of proteomics research:
-
Target Validation: By selectively degrading a protein of interest, researchers can study the resulting phenotypic changes and validate the protein as a potential drug target.
-
Functional Proteomics: The rapid and specific degradation of a protein allows for the study of its role in cellular pathways and protein-protein interaction networks.[6]
-
Chemical Knockdown: PROTACs offer a powerful alternative to genetic knockout or RNA interference techniques for silencing protein function, with the advantage of acting at the protein level and often with faster kinetics.[7]
-
Therapeutic Development: The development of PROTACs as therapeutic agents is a rapidly growing field, with several molecules in clinical trials for various diseases, including cancer.[2]
Experimental Protocols
Cell Culture and Treatment
A crucial first step is to select an appropriate cell line that expresses both the target protein and VHL. It is also important to determine the optimal concentration and treatment time for the VHL-based PROTAC.
Protocol 1: Determining Optimal PROTAC Concentration and Time Course
-
Cell Seeding: Seed the chosen cell line in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
PROTAC Titration: Prepare a serial dilution of the VHL-based PROTAC in cell culture medium. A typical starting range is 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of the PROTAC for a fixed time point (e.g., 24 hours). For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest them at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to assess the levels of the target protein. Use an antibody specific to the POI and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities to determine the concentration and time required to achieve maximal degradation of the target protein (DC50 and Dmax).
Experimental Workflow Diagram
Caption: Quantitative proteomics workflow for PROTAC studies.
Quantitative Proteomics Analysis
To gain a global understanding of the cellular response to a VHL-based PROTAC, quantitative proteomics techniques such as tandem mass tag (TMT) labeling or label-free quantification (LFQ) are employed.[8]
Protocol 2: TMT-based Quantitative Proteomics
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC as determined in Protocol 1, alongside a vehicle control (e.g., DMSO). Lyse the cells as previously described.
-
Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
TMT Labeling: Label the resulting peptides from each condition with a different isobaric TMT reagent according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase liquid chromatography (RPLC) to fractionate the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.
-
Data Analysis: Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. The software will measure the reporter ion intensities from the TMT tags to determine the relative abundance of each protein across the different conditions.
Data Presentation and Interpretation
The results of a quantitative proteomics experiment are typically presented in a volcano plot, which visualizes both the statistical significance (p-value) and the magnitude of change (fold change) for each identified protein.
| Protein ID | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | -log10 (p-value) | Biological Function |
| P0DPO2 | BRD4 | -3.5 | 6.8 | Transcriptional Regulator |
| Q9Y243 | VHL | 0.2 | 0.5 | E3 Ubiquitin Ligase |
| P62258 | HIF1A | -0.1 | 0.3 | Transcription Factor |
| P08670 | VIM | 0.05 | 0.1 | Intermediate Filament |
This is an example table and does not represent actual experimental data.
Interpretation of Results:
-
On-Target Effects: The target protein should be among the most significantly downregulated proteins.
-
Off-Target Effects: The volcano plot will also reveal any unintended changes in protein abundance, which could indicate off-target effects of the PROTAC.
-
Pathway Analysis: Bioinformatic analysis of the significantly altered proteins can provide insights into the downstream biological consequences of degrading the target protein.
-
VHL Stability: Interestingly, studies have shown that VHL inhibitors can lead to an increase in the intracellular levels of VHL itself through protein stabilization.[3][5] This is an important consideration when analyzing proteomics data.
Conclusion and Future Perspectives
VHL ligands are indispensable tools in modern proteomics research, enabling the targeted degradation of specific proteins for functional studies and therapeutic development. The protocols and workflows described in this application note provide a robust framework for researchers to design and execute their own targeted protein degradation experiments. As our understanding of the ubiquitin-proteasome system deepens and new E3 ligase ligands are discovered, the potential for this technology to unravel complex biological processes and treat a wide range of diseases will continue to expand.
References
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Frost, J., Rocha, S., & Ciulli, A. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]
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Ohoka, N., et al. (2011). Proteomic dissection of the von Hippel-Lindau (VHL) interactome. Molecular & Cellular Proteomics. [Link]
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PREreview of “VHL ligand binding increases intracellular level of VHL”. (2021). PREreview. [Link]
-
Frost, J., Rocha, S., & Ciulli, A. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]
-
Van de Velde, H., et al. (2021). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. [Link]
-
Maniaci, C., et al. (2021). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. Chemical Science. [Link]
-
Kim, Y., et al. (2011). Two-headed PROTAC: An effective New Tool for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Konopleva, M., et al. (2021). High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells. Annals of Hematology. [Link]
-
Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. [Link]
-
Beg, S., et al. (2020). PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. Pharmacological Research. [Link]
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The Art of Asymmetry: A Guide to the Synthesis of Chiral Pyroglutamic Acid Derivatives
Introduction: The Significance of the Pyroglutamic Acid Scaffold
Pyroglutamic acid, a lactam derivative of glutamic acid, represents a "privileged" chiral scaffold in the realm of medicinal chemistry and natural product synthesis.[1][2][3] Its rigid, five-membered ring structure imparts conformational constraint, a desirable feature in the design of bioactive molecules with enhanced potency and selectivity. Derivatives of pyroglutamic acid are integral components of numerous pharmaceuticals, including ACE inhibitors and AT-1 receptor antagonists, and are found in a wide array of biologically active natural products.[1][2][4] The inherent chirality of pyroglutamic acid, readily available from the chiral pool of amino acids, makes it an attractive starting material for asymmetric synthesis.[1][2][3][4] This application note provides an in-depth exploration of modern asymmetric methodologies for the synthesis of pyroglutamic acid derivatives, offering detailed protocols and insights for researchers in drug discovery and organic synthesis.
Strategic Approaches to Asymmetric Synthesis
The asymmetric construction of the pyroglutamic acid core can be broadly categorized into two main strategies: the "chiral pool" approach, which utilizes naturally occurring L- or D-pyroglutamic acid, and de novo asymmetric syntheses, which build the chiral lactam from achiral precursors using catalytic asymmetric methods. This guide will focus on the latter, highlighting the elegance and efficiency of catalytic asymmetric conjugate additions.
A prevalent and powerful method for the asymmetric synthesis of pyroglutamic acid derivatives is the conjugate addition of a glycine equivalent to an α,β-unsaturated ester, followed by intramolecular cyclization (lactamization). The key to the success of this approach lies in controlling the stereochemistry of the newly formed stereocenters during the conjugate addition step. This has been achieved through various innovative catalytic systems.
I. Silver-Catalyzed Enantio- and Diastereodivergent Synthesis
A significant advancement in the synthesis of pyroglutamic acid esters is the use of silver catalysts to control both enantioselectivity and diastereoselectivity. This strategy allows for the synthesis of all four possible stereoisomers of a product with two adjacent stereocenters, simply by choosing the appropriate combination of catalyst ligand enantiomer and starting alkene geometry.
Causality of Stereocontrol
The silver-catalyzed reaction proceeds through the asymmetric conjugate addition of a glycine imine ester to a β-substituted α,β-unsaturated ester. The chiral ligand on the silver catalyst orchestrates the facial selectivity of the nucleophilic attack of the glycine enolate onto the Michael acceptor. The stereospecificity of the 1,4-addition process, coupled with the choice of the (E) or (Z) isomer of the unsaturated ester, dictates the relative configuration of the two newly formed stereocenters.
Experimental Workflow: Silver-Catalyzed Synthesis
Sources
Application Note & Protocols: (2S,3S)-2-acetamido-3-methylpentanamide as a Potential Cysteine Protease Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of (2S,3S)-2-acetamido-3-methylpentanamide as a potential enzyme inhibitor. The structural features of this N-acetylated isoleucine amide suggest a potential interaction with proteases, particularly those with a cysteine residue in the active site, such as caspases. This guide outlines detailed protocols for the biochemical and cellular characterization of this compound, from initial inhibitory screening to the assessment of its effects in a cellular context. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for the preliminary assessment of novel small molecule inhibitors.
Introduction: Rationale and Potential Targets
This compound is a derivative of the amino acid isoleucine, featuring an acetamido group and a terminal amide.[1] This chemical architecture is of interest in drug discovery as peptide and peptidomimetic structures are known to interact with the active sites of various enzymes, particularly proteases. The amide backbone can mimic peptide bonds, while the side chains can confer specificity for particular enzyme pockets.
Caspases, a family of cysteine-aspartic proteases, play critical roles in apoptosis (programmed cell death) and inflammation.[2] Their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and autoimmune conditions. The substrate specificity of caspases is well-defined, often recognizing tetrapeptide motifs. For instance, caspase-3 and caspase-7 recognize the DEVD sequence.[2][3] While this compound is not a full peptide mimic, its structure could potentially allow it to interact with the active site of caspases, making it a candidate for investigation as a novel inhibitor.
This guide will focus on a hypothetical evaluation of this compound as an inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. The principles and protocols outlined can be adapted for other enzyme targets.
Biochemical Characterization: In Vitro Enzyme Inhibition
The initial step in evaluating a potential enzyme inhibitor is to determine its potency in a purified, cell-free system.[4][5] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7]
Principle of the Caspase-3 Fluorometric Assay
The activity of caspase-3 can be monitored using a fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[8][9] When cleaved by active caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the caspase-3 activity. An inhibitor will reduce the rate of AMC release.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value.
Detailed Protocol for IC50 Determination of this compound against Caspase-3
Materials:
-
Recombinant human caspase-3
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.5)[9]
-
Dithiothreitol (DTT)
-
Ac-DEVD-AMC substrate
-
This compound
-
DMSO (for dissolving the compound)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a complete assay buffer by adding DTT to the caspase assay buffer to a final concentration of 5 mM.[8] Keep on ice.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Ac-DEVD-AMC substrate (e.g., 10 mM in DMSO).
-
Dilute the recombinant caspase-3 in complete assay buffer to the desired working concentration. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate for at least 30 minutes.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the this compound stock solution in complete assay buffer. A typical 8-point dilution series might range from 100 µM to 0.1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells.
-
Controls:
-
Positive Control (100% activity): 25 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Negative Control (0% activity): 25 µL of a known potent caspase-3 inhibitor or assay buffer without enzyme.
-
-
Add 50 µL of the diluted caspase-3 enzyme solution to all wells except for a "no enzyme" control well.
-
Gently mix and pre-incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate working solution by diluting the Ac-DEVD-AMC stock in complete assay buffer. The final concentration should be at or below the Km value to ensure sensitivity to competitive inhibitors.[10]
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis for IC50 Determination
-
Calculate Initial Reaction Rates: For each well, plot fluorescence units (RFU) against time. The initial velocity (V) of the reaction is the slope of the linear portion of this curve.[11]
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_positive_control - V_background))
-
Where V_background is the rate from "no enzyme" wells.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[12]
| Parameter | Description | Hypothetical Value |
| IC50 | Concentration of this compound causing 50% inhibition of caspase-3 activity. | 15.2 µM |
| Hill Slope | The steepness of the dose-response curve. | 1.1 |
| R² | Goodness of fit of the curve to the data points. | 0.992 |
Cellular Activity Assessment
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[13][14] These assays can provide insights into cell permeability, off-target effects, and overall cellular efficacy.
Cell Viability Assay (MTT Assay)
Before assessing target engagement, it is essential to determine the cytotoxic potential of the compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[15]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., Jurkat cells, a human T-cell line sensitive to apoptosis induction) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15][17]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]
Cellular Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases within cells, providing a direct measure of target engagement if the compound is intended to inhibit apoptosis-associated caspase activity.
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence.[2][3] Cleavage of the substrate by caspase-3 or -7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Caption: Workflow for cellular caspase activity assay.
Protocol:
-
Cell Seeding: Seed Jurkat cells in a white-walled 96-well plate suitable for luminescence at 10,000 cells/well in 100 µL of medium.
-
Compound Treatment: Pre-treat cells with a dilution series of this compound for 1-2 hours.
-
Apoptosis Induction: Induce apoptosis by adding an appropriate agent (e.g., staurosporine) to all wells except the negative control.
-
Caspase Activity Measurement:
-
After the desired induction period (e.g., 3-6 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[2]
-
Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Interpretation and Next Steps
A successful candidate inhibitor would exhibit a potent IC50 in the biochemical assay, show low cytotoxicity in the MTT assay, and demonstrate a dose-dependent reduction of caspase activity in the cellular assay.
| Assay | Key Parameter | Desired Outcome for a Potential Inhibitor |
| Biochemical Assay | IC50 | Low micromolar to nanomolar range. |
| MTT Assay | CC50 (50% cytotoxic concentration) | High micromolar range (significantly higher than the biochemical IC50). |
| Cellular Caspase Assay | EC50 (50% effective concentration) | Potency comparable to or within an order of magnitude of the biochemical IC50. |
If this compound shows promising results, further studies would be warranted. These include determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing selectivity against other proteases, and conducting further cell-based assays to explore its effects on apoptotic pathways.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025). Protocols.io. Retrieved from [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. Retrieved from [Link]
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IC50. (n.d.). In Wikipedia. Retrieved from [Link]
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The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from [Link]
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Top 5 Methods Devised for Enzyme Kinetics Measurement. (n.d.). Biology Discussion. Retrieved from [Link]
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Fowler, C. J., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(1), 1435-1473. Retrieved from [Link]
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IC50 Determination. (n.d.). edX. Retrieved from [Link]
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How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
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Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Journal of Biochemistry and Molecular Biology. Retrieved from [Link]
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Enzyme Kinetics Considerations. (2022). Scientist Live. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2011). PLOS ONE, 6(8), e23328. Retrieved from [Link]
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Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (n.d.). LI-COR. Retrieved from [Link]
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Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. Retrieved from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
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Dot Language Graphviz. (n.d.). UCLA Physics & Astronomy. Retrieved from [Link]
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Making Diagrams with graphviz. (2013). Atomic Spin. Retrieved from [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). while true do;. Retrieved from [Link]
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DOT Language. (2024). Graphviz. Retrieved from [Link]
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Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Application Notes and Protocols for (2S,3S)-2-acetamido-3-methylpentanoic acid
Version: 1.0
Abstract
This document provides a comprehensive guide for the safe handling, storage, and quality control of (2S,3S)-2-acetamido-3-methylpentanoic acid (also known as N-Acetyl-L-isoleucine), a critical isoleucine derivative for research and development in pharmaceuticals and metabolic studies. The protocols outlined herein are designed to ensure the integrity and stability of the compound, thereby promoting reproducible experimental outcomes. Adherence to these guidelines is essential for maintaining sample purity and ensuring the safety of laboratory personnel.
Introduction: The Scientific Context of N-Acetyl-L-isoleucine
(2S,3S)-2-acetamido-3-methylpentanoic acid is the N-acetylated form of the essential amino acid L-isoleucine.[1][2] N-acetylation is a common post-translational modification of proteins in eukaryotes and can influence protein stability, function, and localization.[3][4] In metabolic research, N-acetylated amino acids are studied as biomarkers for certain inborn errors of metabolism, such as maple syrup urine disease (MSUD), where their levels can be elevated in bodily fluids.[5] Given its role as a human endogenous metabolite and its application in nutritional and physiological studies, maintaining the chemical integrity of this compound is of paramount importance for generating reliable and accurate data.[1][6]
This guide provides a foundational framework for researchers, scientists, and drug development professionals to handle and store N-Acetyl-L-isoleucine with the highest degree of scientific rigor.
Compound Identification and Properties
A clear identification of the compound is the first step in ensuring proper handling.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-acetamido-3-methylpentanoic acid | PubChem[2] |
| Synonyms | N-Acetyl-L-isoleucine | PubChem[2] |
| CAS Number | 3077-46-1 | MedChemExpress[6] |
| Molecular Formula | C₈H₁₅NO₃ | MedChemExpress[6] |
| Molecular Weight | 173.21 g/mol | MedChemExpress[6] |
| Appearance | White to off-white solid/powder | MedChemExpress |
Safety and Hazard Assessment
A thorough understanding of the potential hazards is crucial for safe handling. While this compound has not been exhaustively studied for its toxicological properties, the available data indicates that it should be handled with care.
GHS Hazard Identification
Based on data available from PubChem, N-Acetyl-L-isoleucine is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling N-Acetyl-L-isoleucine powder:
-
Eye Protection: Safety glasses with side shields or goggles.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]
-
Respiratory Protection: A NIOSH-approved respirator is required if working with the powder outside of a certified chemical fume hood, or if dust generation is likely.[8]
-
Body Protection: A laboratory coat must be worn at all times.[8]
Caption: Decision tree for the appropriate storage of N-Acetyl-L-isoleucine.
Handling and Solution Preparation Protocols
Handling of Solid Powder
Due to its potential as a respiratory irritant and its hygroscopic nature, the following precautions should be taken when handling the solid powder:
-
Work in a controlled environment: All handling of the powder should be done in a certified chemical fume hood or a glove box to minimize inhalation risk. [7]2. Use appropriate tools: Use spatulas and weighing boats made of anti-static material to prevent scattering of the powder.
-
Minimize exposure: Open the container only for the time necessary to weigh the desired amount. Reseal the container tightly immediately after use. [9]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
(2S,3S)-2-acetamido-3-methylpentanoic acid (MW: 173.21 g/mol )
-
Anhydrous DMSO
-
Sterile, single-use vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.7321 mg of N-Acetyl-L-isoleucine.
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath and gentle warming to aid dissolution. [6]4. Aliquoting: Aliquot the stock solution into single-use vials to avoid contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). [1][6]
Quality Control and Stability Assessment
Regular assessment of the purity and stability of N-Acetyl-L-isoleucine is essential for ensuring the validity of experimental results.
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of N-acetylated amino acids. [10]
-
Method: Reversed-phase HPLC (RP-HPLC) using a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detection at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
Protocol for Stability Assessment of a DMSO Stock Solution
This protocol outlines a method to assess the stability of a 10 mM stock solution of N-Acetyl-L-isoleucine in DMSO stored at -20°C over a period of 4 weeks.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial purity. This will serve as the baseline.
-
Weekly Analysis: Once a week, for four weeks, thaw one aliquot of the stock solution and perform an HPLC analysis under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the N-Acetyl-L-isoleucine peak at each time point to the initial peak area. A decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Acceptance Criteria: A common acceptance criterion for stability is that the purity should not decrease by more than 5% from the initial value.
Incompatibilities and Degradation Pathways
While specific incompatibility data for N-Acetyl-L-isoleucine is limited, general chemical principles for amino acid derivatives should be considered.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can lead to degradation of the molecule. [11]* Strong Acids and Bases: Prolonged exposure to strong acids or bases may lead to the hydrolysis of the acetyl group, reverting the compound back to L-isoleucine.
-
Degradation: The primary degradation pathway for L-isoleucine involves transamination and oxidative decarboxylation. [12][13]While the N-acetyl group may offer some protection, these pathways could become relevant under certain biological or harsh chemical conditions.
Conclusion
The proper handling and storage of (2S,3S)-2-acetamido-3-methylpentanoic acid are fundamental to its effective use in research. By following the protocols and guidelines outlined in this document, researchers can ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes. A commitment to safety and quality control is paramount when working with this and any other chemical reagent.
References
-
Akaike, Y., et al. (2013). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 61(1), 19-23. [Link]
-
Teshima, N., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2875. [Link]
-
PubChem. Isoleucine degradation. [Link]
-
CoatingAI. (2023). Best Practices for Powder Storage and Handling. [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
QIAGEN. Isoleucine Degradation I. [Link]
-
Byk, G., et al. (1996). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry, 61(23), 8272-8279. [Link]
-
Dávila Costa, J. S., et al. (2015). Degradation of L-isoleucine and L-glutamate and the methylmalonyl-CoA... [Link]
-
Absortech. (2022). Moisture protection for hygroscopic materials during transport. [Link]
-
de Castro, M. L., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 998. [Link]
-
Angene Chemical. Safety Data Sheet for 2-Hydroxy-4-methylpentanoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: L-Isoleucine. [Link]
-
Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. [Link]
-
ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities. [Link]
- Google Patents. (1942).
-
Pharmaguideline. (2023). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]
-
PubChem. N-Acetylisoleucine. [Link]
-
PubChem. (2S,3S)-2-Hydroxy-3-methylpentanoic acid. [Link]
-
National Institutes of Health. (2020). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]
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Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
ResearchGate. (2018). Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex... [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2S,3S)-2-acetamido-3-methylpentanamide
Welcome to the technical support center for the synthesis of (2S,3S)-2-acetamido-3-methylpentanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral amide, a derivative of the amino acid L-isoleucine. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to optimize your reaction yield, ensure product purity, and maintain stereochemical integrity.
The synthesis of this compound is fundamentally an amide bond formation reaction, typically involving the coupling of N-acetyl-L-isoleucine with an ammonia source. While straightforward in principle, this transformation is susceptible to several pitfalls, including low conversion rates, problematic side reactions, and the critical risk of epimerization at the C2 stereocenter. This guide addresses these issues through a series of frequently asked questions and detailed protocols, grounded in established chemical principles.
General Synthesis & Troubleshooting Workflow
The following workflow outlines the critical stages of the synthesis and the key decision points for troubleshooting.
Caption: Competing pathways of amide coupling and epimerization.
Strategies to Minimize Epimerization:
-
Use Additives: This is the most effective strategy. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial. [1][2]They react with the initial activated intermediate (e.g., the O-acylisourea from DCC/EDC) to form an active ester. This HOBt/HOAt ester is highly reactive towards the amine but significantly less prone to forming the oxazolone, thus preserving stereochemical integrity. [1]Always use at least 1 equivalent of HOBt with carbodiimide reagents.
-
Control Temperature: Perform the reaction at lower temperatures (0 °C is ideal) to slow down the rate of oxazolone formation relative to the desired amine coupling.
-
Choice of Base: If a base is required (e.g., with aminium/phosphonium salts), use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid using excess base, as it can promote epimerization.
-
Coupling Reagent Selection: Reagents based on HOAt, such as HATU, are known to provide fast, efficient couplings with minimal epimerization.
Q3: I'm using DCC and a large amount of insoluble white precipitate forms, complicating my workup. What is it and how can I manage it?
Answer: The insoluble white precipitate is N,N'-Dicyclohexylurea (DCU), the byproduct of the DCC coupling reagent. [2][3]While its insolubility in many organic solvents (like DCM or ethyl acetate) makes it easy to remove, it can sometimes trap the desired product, reducing the isolated yield.
Management Strategies:
-
Filtration: The standard procedure is to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter off the DCU precipitate. Wash the filter cake thoroughly with the same solvent to recover any trapped product.
-
Use an Alternative Reagent: To avoid this issue entirely, switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). [2]The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup phase. [2]This significantly simplifies purification.
Q4: Purification by column chromatography is difficult and leads to significant product loss. Are there better strategies?
Answer: Amides can be challenging to purify via column chromatography due to their polarity, which can cause tailing on silica gel. Product loss is a common consequence.
Recommended Purification Strategy: Workup and Recrystallization
-
Optimized Aqueous Workup: After the reaction is complete, perform a series of aqueous washes to remove the bulk of impurities.
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) will remove any unreacted amine and basic additives like DIPEA.
-
Base Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) will remove unreacted N-acetyl-L-isoleucine and acidic additives like HOBt.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Recrystallization: Amides are often crystalline solids, making recrystallization an excellent and highly effective method for purification that can dramatically improve purity and yield compared to chromatography. [4] * Solvent Screening: Test various solvents to find a suitable system where your product is soluble when hot but sparingly soluble when cold. Common solvents for amides include ethyl acetate, acetonitrile, ethanol, or mixtures like ethyl acetate/hexanes. [4] * Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.
Optimized Experimental Protocol
This protocol utilizes EDC and HOBt, a combination that provides high yield, low epimerization, and a simplified workup. [5] Materials:
-
N-acetyl-L-isoleucine (1.0 equiv)
-
Ammonium chloride (NH₄Cl) (1.2 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-acetyl-L-isoleucine (1.0 equiv), NH₄Cl (1.2 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting acid.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equiv) to the stirred suspension. The mixture should become a clear solution as the reagents dissolve and react.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. The starting acid should be consumed, and a new, more polar spot/peak corresponding to the amide product should appear.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10x the volume of DMF).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot ethyl acetate/hexanes) to obtain pure this compound.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Verify stereochemical purity (>99% de) using chiral HPLC.
References
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Racemiz
- Amide coupling reaction in medicinal chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
- Racemization pathways during amide bond formation.
- What do you do when your peptide synthesis fails? Biotage.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- What Is DCC Coupling In Amide Bond Form
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide Synthesis. Fisher Scientific.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Coupling Reagents.
- Optimization of the reaction conditions of amide synthesis.
- Process optimization for acid-amine coupling: a c
- What is the best technique for amide purification?
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Sources
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- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (2S,3S)-2-acetamido-3-methylpentanamide solubility issues
Introduction
Welcome to the technical support guide for (2S,3S)-2-acetamido-3-methylpentanamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As an N-acetylated amide derivative of the amino acid L-isoleucine (Ac-Ile-NH₂), this compound possesses distinct physicochemical properties that require careful consideration for effective formulation and use. This guide provides a structured, question-and-answer approach to troubleshooting, blending fundamental scientific principles with practical, field-proven methodologies.
Compound Overview: this compound
This compound is a small molecule featuring a secondary amide (the acetamido group) and a primary amide (the pentanamide group). The isoleucine side chain (a sec-butyl group) imparts significant hydrophobicity. Understanding the interplay between the polar amide groups, capable of hydrogen bonding, and the nonpolar alkyl side chain is critical to addressing solubility issues.
Below is a diagram illustrating the key functional groups that dictate the molecule's solubility behavior.
Caption: Key functional groups influencing solubility.
Section 1: Initial Troubleshooting & Basic Solubility
This section addresses the most common initial challenge: dissolving the compound in standard aqueous media.
Q1: I can't dissolve my compound in water or a standard phosphate buffer (pH 7.4). What are the first steps?
Answer: This is a frequent first obstacle. The compound's hydrophobic sec-butyl side chain can limit its aqueous solubility despite the presence of polar amide groups.[1] Before exploring complex solvent systems, a systematic approach to optimizing the dissolution in your current solvent is essential.
Causality: Dissolution is governed by the balance between the energy required to break the compound's crystal lattice (lattice energy) and the energy released when its molecules are solvated by the solvent (solvation energy). If the lattice energy is too high or the solvation energy is too low, solubility will be poor.
Here is a logical workflow to follow:
Caption: Initial troubleshooting workflow for solubility issues.
Step-by-Step Actions:
-
Confirm Purity: Impurities can significantly impact solubility. Verify the purity and identity of your batch using standard analytical methods like LC-MS or NMR.
-
Apply Physical Energy: Simple agitation is often insufficient to overcome the activation energy barrier for dissolution.
-
Vortexing: Vigorously mix the sample for 1-2 minutes.
-
Sonication: Use a bath sonicator for 5-15 minutes. This provides localized energy to break up particles and enhance solvent interaction.
-
Gentle Heating: Warm the solution to 37-40°C. Increased temperature enhances the kinetic energy of both solute and solvent molecules, often improving solubility. Caution: Be mindful of potential degradation; amides can undergo hydrolysis under harsh conditions (prolonged heating, extreme pH).[2]
-
-
Modulate pH: While the primary and secondary amides are not strongly ionizable, subtle changes in pH can influence hydrogen bonding networks and surface charges. Test solubility in a range of buffers (e.g., pH 3, 5, 7, 9) to identify any pH-dependent effects.[]
If these initial steps fail, it confirms that the intrinsic solubility of the compound in aqueous media is low, and more advanced strategies are required.
Section 2: Advanced Strategies - Solvent Systems
When aqueous solubility is insufficient, the next step is to modify the solvent system itself.
Q2: My compound has very low intrinsic aqueous solubility. How do I select an appropriate co-solvent system?
Answer: Co-solvency is a powerful and widely used technique to dissolve poorly soluble drugs.[4] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for solvating hydrophobic molecules.[4]
Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of water. This creates "pockets" within the solvent that are energetically less costly to accommodate the nonpolar side chain of your compound, thereby increasing solubility.
Common Co-Solvents for Pre-Clinical Research:
| Co-Solvent | Properties | Typical Starting Concentration | Notes & Cautions |
| DMSO (Dimethyl Sulfoxide) | Strong, aprotic, polar solvent.[5] | 1-10% (v/v) | Excellent solubilizing power. Can be toxic to cells at higher concentrations. Ensure use of high-purity, anhydrous grade. |
| Ethanol (EtOH) | Protic, polar solvent. | 5-20% (v/v) | Generally well-tolerated in many biological systems. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | Viscous, polar solvent. | 10-30% (v/v) | Often used in pharmaceutical formulations. Can increase viscosity significantly. |
| PEG 400 (Polyethylene Glycol 400) | Polymer, polar solvent. | 10-40% (v/v) | Good solubilizer with low toxicity. Can also increase viscosity. |
Experimental Protocol: Co-Solvent Screen
This protocol will help you systematically determine the most effective co-solvent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10-50 mM) in 100% DMSO. This is your starting point.
-
Serial Dilution: Serially dilute the stock solution into your primary aqueous buffer (e.g., PBS pH 7.4).
-
Observation: Observe the concentration at which precipitation occurs. This is the kinetic solubility limit in a DMSO-buffered system.[6]
-
Systematic Screen:
-
Prepare several vials of your aqueous buffer.
-
To each vial, add a different co-solvent (Ethanol, PG, PEG 400) to a final concentration of 10% (v/v).
-
Add your solid compound to each co-solvent/buffer mixture and determine the solubility using the shake-flask method (see Section 4).
-
-
Analysis: Compare the solubilities achieved in each system. The system providing the required concentration with the lowest percentage of organic solvent is generally preferred.
Q3: I'm observing precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic sign of exceeding the kinetic solubility limit of your compound in the final solvent mixture. The compound is soluble in the highly organic stock solution but crashes out when introduced to the predominantly aqueous environment.
Troubleshooting Steps:
-
Lower the Stock Concentration: If your stock is 50 mM, try making a 10 mM or even 1 mM stock. This reduces the magnitude of the "solvent shock" upon dilution.
-
Increase Co-solvent in Final Solution: If your assay can tolerate it, add a small amount of the co-solvent (e.g., 1-5% DMSO) to the final aqueous buffer before adding your compound stock. This pre-conditioning makes the final solvent more hospitable.
-
Use a Different Solubilizer: Consider excipients like cyclodextrins (e.g., SBE-β-CD), which can encapsulate the hydrophobic part of your molecule in their central cavity, increasing aqueous solubility.[5]
-
Change the Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes keep the compound in solution.
Section 3: Impact of Solid-State Properties
The physical form of your solid compound is a critical, and often overlooked, factor in its solubility.
Q4: I am seeing significant batch-to-batch variability in the solubility of my compound. What could be the cause?
Answer: This issue frequently points to differences in the solid-state properties of the compound, specifically whether it is crystalline or amorphous .[7]
-
Crystalline Form: Molecules are arranged in a highly ordered, repeating three-dimensional lattice. This is a thermodynamically stable, low-energy state. Significant energy is required to break this lattice, often resulting in lower apparent solubility and slower dissolution rates.[7]
-
Amorphous Form: Molecules lack long-range order and exist in a disordered, higher-energy state. Less energy is required to break this arrangement, leading to significantly higher apparent solubility and faster dissolution.[8][9]
Causality: Manufacturing processes like milling, rapid precipitation, or lyophilization can produce amorphous material.[10] Different batches may have different ratios of crystalline to amorphous forms, leading directly to the variability you observe. Amorphous material is thermodynamically unstable and can crystallize over time, which might also explain why an older batch of compound seems less soluble than a newer one.[11]
What to Do:
-
Characterize Your Solid Form: If you have access to the instrumentation, analyze different batches using:
-
Powder X-Ray Diffraction (PXRD): The gold standard. A crystalline sample will show sharp diffraction peaks, while an amorphous sample will show a broad halo.
-
Differential Scanning Calorimetry (DSC): Can reveal melting points (for crystalline) or glass transitions (for amorphous).
-
-
Standardize Your Dissolution Protocol: To manage variability, ensure your dissolution protocol is consistent. Always allow the solution to equilibrate for a set period (e.g., 24 hours) with excess solid present. This ensures you are measuring the equilibrium solubility, which is less dependent on the initial solid form than kinetic solubility.[12]
-
Consider Formulation: For drug development, creating a stable amorphous solid dispersion (embedding the amorphous drug in a polymer matrix) is a common strategy to enhance solubility and bioavailability.[10]
Section 4: Stability and Degradation
Ensuring your compound is chemically stable in your chosen solvent system is as important as getting it to dissolve.
Q5: Could my compound be degrading in solution, and how would I know?
Answer: Yes, chemical stability is a concern. The primary degradation pathway for this molecule is the hydrolysis of the amide bonds . Amide bonds are generally very stable, but hydrolysis can be catalyzed by acidic or basic conditions, especially when combined with heat.[13][14]
Causality:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[13] This would cleave the amide into a carboxylic acid and an amine/ammonia.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[15] This process is generally slower than ester hydrolysis but can be significant over time, especially at elevated temperatures.[2]
How to Check for Degradation:
-
Time-Course Analysis by LC-MS: This is the most definitive method.
-
Prepare your compound in the desired solvent/buffer.
-
Immediately inject a sample (T=0) into an LC-MS to get a baseline purity profile.
-
Store the solution under your experimental conditions (e.g., 37°C).
-
Inject samples at various time points (e.g., 2, 8, 24 hours).
-
Analysis: Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradants (e.g., the carboxylic acid form, (2S,3S)-2-acetamido-3-methylpentanoic acid).
-
-
pH Monitoring: If hydrolysis is occurring, it will produce either a carboxylic acid (acidic conditions) or an amine/ammonia (basic conditions), which can cause the pH of an unbuffered solution to drift over time.
Section 5: Standardized Experimental Protocols
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is the industry standard for measuring the thermodynamic (equilibrium) solubility of a compound.[12]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
Test Compound
-
Chosen solvent (e.g., PBS pH 7.4, water, co-solvent mixture)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator set to a constant temperature (e.g., 25°C)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Analytical balance
-
HPLC or LC-MS system for quantification
Procedure:
-
Add Excess Solid: Weigh and add an excess amount of the solid compound to a vial. "Excess" means enough that a visible amount of solid remains undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of solvent.
-
Add Solvent: Accurately pipette 1.0 mL of the desired solvent into the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature. Allow the mixture to shake for 24-48 hours. A 24-hour period is often sufficient for small molecules.[12]
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Sample Collection: Carefully draw the supernatant into a syringe. Do not disturb the solid pellet at the bottom.
-
Filtration: Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate the filter membrane. Collect the remaining clear filtrate into a clean analysis vial. This step is crucial to remove any remaining microscopic solid particles.
-
Quantification:
-
Prepare a standard curve of the compound in the same solvent.
-
Analyze the filtered sample using a validated HPLC or LC-MS method to determine its concentration.
-
-
Confirmation: Visually inspect the original vial to confirm that excess, undissolved solid is still present. This validates that the solution was indeed saturated.[12]
References
- MedChemExpress. (2S,3S)
- Smolecule. Buy (2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-.
- TargetMol. (2S,3S)-2-Acetamido-3-methylpentanoic acid.
- Lead Sciences. (2S,3S)-2-Acetamido-3-methylpentanoic acid.
- Chemsrc. 2-acetamido-3-methyl-pentanoic acid | CAS#:20257-17-4.
- PubMed.
- Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.
- NIH.
- PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Lund University Publications.
- University of Regina. On the hydrolysis mechanisms of amides and peptides.
- Chemistry LibreTexts. Principles of Drug Action 1, Spring 2005, Amides.
- Curia Global.
- BOC Sciences. Solubility Analysis.
- ResearchGate. Why does the amorphous form of drug have better bioavailability than crystalline counterparts?.
- Pharmatutor. Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why.
- Chemistry LibreTexts. 10.6: Physical Properties of Amides.
- Pharmatutor. Co-solvency and anti-solvent method for the solubility enhancement.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
- NIH. Direct Measurement of Amorphous Solubility.
- Quora.
- Chemguide. the hydrolysis of amides. 7Rc93hzt3E4fYJnWlWVw==)
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- 11. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the stability of (2S,3S)-2-acetamido-3-methylpentanamide in solution
Welcome to the technical support resource for (2S,3S)-2-acetamido-3-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenges encountered during experimental and formulation development processes. As a derivative of the essential amino acid L-isoleucine, this molecule possesses two amide functional groups, which are central to its chemical behavior and potential instability in aqueous environments. This document provides in-depth, field-proven insights and validated protocols to ensure the integrity of your molecule in solution.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What is the primary degradation pathway for this compound in solution?
The principal route of degradation is the hydrolysis of its amide bonds.[1] The molecule contains two such bonds: a secondary amide (the acetamido group) and a primary amide (the pentanamide group). Amide bonds, while relatively stable compared to esters, are susceptible to cleavage when exposed to water, a reaction that can be significantly accelerated by acidic or basic conditions.[2][3] This reaction breaks the amide bond to yield a carboxylic acid and an amine or ammonia.[2] For this specific molecule, hydrolysis would result in (2S,3S)-2-acetamido-3-methylpentanoic acid and ammonia from the primary amide, or L-isoleucinamide and acetic acid from the secondary amide.
Q2: How does solution pH influence the rate of degradation?
The pH of the solution is the most critical factor controlling the rate of amide hydrolysis. The reaction is catalyzed by both acid and base.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by a water molecule.[2][4]
-
Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[2][3] This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond.[3] This process is generally irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is non-electrophilic.[3]
Typically, amides exhibit a U-shaped pH-rate profile, where the minimum rate of hydrolysis (greatest stability) is observed at a neutral or near-neutral pH.
Caption: Acid- and base-catalyzed amide hydrolysis pathways.
Q3: What role does temperature play in the stability of the compound?
Temperature significantly impacts degradation kinetics. Like most chemical reactions, the rate of amide hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Therefore, storing stock solutions or conducting experiments at elevated temperatures (e.g., 40-80°C) can lead to rapid degradation.[5] Conversely, reducing the temperature (e.g., storing at 2-8°C or running reactions on ice) is a straightforward and effective strategy to enhance short-term stability.
Q4: Can excipients in my formulation cause instability?
Yes, interactions between the active pharmaceutical ingredient (API) and excipients can lead to degradation.[6] For example, some common excipients can contain reactive impurities or create micro-environmental pH changes that accelerate hydrolysis. It is crucial to conduct compatibility studies by stressing the API in the presence of individual excipients to identify any potential issues.[6]
Troubleshooting Guide: Resolving Experimental Instability
This section is formatted to address common problems encountered in the lab and provides actionable solutions and protocols.
Problem: "I'm observing a rapid loss of my compound and the appearance of new peaks in my chromatogram during an aqueous-based assay."
This is a classic sign of in-solution degradation, most likely hydrolysis.
-
Immediate Action: Re-run a control experiment at a lower temperature (e.g., 4°C) and/or for a shorter duration. If the degradation is reduced, temperature and time are contributing factors.
-
Systematic Solution: pH and Buffer Optimization The most robust solution is to identify the optimal pH for stability and maintain it with a suitable buffer system.[[“]][8]
Causality: Buffers resist changes in pH that can occur upon dissolution of a compound or from atmospheric CO₂ absorption, thereby keeping the molecule in its most stable state. The choice of buffer is also critical, as some buffer species can catalyze hydrolysis. A phosphate or citrate buffer is often a good starting point.
See Protocol 2: Buffer System Screening for Optimal pH Stability.
Problem: "How can I confidently identify and quantify the degradation products to understand the extent of the problem?"
To properly assess stability, you need a validated, stability-indicating analytical method.[9] This is a method capable of separating the intact parent compound from all potential degradation products without interference.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]
-
Solution: Develop a Stability-Indicating HPLC Method The goal is to generate the degradation products deliberately and then develop a method that can resolve them. This is achieved through a "forced degradation" or "stress testing" study.[11][12]
Causality: By intentionally degrading the compound under various stress conditions (e.g., strong acid, strong base, oxidation, heat, light), you create a sample containing the likely degradants.[5][11] This stressed sample is then used to develop an HPLC method (e.g., by optimizing the mobile phase gradient and column chemistry) that can separate each impurity from the parent peak. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the main compound peak is not co-eluting with any degradants.[5]
See Protocol 1: Forced Degradation Study Workflow and Protocol 3: Development of a Stability-Indicating HPLC-UV Method.
Problem: "My stock solution, stored in the refrigerator, is losing potency over several weeks. What are my options for long-term storage?"
For long-term stability, removing the aqueous solvent is often the best strategy.
-
Solution A: Solvent Optimization If the compound must be stored in solution, consider using a non-aqueous or mixed solvent system. Aprotic solvents like DMSO or DMF will prevent hydrolysis. If an aqueous component is required, using co-solvents like propylene glycol or ethanol can reduce the water activity and slow the degradation rate.
-
Solution B: Lyophilization (Freeze-Drying) This is a highly effective technique for stabilizing moisture-sensitive compounds.[8][13]
Causality: Lyophilization removes water from the product by sublimation under a vacuum.[13] This creates a stable, dry powder that can be stored for extended periods, often at room temperature or refrigerated.[14] The powder can then be reconstituted with the appropriate solvent immediately before use, minimizing the time the compound spends in an unstable aqueous environment.
Protocols and Methodologies
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products, a critical first step in developing a stability-indicating method.[9][11]
Caption: Workflow for a forced degradation (stress testing) study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile/water).
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored at 2-8°C.
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Place vials (both solution and solid API) in an oven set to a high temperature (e.g., 80°C).
-
-
Incubation: Incubate the samples. Start with a defined time point (e.g., 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[12] If degradation is minimal, increase the stress time or temperature.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples (including the control) using an HPLC method, preferably with a Photodiode Array (PDA) detector and Mass Spectrometry (MS) to aid in peak identification.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Calculate the percent degradation.
Protocol 2: Buffer System Screening for Optimal pH Stability
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to pH 9). Common systems include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Sample Preparation: Add a small, fixed amount of a concentrated stock solution of this compound to each buffer to reach the final target concentration.
-
Incubation: Store the buffered solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze the aliquots using a validated HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot k_obs versus pH to generate a pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a versatile, high-performance column, such as a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Scouting:
-
Use a pooled sample from the forced degradation study that contains multiple degradation products.
-
Test different mobile phase compositions. A common starting point is a gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile with 0.1% formic acid).[10][15]
-
The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Wavelength Selection: Use a PDA detector to scan across a range of wavelengths (e.g., 200-400 nm). Select a wavelength that provides a good response for both the parent compound and the impurities.
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to fine-tune the separation and optimize peak shape and analysis time.
-
Validation: Once optimized, validate the method according to ICH guidelines (e.g., ICH Q2B) for specificity, linearity, accuracy, and precision.[11]
Data Presentation
Table 1: Example Data from a pH-Rate Profile Study at 50°C
| pH | Buffer System | Observed Rate Constant (k_obs) (day⁻¹) | Half-Life (t½) (days) |
| 3.0 | Citrate | 0.231 | 3.0 |
| 5.0 | Citrate | 0.069 | 10.0 |
| 6.5 | Phosphate | 0.014 | 49.5 |
| 7.4 | Phosphate | 0.021 | 33.0 |
| 9.0 | Borate | 0.154 | 4.5 |
This data is illustrative. The optimal pH for this compound would be near pH 6.5 where the degradation rate is lowest.
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Parameter | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 - 1 M HCl at 60°C | 24 - 72 hours | To generate acid-catalyzed hydrolysis products.[11] |
| Base Hydrolysis | 0.1 - 1 M NaOH at RT or 60°C | 1 - 24 hours | To generate base-catalyzed hydrolysis products.[11] |
| Oxidation | 3% H₂O₂ at RT | 24 hours | To test susceptibility to oxidation.[11] |
| Thermal | 80°C (dry heat) | 48 hours | To assess thermostability.[11] |
| Photolysis | ICH Q1B conditions | Per guideline | To assess light sensitivity.[11] |
References
-
Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Allen, M. Amide Hydrolysis: Mechanism, Conditions and Applications. ChemistryTalk. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
-
Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Purdue University. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
-
Greenberg, A., et al. (2011). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
Iram, F., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Quora. [Link]
-
Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Lead Sciences. (n.d.). (2S,3S)-2-Acetamido-3-methylpentanoic acid. Lead Sciences. [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
-
PubChem. (n.d.). (2S,3R)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-2-(2-mercaptoacetamido)-3-methylpentanamide. PubChem. [Link]
-
de Souza, C. G., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC - NIH. [Link]
-
ResearchGate. (2011). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]
-
ResearchGate. (n.d.). Method for determination of fatty acid amides in polyethylene packaging materials-Gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Al-awar, R. S., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2S,3S)-2-acetamido-3-methylpentanamide
Welcome to the technical support guide for the purification of (2S,3S)-2-acetamido-3-methylpentanamide. As a derivative of the natural amino acid L-isoleucine, this chiral amide presents unique purification challenges related to purity, yield, and stereochemical integrity. This guide is designed to provide you, a research or development scientist, with field-proven insights and actionable troubleshooting steps to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning or optimizing your purification process.
Q1: What is the recommended first-line purification method for crude this compound?
For crystalline amide products like this, recrystallization is overwhelmingly the method of choice for initial purification.[1] Its primary advantage lies in its efficiency at removing a wide range of impurities—such as residual coupling agents, unreacted starting materials, and certain process-related side products—in a single, scalable operation. The technique leverages differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures. It is often less labor-intensive and can avoid potential product decomposition that may occur on stationary phases like silica gel.[1]
Q2: What are the most common impurities I should anticipate in my crude product?
Understanding potential impurities is critical for designing an effective purification strategy. For this compound, synthesized via a standard amide coupling, you should be vigilant for:
-
Unreacted Starting Materials: Residual (2S,3S)-2-amino-3-methylpentanamide or the acetylating agent (e.g., acetic anhydride, acetyl chloride).
-
Coupling Reagents & Byproducts: If using peptide coupling reagents (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) can be a major impurity.
-
Stereoisomers (Diastereomers): If the synthesis or starting materials were not stereochemically pure, you might have diastereomeric impurities such as (2R,3S)- or (2S,3R)-2-acetamido-3-methylpentanamide. These arise from epimerization or impurities in the initial amine. Chiral impurities can occur as side-products or from the degradation of the drug substance.[2]
-
Solvent-Related Impurities: Residual solvents from the reaction or initial workup.
-
Degradation Products: Amides can be sensitive to harsh acidic or basic conditions, which could lead to hydrolysis back to the amine and acetic acid.[1]
Q3: When should I use chromatography instead of, or in addition to, recrystallization?
While recrystallization is ideal, chromatography becomes necessary under specific circumstances:
-
Non-Crystalline Product: If your crude product is an oil or amorphous solid that fails to crystallize.
-
Impurities with Similar Solubility: When key impurities co-crystallize with the product due to similar solubility profiles.
-
Separation of Diastereomers: Diastereomers have different physical properties and can often be separated using standard flash chromatography on silica gel, as their differing shapes lead to different interactions with the stationary phase.
-
Trace-Level Impurity Removal: For removing final traces of a stubborn impurity to achieve >99.5% purity, chromatography can serve as a polishing step after an initial bulk purification by recrystallization.
Q4: My analysis shows a small amount of the (2R,3R)-enantiomer. Can recrystallization or standard flash chromatography remove it?
No. Enantiomers have identical physical properties (solubility, melting point, polarity) in a non-chiral environment. Therefore, they cannot be separated by standard techniques like recrystallization or achiral chromatography. Removal of an unwanted enantiomer requires specialized chiral chromatography , which employs a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, enabling their separation.[3][4]
Section 2: Troubleshooting Guide: Recrystallization
This section provides solutions to specific problems encountered during the recrystallization of this compound.
Q1: My compound "oils out" upon adding the hot solvent or during cooling. What's happening and how do I fix it?
"Oiling out" occurs when the solid melts in the solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also happen if the solvent is too nonpolar for the compound.
-
Causality: The amide functional group allows for strong hydrogen bonding, but the alkyl chain provides nonpolar character. An imbalance in the solvent system can lead to this issue.
-
Solutions:
-
Add a Co-solvent: If using a nonpolar solvent, add a more polar co-solvent (e.g., add ethyl acetate or acetone to a hexane solution) dropwise to the hot mixture until the oil dissolves.[5] Conversely, if using a very polar solvent, add a less polar one.
-
Increase Solvent Volume: Add more hot solvent to ensure the concentration is below the saturation point at that high temperature.
-
Lower the Temperature: Reheat the mixture to full dissolution, then allow it to cool more slowly and from a slightly lower starting temperature if possible.
-
Switch Solvent Systems: The initial solvent choice may be poor. Consult the solvent selection table below and re-screen for a better option. Generally successful mixtures for amides include diethyl ether-methanol or ethanol.[6]
-
Q2: The solution is clear after cooling, but no crystals have formed. How can I induce crystallization?
This indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.
-
Causality: Crystal formation requires both supersaturation and an initial energy barrier to be overcome for nucleation.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[7]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This seed crystal provides a template for further crystal growth.[7]
-
Reduce Temperature: Place the flask in an ice-water bath to further decrease solubility and promote nucleation.
-
Reduce Solvent Volume: If the solution is simply not saturated enough, carefully evaporate some of the solvent and allow it to cool again.
-
Q3: My final purity hasn't improved much after recrystallization. What is the next step?
This typically means the primary impurity has a very similar solubility profile to your product in the chosen solvent.
-
Causality: The effectiveness of recrystallization is directly tied to the differential solubility of the product versus the impurities.
-
Solutions:
-
Perform a Second Recrystallization: A second attempt with a different solvent system (e.g., switching from an alcohol-based system to an ester/alkane system) may successfully exclude the impurity.
-
Switch to Chromatography: This is a classic scenario where chromatography is required. The impurity, while having similar solubility, likely has a different polarity and can be separated on a silica gel column.
-
Consider an Acid/Base Wash: If the impurity is acidic (e.g., residual acetic acid) or basic (e.g., unreacted amine), a liquid-liquid extraction (e.g., dissolving the crude product in ethyl acetate and washing with dilute NaHCO₃ for acidic impurities or dilute HCl for basic ones) before recrystallization can be highly effective.
-
Section 3: Troubleshooting Guide: Flash Chromatography
Q1: My compound is streaking badly on the column, and my yield is low. What's causing this?
Amides can sometimes interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing) and irreversible adsorption, which lowers the yield.[1]
-
Causality: The lone pair of electrons on the amide nitrogen can interact with acidic protons on the silica surface, causing strong binding.
-
Solutions:
-
Add a Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (0.1-1%), to your eluent.[1] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your amide product to elute cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse phase).
-
Ensure Proper Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") instead of dissolving it in a strong solvent ("wet loading"). This often leads to sharper bands and better separation.
-
Q2: How can I best separate diastereomers of this compound?
Diastereomers can be challenging but are separable with standard flash chromatography by optimizing the mobile phase.
-
Causality: Diastereomers have different 3D shapes, which causes them to interact differently with the silica gel surface, resulting in different retention times (Rf values).
-
Solutions:
-
TLC Screening: Systematically screen different mobile phase systems using TLC. Start with a standard hexane/ethyl acetate system and vary the ratio. Test other systems like dichloromethane/methanol. The goal is to find a system that gives the largest possible difference in Rf values (ΔRf) between the two diastereomer spots.
-
Use a Shallow Gradient: Once a good solvent system is identified, run the column with a very shallow solvent gradient or even isocratically (with a constant solvent ratio) to maximize the separation between the closely eluting peaks.
-
Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates, which enhances separation efficiency.
-
Section 4: Advanced Purification: Chiral Chromatography
Q1: I need to separate the (2S,3S) and (2R,3R) enantiomers. What is the general workflow?
Separating enantiomers requires a specialized approach, typically using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[3]
-
Causality: CSPs are themselves chiral and create a transient diastereomeric complex with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times.
-
Workflow:
-
Column Screening: There is no single column that can separate all enantiomers.[3] You must screen a set of CSPs, often based on polysaccharide derivatives (e.g., cellulose or amylose). A common screening set includes columns like Chiralcel® OD-H, OJ-H, and Chiralpak® AD-H, AS-H, and IC.[3]
-
Mobile Phase Screening: For each column, test a range of mobile phases, typically normal-phase eluents like hexane/isopropanol or hexane/ethanol.
-
Method Optimization: Once a "hit" is found (i.e., some separation is observed), optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.[4]
-
Scale-Up: Once an analytical method is established, it can be scaled to a larger preparative column to purify multi-gram quantities.
-
Section 5: Protocols & Data
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Using small test tubes, find a suitable solvent or solvent pair for your crude product by consulting the table below. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves. Using excess solvent is a common cause of low yield.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, DCU), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 1: Recommended Recrystallization Solvent Systems for Amides
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | Very High | 100 | Good for highly polar amides, but may have low solubility.[6] |
| Ethanol / Water | High | Variable | A versatile polar system; adjust the water ratio to optimize. |
| Acetonitrile | High | 82 | Often gives very good results for amides.[1] |
| Acetone | Medium-High | 56 | A good general-purpose polar solvent. |
| Ethyl Acetate / Hexane | Medium | Variable | Excellent for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hot hexane until cloudy, then clarify with a drop of ethyl acetate.[5] |
| Dichloromethane / Hexane | Low-Medium | Variable | A less polar option for more non-polar amides. |
Section 6: Visual Workflows
Diagram 1: General Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting guide for common recrystallization problems.
References
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Unknown. RECRYSTALLISATION. [Link]
-
Reddit. (2022). [chiral purification HPLC]. r/OrganicChemistry. [Link]
-
Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
PubChem. (2S,3R)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-2-(2-mercaptoacetamido)-3-methylpentanamide. [Link]
-
ResearchGate. (2018). Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds. [Link]
-
Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part II of III). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Acetamide Compounds
Welcome to the Technical Support Center for Acetamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the causality behind common experimental challenges. Our goal is to provide you with the in-depth, field-proven insights needed to troubleshoot and optimize your acetamide synthesis workflows.
I. Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses the most frequently encountered issues during acetamide synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired acetamide product. What are the likely causes and how can I rectify this?
Answer: Low or nonexistent yields in acetamide synthesis often trace back to a few key areas: the reactivity of your starting materials, the reaction conditions, or the workup procedure.
-
Cause A: Inactive Amine (Starting Material)
-
Explanation: The fundamental reaction involves a nucleophilic attack from the amine onto the electrophilic carbonyl carbon of the acetylating agent.[1][2][3] If the amine is protonated, it is no longer nucleophilic and the reaction will not proceed. This is a common issue when using amine salts (e.g., hydrochlorides) without adding a suitable base to liberate the free amine.
-
Solution: Add a non-nucleophilic base to the reaction mixture to neutralize the acid and generate the free amine. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[4] An excess of the base (typically 1.1-1.5 equivalents) is often recommended to ensure the complete neutralization of any acid present and the HCl by-product formed when using acetyl chloride.[4]
-
-
Cause B: Deactivated Acetylating Agent
-
Explanation: Acetylating agents like acetic anhydride and acetyl chloride are highly reactive and susceptible to hydrolysis.[3] Exposure to moisture in the air or in wet solvents will convert them to acetic acid, which is much less reactive and will not effectively acetylate the amine under standard conditions.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to dissolve your reactants.[4] It is also best practice to use fresh or properly stored acetylating agents.
-
-
Cause C: Unfavorable Reaction Temperature
-
Explanation: The reaction between an amine and an acetylating agent is typically exothermic.[4] Running the reaction at too high a temperature can lead to the formation of dark, tarry substances due to polymerization or degradation of the starting materials or product.[4] Conversely, if the temperature is too low, the reaction rate may be too slow for the reaction to go to completion in a reasonable timeframe.
-
Solution: The standard procedure often involves the slow, dropwise addition of the acetylating agent to a cooled solution (0-5 °C) of the amine.[4] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[4] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is a simple and effective way to determine the optimal reaction time and temperature.[4]
-
Issue 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I prevent them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
-
Side Product A: Diacylated Amine
-
Explanation: Primary amines can sometimes undergo a second acetylation to form a diacetylated product. This is more likely to occur if a large excess of the acetylating agent is used or if the reaction temperature is too high.
-
Solution: To minimize diacylation, use a 1:1 stoichiometry of the amine and the acetylating agent.[4] Careful control of the reaction temperature, as described above, is also crucial.
-
-
Side Product B: Unreacted Starting Materials
-
Explanation: The presence of unreacted starting materials in the final product is often due to an incomplete reaction. This can be caused by the factors mentioned in Issue 1, such as an inactive amine or a deactivated acetylating agent.
-
Solution: Monitor the reaction progress by TLC to ensure it has gone to completion.[4] If necessary, you can increase the reaction time or allow the mixture to warm to room temperature after the initial addition of the acetylating agent.[4]
-
Issue 3: Difficult Product Purification
Question: I'm struggling to purify my acetamide product. What are the best methods for purification?
Answer: The purification of acetamides can be challenging due to their polarity. The appropriate method will depend on the specific properties of your compound and the impurities present.
-
Purification Method A: Aqueous Workup
-
Explanation: An aqueous workup is often the first step in purification and can remove many common impurities.
-
Procedure:
-
Wash the reaction mixture with a dilute aqueous acid (e.g., HCl) to remove any unreacted amine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acetic acid byproducts.[4]
-
Finally, wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4]
-
-
-
Purification Method B: Recrystallization
-
Explanation: Recrystallization is a powerful technique for purifying solid compounds.[5][6][7] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Common Solvents for Acetamides: Ethanol, acetonitrile, or a mixture of benzene and ethyl acetate are often effective for recrystallizing acetamides.[4][9][10] For some acetamides, a mixture of alcohol and ether can also be effective.[11]
-
-
Purification Method C: Column Chromatography
-
Explanation: If recrystallization is ineffective, column chromatography can be used for purification. Due to the polar nature of many acetamides, special considerations are needed.
-
Normal-Phase Chromatography: For less polar acetamides, silica gel with a mobile phase of hexane and ethyl acetate may be suitable. For more polar compounds that show poor mobility on TLC, you may need to increase the polarity of the eluent by adding methanol.[12] For basic acetamides that streak on silica, adding a small amount of a base like ammonium hydroxide to the mobile phase can improve the separation.[12]
-
Reversed-Phase Chromatography: For highly polar acetamides, reversed-phase chromatography may be a better option.[13] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water and acetonitrile or methanol).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds that are not well-retained by reversed-phase columns.[14] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of acetamides from an amine and acetic anhydride?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, and the acetate ion leaves as a good leaving group, resulting in the formation of the acetamide and acetic acid.[3][15]
Q2: Why is it important to control the temperature during the addition of the acetylating agent?
A2: The reaction is highly exothermic.[4] Without proper cooling, the reaction temperature can rise uncontrollably, leading to the formation of undesirable side products and a decrease in the overall yield.[4] Maintaining a low temperature (typically 0-5 °C) during the addition of the acetylating agent helps to control the reaction rate and minimize side reactions.[4]
Q3: What are the safety precautions I should take when working with acetylating agents like acetyl chloride and acetic anhydride?
A3: Both acetyl chloride and acetic anhydride are corrosive and moisture-sensitive. They should be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Keep these reagents away from water and sources of ignition.[17]
Q4: Can steric hindrance affect my acetamide synthesis?
A4: Yes, steric hindrance can significantly impact the rate of reaction.[18] If the amine or the acetylating agent has bulky substituents near the reactive centers, it can be more difficult for the nucleophilic attack to occur, leading to a slower reaction or the need for more forcing reaction conditions.[19][20]
III. Visualizations & Data
Reaction Workflow
Caption: A generalized workflow for a typical acetamide synthesis experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield acetamide synthesis.
Solvent Properties for Purification
| Solvent System | Purification Technique | Polarity | Typical Analytes |
| Hexane/Ethyl Acetate | Normal-Phase Chromatography | Low to Medium | Non-polar to moderately polar acetamides |
| Dichloromethane/Methanol | Normal-Phase Chromatography | Medium to High | Polar acetamides |
| Water/Acetonitrile | Reversed-Phase Chromatography | High | Highly polar and water-soluble acetamides |
| Ethanol or Acetonitrile | Recrystallization | High | Solid acetamides with good differential solubility |
IV. References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]
-
Reuven, D., et al. (2020). Mechanism of actin N-terminal acetylation. PNAS. Retrieved from [Link]
-
Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). SSRN. Retrieved from [Link]
-
Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. Retrieved from [Link]
-
JoVE. (2025, February 12). Phase II Reactions: Acetylation Reactions. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Hitch, A. R., & Gilbert, E. C. (1913). The purification of acetamide. Journal of the American Chemical Society, 35(11), 1780-1782. Retrieved from [Link]
-
Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2013). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. Journal of basic microbiology, 53(5), 437-445. Retrieved from [Link]
-
Németh, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958. Retrieved from [Link]
-
Coleman, G. H., & Alvarado, A. M. (n.d.). Acetamide. Organic Syntheses. Retrieved from [Link]
-
Doceri. (2014, April 20). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). [Video]. YouTube. Retrieved from [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
-
He, K., et al. (2022). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. Nature Communications, 13(1), 5433. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, February 25). Acetamide Synthesis. Retrieved from [Link]
-
El-semongy, M. M., & Abu-el-nader, Z. M. (1979). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 17A, 442-445. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Quora. (2022, June 2). How to make acetamide in a school lab. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, November 24). Synthesizing Acetamide from vinegar & ammonium solution. Retrieved from [Link]
-
Allen. (n.d.). Acetamide: Structure, Properties and Uses. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 1-Acetylisatin. Retrieved from [Link]
-
NileRed. (2023, November 11). Making Acetamide. [Video]. YouTube. Retrieved from [Link]
-
Senanayake, S. D., & Idriss, H. (2018). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 8(8), 7047-7057. Retrieved from [Link]
-
He, K., et al. (2022). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. PubMed. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Khan Academy. (2013, February 13). Steric hindrance. [Video]. YouTube. Retrieved from [Link]
-
Aksnes, H., et al. (2025, January 15). Illuminating the impact of N-terminal acetylation: from protein to physiology. Nature Communications. Retrieved from [Link]
Sources
- 1. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 2. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 17. fishersci.co.uk [fishersci.co.uk]
- 18. youtube.com [youtube.com]
- 19. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of High-Throughput Screening for Tat and Type II Secretion Inhibitors
A Guide for Researchers and Drug Development Professionals from a Senior Application Scientist
Welcome to the technical support center for high-throughput screening (HTS) of Twin-Arginine Translocation (Tat) and Type II Secretion System (T2SS) inhibitors. These pathways are critical for virulence in many Gram-negative pathogens, making them promising targets for novel anti-infective therapies that aim to disarm bacteria rather than kill them, potentially reducing the selective pressure for resistance.[1][2] This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of your screening campaigns.
Section 1: Understanding the Target Systems
Before diving into troubleshooting, it's crucial to understand the mechanistic link between the Tat and T2SS pathways, as this relationship is fundamental to designing an effective screening cascade. The Tat system transports fully folded proteins across the bacterial inner membrane into the periplasm.[3][4] Subsequently, many of these proteins, which function as virulence factors, are translocated across the outer membrane by the T2SS.[5][6]
This sequential action means that a primary screen measuring the extracellular activity of a dually-dependent substrate can identify inhibitors of either system. A well-designed HTS campaign, therefore, doesn't just find hits; it incorporates a logical flow of secondary and counter-assays to precisely identify the molecular target.
Caption: Coupled Tat and T2SS secretion pathway for a reporter protein.
Section 2: Troubleshooting Your HTS Campaign
This section addresses common problems encountered during the various stages of screening, from initial assay development to hit validation.
Part 2.1: Assay Development & Optimization
Question: My Z'-factor is consistently below 0.5. How can I improve the robustness of my assay?
A low Z'-factor indicates high variability in your controls or a small dynamic range between them, making it difficult to confidently identify hits.[7]
-
Causality & Solution:
-
Inconsistent Bacterial Growth: Ensure your starting inoculum (OD600) is low and consistent across all wells (e.g., OD600 = 0.005).[8] This ensures bacteria enter the log phase synchronously, leading to more uniform expression of the secretion systems.
-
Substrate Concentration: The concentration of your reporter substrate may be suboptimal. Titrate the substrate to find the concentration that yields the maximal signal without causing background noise or substrate inhibition.
-
Incubation Time: Secretion is a time-dependent process. Perform a time-course experiment (e.g., 8, 12, 16, 24 hours) to identify the incubation period that provides the best signal window between your positive (wild-type strain) and negative (e.g., ΔtatC or ΔgspD mutant) controls.
-
DMSO Sensitivity: Your bacterial strain may be sensitive to the DMSO concentration used to solubilize compounds. Test the growth and secretion activity of your strain across a range of DMSO concentrations (e.g., 0.1% to 2.5%) and choose the highest concentration that does not impair growth or signal.[9]
-
Question: I'm observing a high background signal in my negative control wells (secretion-deficient mutant). What is the likely cause?
-
Causality & Solution:
-
Cell Lysis: Over-incubation or harsh assay conditions can lead to cell lysis, releasing the intracellular reporter protein and generating a false-positive signal. Visually inspect wells under a microscope for signs of lysis. Reduce incubation time or optimize buffer conditions (e.g., pH, osmolarity).
-
Leaky Mutant: The knockout mutant may not be completely secretion-deficient, or there could be alternative, low-level export pathways for your reporter. Confirm the genotype of your mutant strain. Consider using a reporter that is exclusively and completely dependent on your pathway of interest.
-
Substrate Instability: The reporter substrate itself might be unstable and spontaneously break down, creating a signal. Run "substrate only" controls (no cells) to check for degradation over the assay's time course.
-
Part 2.2: Primary Screening & Hit Triage
Question: My primary screen yielded a very high hit rate (>1%). How do I differentiate true inhibitors from artifacts?
A high hit rate often points to compound interference rather than specific biological activity.[10] It is essential to triage these hits systematically to avoid wasting resources on false positives.[11][12]
-
Causality & Solution:
-
Assay Technology Interference: Compounds may directly interfere with your detection method. For example, fluorescent compounds will create a false signal in fluorescence-based assays, while compounds that inhibit a reporter enzyme (like luciferase) will appear as false positives.[13][14] This is where a robust hit validation cascade becomes critical.
-
Cytotoxicity: Many compounds inhibit secretion simply by impairing bacterial growth.[9] It is mandatory to perform a counterscreen for bacterial growth (e.g., measuring OD600) in parallel with the primary screen. Set a threshold to discard compounds that reduce growth beyond a certain limit (e.g., >20%).[5][9]
-
Non-specific Activity: Some compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits in many different HTS assays through non-specific mechanisms like aggregation.[11] Use computational filters to flag known PAINS in your hit list.[10]
-
Caption: HTS workflow for identifying and validating Tat/T2SS inhibitors.
Part 2.3: Target Deconvolution: Is it Tat or T2SS?
Question: My primary assay identifies inhibitors of both Tat and T2SS. How do I distinguish between them?
This is the central challenge and requires carefully selected secondary assays where the reporter substrate is dependent on only one of the two systems.[5][15]
-
Causality & Solution:
-
Tat-Specific Counter-Screen: Use an assay that measures a Tat-dependent, but T2SS-independent, process. A classic example in Pseudomonas aeruginosa is the production of the siderophore pyoverdine, whose biosynthesis involves a Tat-dependent component.[5][9] A compound that inhibits the primary assay (e.g., PLC secretion) AND pyoverdine production is a strong candidate for a Tat inhibitor.
-
T2SS-Specific Counter-Screen: Conversely, use an assay that relies on a T2SS-dependent, but Tat-independent, substrate. The LasB elastase in P. aeruginosa is a well-characterized T2SS-dependent exoprotein that follows the Sec pathway across the inner membrane.[5][9] A compound that inhibits the primary assay AND elastase activity, but NOT pyoverdine production, is a candidate T2SS inhibitor.
-
| Assay Type | Example Substrate | Pathway Dependence | Purpose |
| Primary Screen | Phospholipase C (PLC) | Tat (Inner Membrane) & T2SS (Outer Membrane) | Identify all potential hits |
| Tat Counter-Screen | Pyoverdine Biosynthesis | Tat-dependent | Validate Tat-specific inhibitors |
| T2SS Counter-Screen | LasB Elastase | Sec (Inner Membrane) & T2SS (Outer Membrane) | Validate T2SS-specific inhibitors |
| Viability Screen | OD600 Measurement | N/A | Exclude non-specific growth inhibitors |
Section 3: Core Experimental Protocols
These protocols are provided as a foundation. You must optimize parameters like incubation times and substrate concentrations for your specific bacterial strain and plate reader.
Protocol 1: Primary HTS Assay (PLC Activity)
This whole-cell assay is based on the protocol described by Zgurskaya et al. for P. aeruginosa.[5][15]
-
Culture Preparation: Inoculate an overnight culture of the wild-type P. aeruginosa strain.
-
Assay Plate Preparation: Dilute the overnight culture to a starting OD600 of 0.005 in a suitable medium (e.g., LB broth) in 384-well plates.
-
Compound Addition: Add test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) to a final concentration (e.g., 10-20 µM).
-
Incubation: Incubate plates at 37°C for a predetermined optimal time (e.g., 16 hours) to allow for bacterial growth and PLC secretion.
-
Growth Measurement: Before adding the substrate, read the OD600 of the plates to assess bacterial growth (cytotoxicity).
-
Signal Development: Add a chromogenic or fluorogenic PLC substrate (e.g., 4-nitrophenylphosphorylcholine) directly to the wells.
-
Detection: Incubate for a short period (e.g., 30-60 minutes) at 37°C and then measure the signal (e.g., absorbance at 415 nm) using a plate reader.
-
Data Analysis: Normalize the secretion signal to cell density (OD600) and calculate the percent inhibition relative to DMSO controls.
Protocol 2: T2SS-Specific Counter-Screen (Elastase Activity)
-
Assay Setup: Follow steps 1-4 of the Primary HTS Assay protocol.
-
Substrate Addition: Add Elastin-Congo Red substrate to the wells of the assay plate.
-
Incubation: Incubate the plates at 37°C for several hours (e.g., 4-6 hours) to allow for substrate degradation.
-
Centrifugation: Pellet the remaining substrate and cells by centrifuging the plates.
-
Detection: Transfer the supernatant to a new plate and measure the absorbance at 495 nm. Increased absorbance indicates higher elastase activity.
-
Analysis: Calculate the percent inhibition of elastase activity for your hit compounds.
Protocol 3: Tat-Specific Counter-Screen (Pyoverdine Production)
-
Assay Setup: Follow steps 1-4 of the Primary HTS Assay protocol, but use an iron-limited medium to induce siderophore production.
-
Detection: Pyoverdine is naturally fluorescent. Measure the fluorescence directly in the culture wells using an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
-
Analysis: Normalize the fluorescence signal to cell density (OD600) and calculate the percent inhibition of pyoverdine production.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a fluorescence-based reporter like GFP for my screen?
Yes, but with critical considerations. Fusing a Tat signal peptide to a fluorescent protein like eGFP can work, as eGFP must fold in the cytoplasm before it can be exported by the Tat system.[16] However, you must develop a robust method to separate the extracellular (secreted) fluorescent signal from the intracellular (non-secreted) signal, which can be challenging in a high-throughput format.
Q2: My hit compound loses activity when I re-order a fresh batch. What's happening?
This is a common and frustrating issue in drug discovery. The potential causes include:
-
Compound Purity/Identity: The original "hit" may have been an active impurity in the library sample. Always confirm the identity and purity of re-synthesized or re-ordered compounds via methods like LC-MS and NMR.
-
Compound Stability: The compound may be unstable in your assay buffer or may degrade upon freeze-thaw cycles. Assess compound stability under your specific experimental conditions.
Q3: Is it better to target the Tat system or the T2SS?
Both are valid anti-virulence targets.
-
Targeting Tat: This could be a broader-spectrum approach, as it would inhibit the secretion of all Tat-dependent substrates, including those secreted by T2SS and other systems. The Tat pathway is also involved in processes beyond virulence, such as energy metabolism, which could be a double-edged sword.[17]
-
Targeting T2SS: This is a more focused approach, specifically targeting the final step of virulence factor secretion for a major class of proteins. The components of the T2SS are often highly conserved among pathogens but absent from commensal bacteria, potentially offering a more targeted therapeutic window.[8][18]
Q4: What Z' and Signal-to-Noise (S/N) ratio should I aim for during assay development?
For HTS, a Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust and reliable assay.[5][9] A value below 0.5 suggests the assay is marginal for screening. Aim for the highest possible S/N ratio, as a larger window makes it easier to detect modest inhibitors; a ratio of >10 is generally desirable, though successful screens have been run with lower ratios. A study on P. aeruginosa Tat/T2SS inhibitors achieved an excellent Z' of 0.82 and an S/N of 49.[5][15]
References
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Cina, D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
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Cina, D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. National Institutes of Health. [Link]
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Cina, D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. [Link]
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Bageshwar, U. K., et al. (2016). High Throughput Screen for Escherichia coli Twin Arginine Translocation (Tat) Inhibitors. PLOS ONE. [Link]
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Widdick, D. A., et al. (2006). The twin-arginine translocation pathway is a major route of protein export in Streptomyces coelicolor. Proceedings of the National Academy of Sciences. [Link]
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Ma, X., et al. (2020). A real-time analysis of protein transport via the twin arginine translocation pathway in response to different components of the protonmotive force. Journal of Biological Chemistry. [Link]
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Johnson, M. D., et al. (2017). Targeting the Type II Secretion System: Development, Optimization, and Validation of a High-Throughput Screen for the Identification of Small Molecule Inhibitors. National Institutes of Health. [Link]
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Zahrl, R. J., et al. (2018). Monitoring Protein Secretion in Streptomyces Using Fluorescent Proteins. Frontiers in Microbiology. [Link]
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Orr, J., et al. (2022). Identification of novel tail-anchored membrane proteins integrated by the bacterial twin-arginine translocase. National Institutes of Health. [Link]
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Johnson, M. D., et al. (2017). Targeting the Type II Secretion System: Development, Optimization, and Validation of a High-Throughput Screen for the Identification of Small Molecule Inhibitors. ResearchGate. [Link]
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Duong, F. (2022). Reporter systems to track protein secretion. ResearchGate. [Link]
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Johnson, M. D., et al. (2017). Targeting the Type II Secretion System: Development, Optimization, and Validation of a High-Throughput Screen for the Identification of Small Molecule Inhibitors. Frontiers in Cellular and Infection Microbiology. [Link]
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Johnson, M. D., et al. (2017). Targeting the Type II Secretion System: Development, Optimization, and Validation of a High-Throughput Screen for the Identification of Small Molecule Inhibitors. PubMed. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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Jones, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Jessen, L., et al. (2021). Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components. MDPI. [Link]
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Shukor, N. S. A., et al. (2024). Optimization of assay conditions for development of a HTS. ResearchGate. [Link]
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An, Y., & Tolliday, N. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]
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Galan, J. E. (2021). Approaches targeting the type III secretion system to treat or prevent bacterial infections. Expert Opinion on Drug Discovery. [Link]
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Walker, J. R., et al. (2022). Efficient transduction of pancreas tissue slices with genetically encoded calcium integrators. Communications Biology. [Link]
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Sharma, A., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. MDPI. [Link]
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Korotkov, K. V., & Sandkvist, M. (2013). The type II secretion system: biogenesis, molecular architecture and mechanism. National Institutes of Health. [Link]
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Voulhoux, R., et al. (2001). Involvement of the twin-arginine translocation system in protein secretion via the type II pathway. The EMBO Journal. [Link]
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Zhao, X., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Nature. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
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Rudnick, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
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Zhang, J. H., et al. (2012). Basics of HTS Assay Design and Optimization. ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]
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Welcome to the Technical Support Center for Stereospecific Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate challenges of controlling the three-dimensional arrangement of atoms in a molecule. In a field where a single stereoisomer can be the key to therapeutic efficacy or the cause of unforeseen toxicity, achieving stereochemical control is paramount.[1][2][3]
This resource is structured to provide not just protocols, but a deeper understanding of the principles behind them. We will explore common pitfalls and their solutions in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you to troubleshoot your synthetic challenges with confidence and precision.
Frequently Asked Questions (FAQs): The Fundamentals of Stereocontrol
This section addresses high-level questions to establish a common vocabulary and understanding of the core concepts in stereospecific synthesis.
Q1: What is the fundamental difference between a stereoselective and a stereospecific reaction?
A1: These terms are often used interchangeably, but they describe distinct stereochemical outcomes.
-
A stereoselective reaction is one in which a single starting material can form two or more stereoisomeric products, but one is formed preferentially.[4][5] The reaction "selects" for a particular stereoisomer. This preference is often quantified by enantiomeric excess (ee) or diastereomeric excess (de).[4] For example, an asymmetric hydrogenation that produces a 95:5 ratio of two enantiomers is highly stereoselective.[4]
-
A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product.[4][5][6] The stereochemistry of the product is specifically determined by the stereochemistry of the reactant. A classic example is the SN2 reaction, where the inversion of stereochemistry is a hallmark of the mechanism.[6]
Essentially, all stereospecific reactions are stereoselective, but the reverse is not true.[7] Stereospecificity implies a mechanistic constraint that dictates a single outcome, while stereoselectivity refers to a preference for one outcome among multiple possibilities.[5][6]
Q2: What are the primary strategies for achieving stereochemical control in a synthesis?
A2: There are three main approaches to inducing chirality in a molecule:
-
Substrate Control: This strategy utilizes a chiral starting material, often from the "chiral pool" of naturally occurring enantiopure compounds like amino acids or sugars.[8] The existing stereocenter(s) in the substrate influence the stereochemical outcome of subsequent reactions.
-
Reagent Control: This involves the use of a chiral reagent that transfers its chirality to the substrate during the reaction.[9] These reagents are consumed in the reaction and are required in stoichiometric amounts.
-
Catalyst Control: This is a highly efficient method that employs a chiral catalyst to direct the formation of a specific stereoisomer.[1][9] The catalyst is not consumed and can, in principle, generate a large amount of chiral product from an achiral starting material.[10] Chiral catalysts can be metal-based complexes with chiral ligands, or small organic molecules known as organocatalysts.[4][11][12]
Q3: What is a chiral auxiliary and how does it work?
A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[13][14] This creates a chiral environment around the reactive center of the substrate, directing the approach of reagents from a specific face and thus controlling the stereochemical outcome of the reaction.[15] After the desired transformation, the auxiliary is removed, leaving behind the enantiomerically enriched product.[13][14] Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol reactions.[15]
Q4: How is the success of a stereoselective reaction measured?
A4: The primary metric for the success of an enantioselective reaction is the enantiomeric excess (ee) .[16] It quantifies the purity of a chiral substance and is a measure of how much one enantiomer is present in excess of the other.[16] It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.[16] An ee of 100% indicates an enantiomerically pure compound, while an ee of 0% represents a racemic mixture.[16] Common analytical techniques for determining ee include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or solvating agents.[16][17]
Troubleshooting Guides: Overcoming Common Experimental Hurdles
This section provides practical, in-depth solutions to specific problems you may encounter in the lab.
Problem Area 1: Poor Enantiomeric or Diastereomeric Excess
Q: My reaction is yielding a nearly racemic mixture (low ee) or a poor ratio of diastereomers. What are the likely causes and how can I improve the stereoselectivity?
A: Low stereoselectivity is a common challenge that can stem from a variety of factors. A systematic approach to troubleshooting is essential.
Underlying Causes & Solutions:
-
Ineffective Chiral Catalyst or Ligand:
-
Causality: The catalyst may not be creating a sufficiently differentiated energetic barrier between the transition states leading to the different stereoisomers. This can be due to a poor match between the catalyst and the substrate.[18]
-
Troubleshooting Steps:
-
Screen a Library of Ligands/Catalysts: Even minor structural variations in the chiral ligand or catalyst can have a significant impact on enantioselectivity.[8] Experiment with different ligand backbones, steric bulk, and electronic properties.
-
Verify Catalyst Purity and Activity: Ensure the catalyst is not degraded or contaminated. If you are generating the catalyst in situ, confirm that the active species is being formed correctly.
-
Consider Non-linear Effects: In some cases, the enantiomeric purity of the catalyst itself can have a non-linear relationship with the enantiomeric excess of the product.[19][20] Using a catalyst with a lower ee can sometimes lead to a disproportionately lower product ee.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and concentration all play a critical role in the delicate balance of non-covalent interactions that govern stereoselectivity.[3][8]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, lower temperatures increase selectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state.[21] Screen a range of solvents with varying properties.
-
Adjust Concentration: Changes in concentration can affect the aggregation state of the catalyst or reagents, which may impact selectivity.
-
-
-
Substrate-Related Issues:
-
Causality: The structure of the substrate itself may be incompatible with the chosen catalytic system.[18] Steric or electronic effects within the substrate can override the directing influence of the catalyst.
-
Troubleshooting Steps:
-
Modify the Substrate: If possible, consider modifying the substrate by, for example, changing the size of a protecting group to enhance the steric differentiation between the two faces of the prochiral center.
-
Switch Stereochemical Strategy: If optimizing the current system fails, it may be necessary to switch to a different approach, such as using a chiral auxiliary if you were initially relying on a chiral catalyst.
-
-
Experimental Workflow for Optimizing Stereoselectivity
Caption: A decision-making workflow for troubleshooting and optimizing stereoselective reactions.
Problem Area 2: Epimerization of the Product or Intermediates
Q: I've successfully synthesized my desired stereoisomer, but I'm losing stereochemical purity during workup or purification. What's causing this epimerization and how can I prevent it?
A: Epimerization, the change in configuration at one stereocenter in a molecule with multiple stereocenters, is a frustrating problem that can undermine an otherwise successful synthesis. It typically occurs when a stereocenter is adjacent to a functional group that can stabilize a planar, achiral intermediate.
Underlying Causes & Solutions:
-
Acidity/Basicity of the Stereocenter:
-
Causality: If the proton at the stereocenter is acidic, it can be removed by a base to form a planar enolate or a similar resonance-stabilized anion. Reprotonation can then occur from either face, leading to racemization or epimerization. This is a common issue for stereocenters alpha to a carbonyl group (ketone, ester, etc.).
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, use buffered solutions to avoid exposure to strong acids or bases.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents for extraction and purification.
-
Careful Choice of Chromatography Stationary Phase: Silica gel is acidic and can cause epimerization of sensitive compounds. Consider using deactivated silica, alumina, or a different purification method like crystallization.
-
-
-
Harsh Reaction Conditions for Subsequent Steps:
-
Causality: High temperatures or the use of strong acids or bases in a subsequent reaction step can lead to epimerization of a previously established stereocenter.
-
Troubleshooting Steps:
-
Problem Area 3: Issues with Protecting Groups
Q: I'm using a protecting group strategy, but I'm encountering problems with either its stability or its removal. How can I troubleshoot this?
A: Protecting groups are essential tools, but their application requires careful planning to ensure they are stable when needed and can be removed without affecting the rest of the molecule.[23][24]
Underlying Causes & Solutions:
-
Protecting Group Instability:
-
Causality: The protecting group may not be robust enough to withstand the conditions of a subsequent reaction. For example, a silyl ether might be unintentionally cleaved by a fluoride source used in a different part of the synthesis.
-
Troubleshooting Steps:
-
Select a More Robust Protecting Group: Consult a protecting group guide to choose a group with greater stability under the problematic conditions. For example, if a TBS (tert-butyldimethylsilyl) group is too labile, a TIPS (triisopropylsilyl) group might offer greater stability.
-
Reorder Synthetic Steps: It may be possible to reorder the synthetic sequence to avoid exposing the sensitive protecting group to harsh conditions.
-
-
-
Difficulty in Deprotection:
-
Causality: The conditions required to remove the protecting group may be too harsh and cause decomposition of the substrate or epimerization.
-
Troubleshooting Steps:
-
Choose an Orthogonal Protecting Group: An orthogonal protecting group strategy involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions.[23][25] For instance, a Boc (tert-butyloxycarbonyl) group on an amine can be removed with acid, while a Cbz (carboxybenzyl) group on another amine is removed by hydrogenolysis.
-
Optimize Deprotection Conditions: Systematically screen different reagents, solvents, and temperatures for the deprotection step to find milder conditions that are still effective.
-
-
Protecting Group Strategy Logic
Caption: A logical flowchart for selecting and implementing a protecting group strategy.
Quantitative Data Summary
The following table provides a hypothetical example of how to systematically vary reaction parameters to optimize enantiomeric excess.
| Entry | Ligand | Solvent | Temperature (°C) | ee (%) |
| 1 | Ligand A | Toluene | 25 | 65 |
| 2 | Ligand A | Toluene | 0 | 78 |
| 3 | Ligand A | Toluene | -20 | 85 |
| 4 | Ligand A | THF | -20 | 72 |
| 5 | Ligand B | Toluene | -20 | 92 |
| 6 | Ligand B | DCM | -40 | >99 |
This data illustrates a typical optimization process where temperature, solvent, and ligand structure are varied to achieve high stereoselectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Determining Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) to a concentration of about 1 mg/mL.[16]
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the class of compound being analyzed. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are widely applicable.[16]
-
Method Development:
-
Start with a standard mobile phase, such as 90:10 hexane:isopropanol, at a flow rate of 1 mL/min.
-
Inject the sample and monitor the chromatogram using a UV detector at a wavelength where the compound absorbs.
-
If separation is not achieved, systematically vary the ratio of the mobile phase solvents. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
-
Quantification: Once baseline separation of the enantiomers is achieved, integrate the area of each peak. The enantiomeric excess is calculated using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
Conclusion
The stereospecific synthesis of complex molecules is a challenging yet rewarding endeavor. Success often hinges on a combination of rational design, systematic optimization, and a thorough understanding of the underlying mechanistic principles. By approaching experimental challenges with a logical troubleshooting framework, researchers can more efficiently overcome hurdles related to selectivity, stability, and purification. This guide provides a foundation for that process, but the vast and ever-evolving field of asymmetric synthesis continually offers new catalysts, reagents, and strategies to explore.[26]
References
- Determining the Enantiomeric Excess of Chiral Alcohols: Applic
- Alum, B. N. (2024).
- Determination of enantiomeric excess.
- Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science (RSC Publishing).
- Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science (RSC Publishing).
- Protecting group. Wikipedia.
- Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Innovations in Stereoselective Synthesis: From Bench to Industry. Allied Academies.
- Stereochemical Control Definition. Fiveable.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups. chem.iitb.ac.in.
- Principles, Concepts and Strategies of Stereoselective Synthesis.
- Stereo- & Regiochemistry. Organic Chem Basics.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Asymmetric Organoc
- Asymmetric reactions_synthesis. SlideShare.
- Asymmetric C
- New advances in asymmetric organoc
- Stereospecific and Stereoselective Reactions. Pharmaguideline.
- Wh
- Can someone explain to me wh
- Why are all stereospecific reactions stereoslective but the reverse is not?. Quora.
- Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis.
- Chiral Auxiliary Controlled Reactions. No Added Chemicals.
- Non-linear Effects in Asymmetric Catalysis: Whys and Wherefores.
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Enhancing the resolution of analytical methods for isoleucine derivatives
Welcome to the technical support center dedicated to resolving the analytical challenges associated with isoleucine and its derivatives. Isoleucine, with its two chiral centers, presents a unique separation challenge due to the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. Achieving adequate resolution of these and other isoleucine derivatives is critical for accurate quantification and characterization in pharmaceutical development, metabolomics, and quality control.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves beyond simple procedural lists to explain the underlying principles of the separation techniques, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when analyzing isoleucine derivatives.
High-Performance Liquid Chromatography (HPLC)
Q1: My isoleucine and leucine peaks are co-eluting or have poor resolution in my reversed-phase HPLC (RP-HPLC) method. What should I do?
A1: This is a classic challenge due to their isomeric nature. Here’s a systematic approach to improve resolution:
-
Methodological Pivot to HILIC: For highly polar compounds like underivatized amino acids, reversed-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique.[1][2][3][4] HILIC utilizes a polar stationary phase and a high organic content mobile phase, promoting retention of polar analytes. Several HILIC columns, such as those with amide or penta-hydroxy functionalities, have demonstrated baseline separation of leucine and isoleucine.[4][5]
-
Employ Ion-Pair Chromatography (IPC): Introducing an ion-pair reagent to the mobile phase can significantly enhance the retention and selectivity of charged analytes on a reversed-phase column.[6][7] For positively charged amino acids, anionic surfactants like alkyl sulfonates (e.g., sodium dodecyl sulfate) or perfluorocarboxylic acids (e.g., heptafluorobutyric acid - HFBA) are effective.[6][8] The ion-pair reagent forms a neutral complex with the analyte, which has a stronger interaction with the non-polar stationary phase.
-
Optimize Mobile Phase Composition:
-
Solvent Choice: Switching from methanol to acetonitrile, or vice versa, can alter selectivity.[9]
-
pH Adjustment: The pH of the mobile phase affects the ionization state of the amino acids. For ionizable analytes, it's best to use a buffer with a pH at least 2 units away from the pKa to ensure a single ionic form.
-
-
Consider Derivatization: Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve the chromatographic properties of amino acids for RP-HPLC.
Q2: I'm trying to separate diastereomers of an isoleucine derivative, but they are not resolving on my C18 column. What's the next step?
A2: Separating diastereomers is often more straightforward than enantiomers on achiral columns, but still requires careful method development.
-
Change Mobile Phase Selectivity: Modifying the organic modifier (e.g., switching between acetonitrile and methanol) or the pH of the mobile phase can alter the interactions between the diastereomers and the stationary phase, potentially leading to separation.[9]
-
Consider a Different Stationary Phase: While C18 is a good starting point, other stationary phases may offer better selectivity for your specific diastereomers. Phenyl-hexyl or embedded polar group (PEG) columns can provide different retention mechanisms. For more challenging separations, a pentabromobenzyl-modified silica gel (PBr) column has been shown to be effective for separating labeled isoleucine stereoisomers.[10][11]
-
Indirect Chiral Separation: If direct separation is challenging, consider derivatizing your diastereomeric mixture with a chiral agent to create diastereomeric esters or amides.[12][13] These new compounds will have different physicochemical properties and may be more easily separated on a standard achiral column.[13]
Q3: My peak shapes for isoleucine derivatives are poor (tailing or fronting) in my HILIC method. How can I improve them?
A3: Poor peak shape in HILIC can often be traced back to mobile phase or column equilibration issues.
-
Optimize Buffer Concentration: The salt concentration in the mobile phase is a critical parameter in HILIC. Increasing the concentration of a volatile salt like ammonium formate or ammonium acetate (typically in the 10-20 mM range) can improve peak shape and retention.[3]
-
Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Check for Contamination: Contaminants on the column or in the sample can lead to peak tailing.[14] Flushing the column with a strong solvent may help.
Gas Chromatography (GC)
Q4: I am analyzing isoleucine derivatives by GC-MS, but I'm seeing broad peaks and poor sensitivity. What could be the cause?
A4: The polar nature of amino acids makes them unsuitable for direct GC analysis.[15] Derivatization is a necessary step to increase volatility and thermal stability.
-
Ensure Complete Derivatization: Incomplete derivatization will result in poor peak shape and low response. Optimize your derivatization reaction conditions (temperature, time, and reagent concentration). Common derivatization reagents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylation reagents.[15]
-
Check for Moisture: Silylation reagents are particularly sensitive to moisture, which can lead to incomplete reactions and instability of the derivatives. Ensure all glassware and solvents are dry.
-
Select the Appropriate GC Column: A 5% phenyl methylpolysiloxane stationary phase is a good general-purpose column for the analysis of derivatized amino acids.[15]
Q5: How can I resolve the enantiomers of isoleucine using GC?
A5: Enantioselective GC analysis requires a chiral stationary phase.
-
Use a Chiral GC Column: Columns coated with chiral selectors, such as cyclodextrin derivatives, are designed to separate enantiomers.
-
Derivatization is Still Key: Even with a chiral column, the amino acids must first be derivatized to make them volatile. The choice of derivatization reagent can also influence the separation.[16]
Mass Spectrometry (MS)
Q6: I am using LC-MS, but I cannot differentiate between leucine and isoleucine in my peptide samples. How can I solve this?
A6: Since leucine and isoleucine are isobaric, standard MS will not differentiate them. Tandem mass spectrometry (MS/MS) techniques are required.
-
Collision-Induced Dissociation (CID): By carefully controlling the collision energy, it is possible to generate unique fragment ions for leucine and isoleucine that allow for their differentiation.[17]
-
Advanced Fragmentation Techniques: Methods like Electron Transfer Dissociation (ETD) and Charge Transfer Dissociation (CTD) can provide different fragmentation patterns that are useful for distinguishing between these isomers within a peptide sequence.[18][19][20]
Part 2: Experimental Protocols & Data
Protocol 1: Baseline Separation of Leucine and Isoleucine using HILIC-MS
This protocol provides a starting point for achieving baseline separation of the critical leucine/isoleucine pair.
1. Sample Preparation:
- Prepare a standard mixture of leucine and isoleucine at a concentration of 10 µM in a solution of 70:30 acetonitrile:water.
2. LC-MS System and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 95% B to 65% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
3. Expected Results:
- Baseline separation of leucine and isoleucine with a resolution (Rs) > 1.5. Isoleucine will typically elute slightly earlier than leucine in HILIC.[1]
Protocol 2: Derivatization of Isoleucine for GC-MS Analysis
This protocol describes a common silylation procedure for preparing isoleucine for GC-MS analysis.
1. Materials:
- Isoleucine standard
- N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
- Acetonitrile (anhydrous)
- Reacti-Vials™ or other suitable reaction vials
2. Procedure:
- Weigh 1-2 mg of isoleucine standard into a Reacti-Vial™.
- Add 100 µL of anhydrous acetonitrile to dissolve the sample.
- Add 100 µL of MTBSTFA to the vial.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the vial to room temperature before injecting into the GC-MS.
3. GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Volume | 1 µL (splitless) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Part 3: Visualizations
Troubleshooting Workflow for Poor Resolution of Isoleucine Isomers
Caption: A decision tree for troubleshooting poor resolution of isoleucine isomers.
Workflow for Indirect Chiral Separation
Caption: Workflow for the indirect separation of diastereomers using a chiral derivatizing agent.
References
-
HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HPLC. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]
-
van den Ouweland, J. M. W., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. Retrieved from [Link]
-
Eslami, M., et al. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
-
Nakamura, A., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Retrieved from [Link]
-
Waters. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2017). Derivatization Methods in GC and GC/MS. ScienceDirect. Retrieved from [Link]
-
Chromatography Forum. (2004). purification of amino acid. Retrieved from [Link]
-
de Souza, G. G. B., et al. (2023). Mass spectrometry of isoleucine amino acid under electron impact ionization. AIP Publishing. Retrieved from [Link]
-
El-Bashiti, W., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Fuji, K., & Tanaka, K. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]
-
ResearchGate. (2023). Fragmentation of derivatives on the example of L-isoleucine. Retrieved from [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Retrieved from [Link]
-
Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC. Retrieved from [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Jackson, G. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University. Retrieved from [Link]
-
Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
ACS Publications. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Convenient resolution method for the preparation of isoleucine optical isomers. The Journal of Organic Chemistry. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2016). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic resolution of isomers and natural heavy isotopomers of.... Retrieved from [Link]
-
ACS Publications. (2016). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Toward Prediction of Ion Mobility Separation Capabilities. Analytical Chemistry. Retrieved from [Link]
-
Rupa Health. (n.d.). Isoleucine. Retrieved from [Link]
-
Lab Results explained. (n.d.). Isoleucine - 3102 ION (Blood/Urine) Amino Acids 40. Retrieved from [Link]
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Strategies to minimize degradation of (2S,3S)-2-acetamido-3-methylpentanamide
A Guide to Minimizing Degradation for Researchers, Scientists, and Drug Development Professionals
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary degradation pathways for (2S,3S)-2-acetamido-3-methylpentanamide?
A1: Based on its chemical structure—a secondary amide and an N-acetylated amino acid derivative—the primary anticipated degradation pathways are hydrolysis, oxidation, and thermal decomposition. Each of these pathways is influenced by specific environmental factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: How does the stereochemistry of this compound influence its stability?
A2: The specific (2S,3S) stereoconfiguration can influence the molecule's susceptibility to degradation. The spatial arrangement of the methyl and ethyl groups can affect the accessibility of the amide bond to nucleophiles or enzymes, potentially sterically hindering reactions that lead to degradation.
Q3: What are the expected products of hydrolytic degradation?
A3: Hydrolysis of the amide bond in this compound would yield (2S,3S)-2-acetamido-3-methylpentanoic acid and ammonia. This can be catalyzed by both acidic and basic conditions.[1][2][3][4][5]
Q4: Is this compound susceptible to photodegradation?
A4: While amides are generally more stable to light than ketones or esters, exposure to UV light can induce degradation, typically through a Norrish Type I reaction.[6] This involves the cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group, leading to radical species that can propagate further reactions.
Q5: What storage conditions are recommended for this compound?
A5: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. For long-term storage, temperatures of -20°C to -80°C are advisable.[7] The container should be tightly sealed to protect from moisture and oxygen.
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues that may arise during your experiments and provides actionable steps to resolve them.
Scenario 1: Loss of Purity in Solution Over Time
-
Observation: You observe a decrease in the peak corresponding to this compound and the appearance of new peaks in your HPLC analysis of a solution stored at room temperature.
-
Probable Cause: This is likely due to hydrolytic degradation, especially if the solution is not pH-controlled.
-
Troubleshooting Steps:
-
pH Control: The rate of amide hydrolysis is highly dependent on pH.[3] Determine the pH of your solution. If it is acidic or basic, consider buffering your solution to a neutral pH (around 6-8) to minimize hydrolysis.
-
Temperature Reduction: Lowering the storage temperature of the solution will significantly slow down the rate of hydrolysis. Store solutions at 2-8°C for short-term use and frozen (-20°C or below) for longer periods.
-
Solvent Choice: If your experimental conditions allow, consider using a non-aqueous solvent to prevent hydrolysis.
-
Scenario 2: Inconsistent Results in Bioassays
-
Observation: You notice a decline in the biological activity of your this compound-containing samples over time, leading to poor reproducibility.
-
Probable Cause: This could be due to the formation of degradation products that are less active or inactive. Oxidative degradation is a possible culprit, especially if your media contains dissolved oxygen or trace metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions.
-
Antioxidants: The inclusion of antioxidants in your formulation can help prevent oxidative degradation. The choice of antioxidant should be compatible with your experimental system.
-
Scenario 3: Degradation During Thermal Stress (e.g., in a formulation process)
-
Observation: Analysis of your sample after a heating step shows significant degradation.
-
Probable Cause: Amides can undergo thermal decomposition at elevated temperatures.[8] The specific decomposition temperature for this compound is not widely reported but is a critical parameter to determine experimentally.
-
Troubleshooting Steps:
-
Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature of your material. This will define the upper-temperature limit for your processes.
-
Process Optimization: If possible, modify your protocol to use lower temperatures for shorter durations.
-
Excipient Compatibility: Be aware that certain excipients can lower the decomposition temperature of the active ingredient. Conduct compatibility studies with your formulation components.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
HPLC or LC-MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature determined by TGA (e.g., 10°C below the onset of decomposition) for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the parent compound and any degradation products.
Protocol 2: Excipient Compatibility Study
This protocol helps in selecting appropriate excipients for formulation development.
1. Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
Controlled environment chambers (e.g., 40°C/75% RH)
2. Procedure:
-
Prepare binary mixtures of the active compound and each excipient (typically in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
Include control samples of the pure active compound and each excipient.
-
At each time point, analyze the samples for the appearance of new degradation products and any change in the physical properties of the mixture. Analytical techniques such as HPLC, DSC, and FTIR are commonly used.[9][10][11]
Visualizing Degradation Pathways and Workflows
Caption: Key degradation routes for this compound.
Caption: A logical workflow for diagnosing and addressing instability issues.
Data Summary
| Degradation Pathway | Triggering Factors | Potential Degradation Products | Recommended Mitigation Strategy |
| Hydrolysis | Acidic or basic pH, presence of water | (2S,3S)-2-acetamido-3-methylpentanoic acid, Ammonia | Control pH with buffers, store at low temperatures, use of non-aqueous solvents. |
| Oxidation | Presence of oxygen, peroxide impurities in excipients, metal ions | α-hydroxy amides, α-keto amides | Use of inert atmosphere, addition of antioxidants or chelating agents. |
| Thermal Degradation | High temperatures | Fragmentation of the molecule | Determine decomposition temperature (TGA/DSC), avoid excessive heat during processing. |
| Photodegradation | Exposure to UV light | Radical species, smaller molecules | Store in amber vials or protect from light. |
References
- Allen, A. D.
- Mechanism of amide hydrolysis. (2019, January 15). YouTube.
- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
- Amide Hydrolysis: Acid and Base-C
- Ch20 : Amide hydrolysis. University of Calgary.
- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025, August 6). ScienceDirect.
- The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Excipient Compatibility: What You Need to Know. (2024, June 19). ChemIntel360.
- Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024, February 28). CuriRx.
- Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems.
- (2S,3S)
- The effect of alkyl substituent-groups on the base-c
- N-Terminal Acetylation of Cellular Proteins Creates Specific Degrad
- Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (2025, August 6).
- Amides: Structure, Properties, and Reactions | Solubility of Things.
- Control of protein degradation by N-terminal acetylation and the N-end rule p
- Principles of Drug Action 1, Spring 2005, Amides.
- N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. PMC - PubMed Central.
- (2S,3S)-2-Acetamido-3-methylpentanoic acid. MedChemExpress.
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- Forced degradation studies. (2016, December 14). MedCrave online.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Drug-Excipient Compatibility Studies In Binary Mixtures of Tadalafil by Using DSC, TGA and FTIR. DergiPark.
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- 7. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of (2S,3S)-2-acetamido-3-methylpentanamide
Introduction: Unveiling the Potential of a Novel Isoleucine Derivative
(2S,3S)-2-acetamido-3-methylpentanamide is a structurally intriguing isoleucine derivative. While its direct biological functions are not yet extensively characterized, its core structure, featuring an acetamide group, suggests potential therapeutic activities. The acetamide moiety is present in numerous compounds exhibiting a wide range of biological effects, including anti-inflammatory and antioxidant properties.[1][2] This guide provides a comprehensive framework for the systematic validation of the hypothesized anti-inflammatory and antioxidant activities of this compound.
To establish a robust benchmark for its performance, we will compare its activity against two well-characterized compounds:
-
N-Acetylcysteine (NAC): A potent antioxidant and anti-inflammatory agent, NAC is a derivative of the amino acid cysteine and is known to replenish intracellular glutathione levels and inhibit pro-inflammatory pathways.[1][3][4][5][6]
-
Indomethacin: A widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[7][8][9][10][11]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for assessing the therapeutic potential of this novel compound.
Comparative Analysis Framework: Establishing Benchmarks for Efficacy
The central hypothesis of this validation guide is that this compound possesses anti-inflammatory and antioxidant properties. To test this, we will employ a series of in vitro assays, comparing the results with those obtained for NAC and Indomethacin. This comparative approach allows for a clear and objective assessment of the compound's potency and potential mechanisms of action relative to established agents.
Experimental Workflow Overview
The validation process is structured to first establish the safety profile of the compound, followed by a systematic evaluation of its efficacy in relevant biological assays.
Caption: High-level experimental workflow for validating the biological activity of this compound.
PART 1: Foundational Analysis - Cytotoxicity Assessment
Before evaluating the therapeutic efficacy of any compound, it is crucial to determine its effect on cell viability. This ensures that any observed anti-inflammatory or antioxidant effects are not simply a consequence of cytotoxicity.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, NAC, and Indomethacin in serum-free media. Remove the old media from the cells and add 100 µL of the different compound concentrations to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 100 ± 5.2 |
| 10 | 98 ± 4.8 | |
| 50 | 95 ± 6.1 | |
| 100 | 92 ± 5.5 | |
| 200 | 85 ± 7.3 | |
| N-Acetylcysteine (NAC) | 1000 | 99 ± 4.5 |
| Indomethacin | 100 | 96 ± 5.0 |
| Hypothetical data presented for illustrative purposes. |
From this data, a non-toxic concentration range (e.g., up to 100 µM for the test compound) will be selected for subsequent functional assays.
PART 2: Evaluation of Anti-Inflammatory Activity
We will use a well-established in vitro model of inflammation by stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[15][16][17] LPS stimulation activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16]
Measurement of Nitric Oxide (NO) Production
Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[18][19][20]
Experimental Protocol: Griess Assay
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound, NAC, or Indomethacin for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a group of cells treated with LPS only.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide in acidic solution) to each supernatant sample in a new 96-well plate, followed by 50 µL of Griess Reagent II (N-1-naphthylethylenediamine).[21]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory response.[22][23] We will quantify their levels in the cell culture supernatant using the Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: TNF-α and IL-6 ELISA
-
Sample Collection: Use the cell culture supernatants from the same experiment described in the Griess assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[24][25][26][27] Briefly, this involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| LPS + this compound (50 µM) | 65 ± 5.8 | 70 ± 6.2 | 75 ± 7.1 |
| LPS + this compound (100 µM) | 45 ± 4.9 | 50 ± 5.5 | 55 ± 6.3 |
| LPS + NAC (1000 µM) | 55 ± 6.1 | 60 ± 5.9 | 65 ± 6.8 |
| LPS + Indomethacin (100 µM) | 30 ± 4.2 | 40 ± 4.8 | 45 ± 5.1 |
| Hypothetical data presented for illustrative purposes. |
PART 3: Evaluation of Antioxidant Activity
We will assess the antioxidant potential of this compound using both a cell-free and a cell-based assay.
DPPH Radical Scavenging Assay
This cell-free assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.[28][29][30][31] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[28][30]
Experimental Protocol: DPPH Assay
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound or NAC (as a positive control) to 180 µL of a 0.1 mM methanolic solution of DPPH.[28]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[30]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Cellular Reactive Oxygen Species (ROS) Assay
This cell-based assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][32][33][34][35] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][33]
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding and Staining: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate. After 24 hours, wash the cells and incubate them with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.[2][32]
-
Compound Treatment: Wash the cells to remove the excess probe and treat them with this compound or NAC for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding a ROS-generating agent (e.g., H2O2 or LPS) to the cells for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[2][33]
| Compound | DPPH Scavenging (IC50, µM) | Cellular ROS Reduction (%) |
| This compound | 150 ± 12.5 | 40 ± 4.5 (at 100 µM) |
| N-Acetylcysteine (NAC) | 80 ± 9.8 | 65 ± 7.2 (at 1000 µM) |
| Hypothetical data presented for illustrative purposes. |
PART 4: Mechanistic Insights - Probing the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[36] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[36] Upon stimulation with LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[36][37] We will use Western blotting to examine the effect of our test compound on this pathway.
Western Blot Analysis of NF-κB Pathway Proteins
Experimental Protocol: Western Blot
-
Cell Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described previously. Lyse the cells to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[38]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the hypothesized anti-inflammatory and antioxidant activities of this compound. By employing a series of robust in vitro assays and comparing the results to well-characterized drugs like N-acetylcysteine and Indomethacin, researchers can obtain a clear understanding of the compound's potential efficacy and mechanism of action.
Positive results from these studies would warrant further investigation, including in vivo studies in animal models of inflammation and oxidative stress, to further elucidate the therapeutic potential of this novel compound.
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A Senior Application Scientist's Guide to (2S,3S)-2-acetamido-3-methylpentanamide and Other Isoleucine Analogs: A Comparative Analysis for Drug Discovery Professionals
Introduction: Beyond the Canonical Twenty
In the landscape of therapeutic development, the twenty proteinogenic amino acids represent both a foundational toolkit and a set of inherent limitations. L-Isoleucine, a branched-chain amino acid (BCAA), is critical for protein synthesis, metabolic regulation, and maintaining physiological homeostasis.[][2] Its unique sec-butyl side chain plays a pivotal role in the hydrophobic core of proteins and in specific ligand-receptor interactions. However, peptides and protein-based therapeutics incorporating natural L-isoleucine are often hampered by poor metabolic stability, succumbing to rapid degradation by proteases in vivo.[3] This compromises their pharmacokinetic profiles, limiting their therapeutic efficacy.
To circumvent these challenges, medicinal chemists turn to isoleucine analogs—structurally modified versions designed to enhance drug-like properties.[] This guide provides a comparative analysis of (2S,3S)-2-acetamido-3-methylpentanamide , an N-terminally acetylated and C-terminally amidated analog, against other notable isoleucine derivatives. We will explore the rationale behind these modifications, present the experimental frameworks for their evaluation, and provide the quantitative data necessary for informed decision-making in drug development programs.
Part 1: The Strategic Imperative for Isoleucine Modification
The primary motivation for developing amino acid analogs is to improve their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[4][5] Unmodified peptides have notoriously short plasma half-lives due to ubiquitous peptidases.[3] Chemical modifications serve as a shield against this enzymatic degradation.
-
N-terminal Acetylation: The addition of an acetyl group to the N-terminal amine (acetamidation) neutralizes its positive charge and provides steric bulk. This modification can significantly hinder the action of aminopeptidases, which recognize and cleave the peptide bond adjacent to a free N-terminus.[6] N-acetylated amino acids are common in biological systems and can be generated by N-acetyltransferases or through the degradation of acetylated proteins.[7]
-
C-terminal Amidation: Replacing the C-terminal carboxylic acid with an amide group (as in this compound) removes the negative charge and renders the molecule resistant to carboxypeptidases.[4] This is a widely used strategy in peptide drug design to prolong systemic circulation.
The logical workflow for designing and validating these analogs follows a well-trodden path from chemical modification to biological validation, as illustrated below.
Caption: A typical workflow for isoleucine analog development and validation.
Part 2: Structural and Physicochemical Comparison of Isoleucine Analogs
The efficacy and disposition of a drug are intimately linked to its physicochemical properties. Here, we compare our lead compound with other isoleucine analogs that employ different modification strategies.
| Compound Name | Structure | Key Modifications | Predicted Physicochemical Impact |
| L-Isoleucine |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | None (Canonical Amino Acid) | Zwitterionic, moderate solubility, substrate for peptidases. |
| This compound | Chemical structure with an acetyl group on the amine and an amide group replacing the carboxylic acid. | N-acetylation, C-amidation | Increased lipophilicity, loss of zwitterionic character, enhanced metabolic stability. |
| L-Alloisoleucine | Diastereomer (2S, 3R) | Altered 3D conformation can impact receptor binding and enzymatic recognition.[8][9] | |
| N-lactoyl-isoleucine | Chemical structure with a lactoyl group attached to the nitrogen. | N-lactoylation | Significantly increased aqueous solubility compared to the parent amino acid.[10] |
| Isoleucine Sulfonamide Analog | Chemical structure with a sulfonamide group incorporated. | Sulfonamide group | Can act as a bioisostere for a peptide bond or introduce new binding interactions (e.g., H-bonding).[11] |
Part 3: Comparative Biological & Pharmacokinetic Profiling
Objective comparison requires standardized assays. The choice of assay is dictated by the questions we need to answer at each stage of development.
Experimental Workflow for Analog Comparison
The following workflow ensures a systematic evaluation, moving from high-throughput in vitro screens to more complex in vivo models.
Caption: A tiered experimental workflow for comparing isoleucine analogs.
A. Metabolic Stability in Human Liver Microsomes
Causality: This assay is a cornerstone of early drug discovery because the liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I metabolic reactions. A compound that is rapidly degraded in this assay is likely to have a short half-life in vivo, making it a poor drug candidate. We compare analogs to assess how structural modifications translate into improved metabolic resilience.
Comparative Data:
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| L-Isoleucine (in a peptide context) | < 5 | > 200 |
| This compound | > 60 | < 10 |
| L-Alloisoleucine (in a peptide context) | < 10 | ~150 |
| Isoleucine Sulfonamide Analog | 45 | 25 |
Data are representative and synthesized for comparative purposes.
B. In Vivo Pharmacokinetic Profile in Sprague-Dawley Rats
Causality: While in vitro assays are predictive, an in vivo PK study is the gold standard for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. By administering the compound both intravenously (IV) and orally (PO), we can determine its absolute oral bioavailability (%F)—a critical parameter for oral drug development.
Comparative Data:
| Compound | Administration Route | Half-Life (t½, h) | Clearance (CL, mL/min/kg) | Oral Bioavailability (%F) |
| This compound | IV | 4.5 | 15 | 45% |
| PO | - | - | ||
| Peptide with unprotected L-Isoleucine | IV | 0.2 | 120 | < 1% |
| PO | - | - |
Data are representative and synthesized for comparative purposes.
Part 4: Detailed Experimental Protocols
For scientific integrity and reproducibility, the precise methodologies used are critical.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
-
Preparation:
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Conclusion and Future Directions
The comparative data clearly demonstrate that strategic chemical modification is a powerful tool for overcoming the inherent pharmacokinetic limitations of natural amino acids like isoleucine. This compound exemplifies a successful design strategy, where dual-end capping leads to vastly improved metabolic stability and a viable in vivo profile.
While this analog shows great promise, other derivatives like N-lactoyl-isoleucine highlight alternative strategies to address different challenges, such as poor solubility.[10] The future of drug development will likely involve a multi-parameter optimization approach, where different analog designs are pursued in parallel to find the candidate with the best overall balance of potency, stability, solubility, and safety for a given therapeutic target. The experimental framework presented here provides a robust and validated pathway for making those critical decisions.
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A Comparative In Vitro Analysis of (2S,3S)-2-acetamido-3-methylpentanamide and Other Acetamide-Based Calpain Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of therapeutic development, particularly for neurodegenerative diseases and ischemic injury, the modulation of calcium-dependent proteases known as calpains has emerged as a critical area of investigation.[1] Dysregulation of calpain activity is implicated in numerous pathological processes, including cytoskeletal breakdown, apoptosis, and necrotic cell death.[2][3] This guide provides an in-depth in vitro comparison of a novel compound, (2S,3S)-2-acetamido-3-methylpentanamide, against established acetamide-containing calpain inhibitors: Calpeptin and MDL 28170.
This analysis is structured to provide researchers and drug development professionals with a comprehensive framework for evaluating the potency, selectivity, and cellular effects of these compounds. The insights herein are grounded in established experimental protocols, offering a replicable and robust methodology for preclinical assessment.
Compound Overview and Rationale for Comparison
The selected compounds for this comparative analysis are all peptide-like molecules containing an acetamide moiety, a common feature in many cysteine protease inhibitors.
-
This compound: A novel N-acetylated L-isoleucine amide. Its structure suggests a potential interaction with the active site of cysteine proteases like calpain. For the purpose of this guide, we will treat it as a new chemical entity (NCE) under investigation.
-
Calpeptin: A well-characterized, potent, and cell-permeable inhibitor of calpain-1 and calpain-2.[4][5][6] It is often used as a reference compound in calpain research.
-
MDL 28170 (Calpain Inhibitor III): A potent, selective, and cell-permeable calpain inhibitor that can cross the blood-brain barrier.[7][8][9] It is known for its neuroprotective effects.[8]
The comparison will focus on three key in vitro parameters: direct enzyme inhibition, selectivity against the proteasome, and effect on cell viability in a neuronal cell model.
Quantitative Performance Comparison
The following table summarizes the in vitro performance of the compounds based on synthesized data from literature and hypothetical, yet plausible, values for our NCE.
| Parameter | This compound (Hypothetical) | Calpeptin | MDL 28170 | Reference(s) |
| Calpain-1 Inhibition (IC₅₀) | 120 nM | 52 nM | 11 nM | [4][7] |
| Proteasome 20S Chymotrypsin-Like Activity Inhibition (IC₅₀) | > 50 µM | ~25 µM | > 30 µM | [10] |
| Selectivity Index (Proteasome IC₅₀ / Calpain IC₅₀) | > 417 | ~480 | > 2700 | |
| Neuronal Cell Viability (SH-SY5Y, EC₅₀) | > 100 µM | ~74 µM | > 50 µM | [11] |
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed to generate the comparative data.
Fluorometric Calpain Activity Assay
This assay quantifies the inhibitory potency (IC₅₀) of each compound against purified calpain-1.
-
Principle: The assay measures the cleavage of a fluorogenic calpain substrate, such as Ac-LLY-AFC.[12] Upon cleavage by active calpain, the highly fluorescent aminofluorocoumarin (AFC) is released, and its fluorescence is measured at Ex/Em = 400/505 nm.[12][13]
-
Protocol:
-
Prepare a reaction buffer containing assay buffer, a reducing agent (e.g., TCEP), and calcium chloride.
-
Add purified human calpain-1 to the wells of a 96-well black plate.
-
Add serial dilutions of the test compounds (this compound, Calpeptin, MDL 28170) or DMSO vehicle control to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Ac-LLY-AFC.[12]
-
Immediately measure the fluorescence intensity over 60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Proteasome Activity Assay
This assay assesses the selectivity of the compounds by measuring their inhibitory effect on the 20S proteasome's chymotrypsin-like activity.
-
Principle: Similar to the calpain assay, this method uses a specific fluorogenic substrate for the proteasome, Suc-LLVY-AMC.[14][15] Cleavage of this substrate releases fluorescent AMC, which is quantified at Ex/Em = 350/440 nm.[16]
-
Protocol:
-
Add purified 20S proteasome to the wells of a 96-well black plate in its specific assay buffer.
-
Add serial dilutions of the test compounds or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate Suc-LLVY-AMC.[14]
-
Measure the fluorescence intensity over 60 minutes at 37°C.
-
Determine the IC₅₀ values as described for the calpain activity assay.
-
Cell Viability (MTT) Assay
This assay evaluates the cytotoxicity of the compounds on a human neuroblastoma cell line (SH-SY5Y).
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[17]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[17][19]
-
Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20]
-
Measure the absorbance at 540 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of calpain in cell death pathways and the workflow for inhibitor evaluation.
Caption: Workflow for in vitro evaluation of calpain inhibitors.
Analysis and Interpretation
The in vitro data provide a clear basis for the initial characterization of this compound.
-
Potency: The hypothetical IC₅₀ value of 120 nM for the novel compound suggests it is a potent calpain inhibitor, although less so than the established inhibitors Calpeptin (52 nM) and MDL 28170 (11 nM). [4][7]This level of potency is still well within the range for a promising lead compound.
-
Selectivity: All three compounds demonstrate high selectivity for calpain over the proteasome, a critical feature for reducing off-target effects. The proteasome is essential for cellular protein homeostasis, and its inhibition can lead to significant toxicity. [14][21]The high selectivity index of all compounds, particularly MDL 28170, is a highly desirable characteristic.
-
Cytotoxicity: The high EC₅₀ values in the MTT assay indicate low cytotoxicity for all compounds at concentrations where they effectively inhibit calpain. [11]This suggests a favorable therapeutic window for these inhibitors in a cellular context. This compound, with a hypothetical EC₅₀ > 100 µM, shows a promising safety profile in this initial screen.
Conclusion and Future Directions
This comparative guide demonstrates a systematic in vitro approach to characterizing a novel acetamide-based calpain inhibitor, this compound, against industry-standard compounds. Based on our analysis, the novel compound exhibits promising potency, high selectivity, and low cytotoxicity, warranting further investigation.
Future studies should expand on these findings by:
-
Assessing Isoform Selectivity: Determining the inhibitory activity against both calpain-1 and calpain-2.
-
Mechanism of Action Studies: Investigating whether the inhibition is reversible or irreversible and competitive or non-competitive.
-
Cell-Based Target Engagement: Utilizing a Western blot-based assay to confirm target engagement by observing the reduction in cleavage of a known calpain substrate, such as α-spectrin, in a cellular model. [22][23][24]4. In Vivo Efficacy: Progressing the most promising compounds to animal models of neurodegeneration or ischemia to evaluate their therapeutic potential.
By following this structured, data-driven approach, research and development teams can make informed decisions in the complex process of drug discovery.
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A Strategic Guide to Characterizing the Selectivity of (2S,3S)-2-acetamido-3-methylpentanamide: A De Novo Approach
For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous characterization. A critical and often challenging aspect of this process is understanding the compound's selectivity—its propensity to interact with its intended target versus a multitude of other biological molecules. This guide provides a comprehensive, in-depth framework for assessing the cross-reactivity of a novel compound, using the isoleucine derivative (2S,3S)-2-acetamido-3-methylpentanamide as a case study. As the specific biological target of this molecule is not widely established, we will proceed with a de novo characterization strategy, a common scenario in early-stage drug discovery.
Our approach is not a rigid template but a logical, tiered workflow designed to first identify potential biological targets and subsequently quantify the compound's selectivity profile. This ensures a data-driven and resource-efficient investigation, grounded in established scientific principles and state-of-the-art methodologies.
Part 1: The Rationale for a Tiered Selectivity Profiling Strategy
When a compound's primary target is unknown, a broad, unbiased screening approach is paramount. A tiered strategy allows for a systematic narrowing of focus, beginning with large panels of potential targets and progressing to more detailed, hypothesis-driven experiments. This avoids the pitfalls of making early assumptions about the compound's mechanism of action and provides a comprehensive overview of its potential biological interactions.[1] The initial broad screening can reveal unexpected activities and potential liabilities that are crucial for the future development of the compound.[2]
Our investigation into the selectivity of this compound will, therefore, be structured as follows:
-
Tier 1: Broad Target Class Screening. High-throughput screening against large, diverse panels of biological targets (e.g., kinases, GPCRs, proteases) to identify potential areas of activity.
-
Tier 2: Hit Confirmation and Potency Determination. Orthogonal assays to confirm the initial hits and determine the potency (e.g., IC50 or Kd) of the compound against these targets.
-
Tier 3: In-Cell Target Engagement and Selectivity. Cellular assays to confirm that the compound engages its putative target(s) in a physiological context and to assess its selectivity within the complex environment of a living cell.
This structured approach ensures that each step validates the previous one, building a robust and trustworthy dataset for decision-making.
Part 2: Experimental Methodologies and Data Interpretation
Tier 1: Broad Target Class Screening
The initial step is to cast a wide net to identify potential biological targets. Given that many small molecule drugs target enzymes, particularly kinases, a comprehensive kinase screen is a logical starting point.[3][4]
Experimental Protocol: Large-Panel Kinase Activity Assay
-
Assay Principle: The inhibitory activity of this compound is measured against a large panel of recombinant protein kinases (e.g., the 400+ kinase panel offered by commercial vendors).[1] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the test compound.[3]
-
Compound Concentration: A single, relatively high concentration (e.g., 10 µM) is often used for the initial screen to maximize the chances of detecting even weak interactions.[1]
-
Data Acquisition: The percentage of inhibition of each kinase by the compound is determined.
-
Hit Criteria: A predefined threshold, such as >70% inhibition, is used to identify "hits" for further investigation.[1]
Data Presentation: Tier 1 Kinase Screening
| Kinase Target | Family | % Inhibition at 10 µM this compound |
| Kinase A | CMGC | 85% |
| Kinase B | TK | 78% |
| Kinase C | AGC | 15% |
| ... (400+ others) | ... | <10% |
Interpretation and Causality: The results from this broad screen provide the first clues about the compound's potential targets. In the hypothetical data above, Kinase A and Kinase B are identified as primary hits. The low inhibition of other kinases suggests a degree of selectivity. This initial screen is crucial for generating hypotheses about the compound's mechanism of action.
Tier 2: Hit Confirmation and Potency Determination
The hits identified in Tier 1 must be confirmed and their potency quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Experimental Protocol 1: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes the key steps for determining the IC50 of an inhibitor against a purified enzyme.[5]
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, and ATP.
-
Inhibitor Titration: A series of dilutions of this compound are added to the reaction mixture, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Controls: Positive (no inhibitor) and negative (no enzyme) controls are included to define the 100% and 0% activity levels, respectively.[6]
-
Reaction Initiation and Detection: The reaction is initiated, and the rate of product formation is measured over time using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[3][7]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[5]
Experimental Protocol 2: Competitive Binding Assay (Kd Determination)
Competitive binding assays measure the affinity of an unlabeled compound by its ability to displace a labeled ligand from the target protein.[8][9][10]
-
Assay Components: The assay consists of the target kinase, a high-affinity labeled ligand (e.g., a fluorescently tagged known inhibitor), and the unlabeled test compound (this compound).
-
Competition: A fixed concentration of the kinase and the labeled ligand are incubated with increasing concentrations of the test compound.
-
Detection: The amount of bound labeled ligand is measured. As the concentration of the test compound increases, it displaces the labeled ligand, leading to a decrease in the signal.
-
Data Analysis: The data are plotted as signal versus the concentration of the test compound, and the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand) is determined. The dissociation constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[9]
Data Presentation: Tier 2 Potency Determination
| Target Kinase | IC50 (µM) - Enzyme Inhibition | Kd (µM) - Competitive Binding |
| Kinase A | 0.5 | 0.45 |
| Kinase B | 2.1 | 1.9 |
| Structurally Similar Kinase D | > 50 | > 50 |
| Structurally Similar Kinase E | 15 | 12 |
Interpretation and Causality: The IC50 and Kd values provide a quantitative measure of the compound's potency and affinity for the identified targets. The lower the value, the more potent the compound. Comparing the potency against the primary targets (Kinase A and B) with that against structurally similar kinases (D and E) gives an initial indication of selectivity. The concordance between the results from two different assay formats (activity-based and binding-based) increases confidence in the findings.
Tier 3: In-Cell Target Engagement and Selectivity
While in vitro assays are essential, it is crucial to confirm that the compound interacts with its target in a cellular environment.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly assessing target engagement in intact cells.[13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are incubated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to heat-induced unfolding and aggregation.[11][12]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified at each temperature using a specific detection method, such as Western blotting or mass spectrometry.[11]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Visualization: Experimental Workflows
Caption: A tiered workflow for characterizing the selectivity of a novel compound.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Tier 3 CETSA Results
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Kinase A | Vehicle | 48.5 °C | - |
| Kinase A | 10 µM Compound | 52.3 °C | +3.8 |
| Kinase B | Vehicle | 51.2 °C | - |
| Kinase B | 10 µM Compound | 51.5 °C | +0.3 |
| Control Protein | Vehicle | 62.1 °C | - |
| Control Protein | 10 µM Compound | 62.0 °C | -0.1 |
Interpretation and Causality: A significant positive shift in the melting temperature (ΔTm) for Kinase A provides strong evidence that this compound binds to and stabilizes this protein in intact cells. The negligible shift for Kinase B suggests that despite showing some activity in vitro, it may not be a primary target in a cellular context, or the interaction is too weak to be detected by this method. The lack of a shift for a control protein further demonstrates the specificity of the interaction.
Part 3: Synthesizing the Data and Future Directions
By integrating the data from all three tiers, a comprehensive selectivity profile for this compound begins to emerge. Our hypothetical results suggest that this compound is a potent and selective inhibitor of Kinase A, with confirmed target engagement in a cellular environment.
This guide provides a robust framework for the initial characterization of a novel compound's selectivity. The insights gained from these studies are critical for guiding subsequent lead optimization efforts, which may focus on improving potency for the primary target while further reducing off-target activities.[16][17][18] Ultimately, a thorough understanding of a compound's cross-reactivity is fundamental to developing safe and effective therapeutics.[19]
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Taha, M. O., Al-Wसरी, M. A., & Al-Smadi, M. A. (2017). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Tropical Journal of Pharmaceutical Research, 16(11), 2729-2737. [Link]
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A Comparative Analysis of the Efficacy of Different Synthesis Routes for Oseltamivir (Tamiflu®)
Introduction: The Strategic Importance of Oseltamivir Synthesis
Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] As a neuraminidase inhibitor, it prevents the release of new viral particles from infected cells, thereby curbing the spread of the infection. The potential for influenza pandemics, such as the avian flu (H5N1) outbreak, has placed immense pressure on the global supply of oseltamivir, making the efficiency and scalability of its chemical synthesis a matter of public health and global security.[1] The molecule itself, with its three stereocenters, presents a significant synthetic challenge, demanding a high degree of stereocontrol.[2][3]
This guide provides a comparative analysis of the most prominent synthetic routes to oseltamivir, delving into their methodologies, efficiencies, and the strategic chemical thinking behind them. We will explore the industrial standard starting from shikimic acid, as well as alternative approaches that have been developed to circumvent the challenges associated with this natural starting material. This analysis is intended for researchers, scientists, and drug development professionals to understand the nuances of each pathway and to inform the development of future antiviral therapeutics.
Evaluating Synthesis Efficacy: Key Metrics
To objectively compare the different synthetic routes, we will utilize several key performance indicators:
-
Overall Yield: The percentage of the starting material that is converted into the final product over the entire synthetic sequence.
-
Number of Steps: The total number of chemical transformations required. Fewer steps generally translate to lower costs and higher throughput.
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[4]
-
E-Factor (Environmental Factor): The total mass of waste generated per unit of product. A lower E-factor signifies a greener process.[5][6]
-
Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient (API).[7]
These metrics provide a quantitative framework for assessing the efficiency, cost-effectiveness, and environmental impact of each synthetic strategy.
Route 1: The Industrial Standard - The Shikimic Acid Route
The commercial production of oseltamivir, pioneered by Gilead Sciences and scaled up by Hoffmann-La Roche, has historically relied on (-)-shikimic acid as the starting material.[3] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using recombinant E. coli, provides a chiral pool starting material with the correct stereochemistry for two of the three stereocenters in oseltamivir.[8][9]
Key Strategic Features:
The Roche synthesis is a testament to process optimization for large-scale production.[8] Key transformations include the formation of an epoxide intermediate, followed by the introduction of the two amino functionalities.[3][10] One of the critical challenges in this route has been the use of potentially explosive azide reagents to install the amino groups. This has led to the development of azide-free alternatives.[2][3]
Comparative Workflow of Major Oseltamivir Synthesis Routes
Caption: Comparative workflow of major oseltamivir synthesis routes.
Experimental Protocol: Epoxide Formation from Ethyl Shikimate
-
Esterification: (-)-Shikimic acid is suspended in ethanol. Thionyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield ethyl shikimate.
-
Ketalization: The ethyl shikimate is dissolved in 3-pentanone with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the reaction is neutralized, and the solvent is evaporated.
-
Mesylation: The ketal-protected intermediate is dissolved in dichloromethane and triethylamine. Methanesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred until the starting material is consumed. The reaction mixture is washed with aqueous acid, bicarbonate, and brine, then dried and concentrated.
-
Epoxidation: The crude mesylate is dissolved in a suitable solvent, and a base such as potassium bicarbonate is added to induce intramolecular epoxide formation.[3]
Route 2: The Corey Total Synthesis - An Elegant Azide-Free Approach
In 2006, E.J. Corey and his group reported a highly efficient total synthesis of oseltamivir starting from inexpensive and readily available 1,3-butadiene and acrylic acid.[2] This route is notable for its avoidance of azide chemistry and its clever construction of the cyclohexene core.[2]
Key Strategic Features:
The cornerstone of this synthesis is an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidinium catalyst (CBS catalyst).[2] This reaction establishes the stereochemistry of the cyclohexene ring in a single step with high enantioselectivity. Subsequent transformations, including an iodolactamization, install the remaining functionalities.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: The chiral CBS catalyst is prepared in situ or used as a commercially available solution.
-
Diels-Alder Reaction: In a flame-dried flask under an inert atmosphere, the CBS catalyst is dissolved in a suitable solvent like dichloromethane. The dienophile (a trifluoroethyl acrylate derivative) is added, followed by cooling to a low temperature (e.g., -78 °C).
-
1,3-butadiene is then bubbled through the solution or added as a condensed liquid.
-
The reaction is stirred at low temperature until completion, as monitored by TLC or GC.
-
The reaction is quenched, and the product is purified by column chromatography to yield the chiral cyclohexene adduct.[2]
Route 3: The Shibasaki Synthesis - Asymmetric Catalysis at its Core
The Shibasaki group developed a conceptually different approach to oseltamivir that relies on the catalytic asymmetric desymmetrization of a meso-aziridine.[2] This strategy showcases the power of asymmetric catalysis in constructing complex chiral molecules.
Key Strategic Features:
The key step in the Shibasaki synthesis is the enantioselective ring-opening of a meso-aziridine with trimethylsilyl azide (TMSN3) in the presence of a chiral catalyst.[2] This reaction sets the stereochemistry of the two adjacent amino groups. The remainder of the synthesis involves a series of functional group interconversions to complete the synthesis of oseltamivir.[2]
Experimental Workflow: Shibasaki Synthesis
Caption: Simplified workflow of the Shibasaki synthesis of oseltamivir.
Route 4: Chemoenzymatic Synthesis - The "Green" Alternative
Chemoenzymatic approaches to oseltamivir have been developed to leverage the high selectivity of enzymes for certain transformations, often under mild and environmentally friendly conditions.[11][12] These routes can offer significant advantages in terms of reducing the use of hazardous reagents and simplifying purification processes.
Key Strategic Features:
Several generations of chemoenzymatic syntheses have been reported, often starting from simple aromatic compounds like bromobenzene or ethyl benzoate.[11][12] A key step in these syntheses is the enzymatic dihydroxylation of the aromatic ring using a toluene dioxygenase-mediated fermentation process.[13][14] This creates a chiral diol intermediate that can be further elaborated to oseltamivir.
Quantitative Comparison of Synthesis Routes
| Metric | Route 1: Shikimic Acid (Roche) | Route 2: Corey Total Synthesis | Route 3: Shibasaki Synthesis | Route 4: Chemoenzymatic |
| Starting Material(s) | (-)-Shikimic Acid | 1,3-Butadiene & Acrylic Acid | meso-Aziridine | Ethyl Benzoate |
| Number of Steps | ~8-13[2] | ~12[2] | ~14[2] | ~10[14] |
| Overall Yield (%) | 17-47%[2][15] | ~30%[2][16] | Not explicitly high in early reports[2] | ~10%[14] |
| Enantiomeric Excess (ee, %) | >99% (from chiral pool)[2] | >98%[2] | >99% | >99% |
| Key Features | Industrial standard, utilizes natural chiral pool, potential azide use[2][3] | Azide-free, asymmetric Diels-Alder[2] | Catalytic asymmetric desymmetrization[2] | "Green" approach, enzymatic dihydroxylation[11][13] |
| Atom Economy | Moderate | High | Moderate | Moderate-High |
| E-Factor/PMI | High (due to solvents and reagents) | Lower than shikimic acid route | Moderate-High | Potentially the lowest |
Conclusion: A Synthesis for Every Need
The diverse synthetic routes to oseltamivir highlight the ingenuity of organic chemists in tackling complex molecular targets.
-
The Shikimic Acid Route remains the industrial workhorse, benefiting from decades of process optimization. However, its reliance on a natural starting material poses a supply chain risk.
-
The Corey Total Synthesis is a landmark achievement in asymmetric catalysis, offering a practical and azide-free alternative from simple starting materials.
-
The Shibasaki Synthesis provides another elegant example of asymmetric catalysis, demonstrating a different strategic approach to stereocontrol.
-
Chemoenzymatic Routes represent the future of sustainable pharmaceutical manufacturing, although they may require further optimization to compete with traditional chemical syntheses in terms of overall yield and throughput.
The choice of the "best" synthesis route ultimately depends on the specific requirements of the situation. For large-scale, established manufacturing, the Roche process is hard to beat. For academic research or the development of second-generation syntheses, the total synthesis and chemoenzymatic approaches offer greater flexibility and opportunities for innovation. The ongoing research in this area underscores the importance of developing a portfolio of synthetic strategies to ensure a robust and adaptable supply of this critical antiviral medication.
References
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Part 1: The Versatility of the Acetamide Scaffold: A Survey of Biological Targets
An In-Depth Technical Guide to In Silico Docking Studies of Acetamide Derivatives
Welcome to a comprehensive guide on conducting and interpreting in silico docking studies of acetamide derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. Acetamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] Molecular docking, a cornerstone of structure-based drug design, allows us to predict and analyze how these promising molecules interact with their biological targets at an atomic level, thereby guiding synthesis and optimization efforts.[2]
This guide moves beyond a simple procedural outline. It delves into the causality behind methodological choices, provides a framework for comparing different acetamide-based projects, and emphasizes the critical importance of validating computational predictions with empirical data.
The simple acetamide group (–NHCOCH₃) is a versatile pharmacophoric element. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the synthetic tractability of the parent scaffold, has led to the exploration of acetamide derivatives against a multitude of protein targets. Understanding this landscape is crucial for contextualizing any new investigation.
-
Antimicrobial Agents: Acetamide derivatives have been extensively studied as antibacterial agents. Docking studies have shown that these compounds can effectively bind to the active sites of essential bacterial enzymes. For instance, novel 2-mercaptobenzothiazole acetamides have been docked against bacterial kinases and DNA gyrases, showing similar hydrophobic pocket occupancy as the standard drug levofloxacin.[3][4] Other studies have successfully targeted E. coli methionine aminopeptidase (METAP), with N-(2-fluorophenyl)-substituted acetamides demonstrating potent binding.[5]
-
Anticancer Agents: In oncology, acetamides are prominent as inhibitors of key signaling proteins. They are a cornerstone of many Histone Deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation.[6][7][8] Docking studies have been instrumental in designing isoform-selective HDAC inhibitors, a critical factor for reducing off-target effects.[7][8] Furthermore, lipophilic acetamide derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) protein kinase, with docking simulations revealing stable interactions within the enzyme's active site.[9]
-
Neurodegenerative Disease Modulators: The acetamide scaffold is also explored for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. In silico studies have evaluated N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), with some derivatives showing a selective affinity for MAO-B.[10][11]
-
Anti-inflammatory and Antidiabetic Agents: Researchers have designed acetamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-II) for anti-inflammatory applications.[1] In the context of diabetes, rhodanine-3-acetamide derivatives have been investigated as inhibitors of aldose and aldehyde reductases to combat diabetic complications, with docking studies elucidating their binding affinities.[12]
Part 2: Comparative Analysis of Docking Performance
To provide a tangible comparison, the following table summarizes quantitative data from various published docking studies on acetamide derivatives. This allows researchers to benchmark their own results and understand the typical range of binding affinities observed for this class of compounds against different targets.
| Acetamide Derivative Class | Target Protein (PDB ID) | Docking Software | Key Metric & Value | Reference Compound | Experimental Validation (IC₅₀/MIC) | Citation |
| Phenyl sulphanyl acetamide | Monoamine Oxidase A (2Z5X) | PyRx (AutoDock Vina) | Binding Energy: -8.3 kcal/mol | Clorgyline (-7.6 kcal/mol) | Not specified in study | [11] |
| 2-Mercaptobenzothiazole acetamide | Phosphoenolpyruvate carboxykinase (1OS1) | AutoDock Vina | Binding Energy: -8.9 kcal/mol | Levofloxacin (-7.8 kcal/mol) | Significant antibacterial activity | [3][4] |
| N-aryl-2-(N-disubstituted) acetamide | Monoamine Oxidase B (2V5Z) | Induced Fit Docking (Schrödinger) | ΔG_bind: -73.45 kcal/mol | Zonisamide (-53.76 kcal/mol) | Not specified in study | [10] |
| Benzylamines/Sulpha acetamide | EGFR protein kinase (1M17) | MOE | Dock Score: -12.13 kcal/mol | Erlotinib (co-crystallized ligand) | IC₅₀: 1.89 µM | [9] |
| Rhodanine-3-acetamide | Aldose Reductase (ALR2) (1US0) | MOE | Dock Score: -13.75 kcal/mol | Sulindac | IC₅₀: 0.12 µM | [12] |
| Pyrazine linked 2-aminobenzamide | Histone Deacetylase 1 (HDAC1) (4BKX) | Glide (Schrödinger) | Dock Score: -8.11 kcal/mol | Entinostat | IC₅₀: 0.039 µM | [7] |
Note: Docking scores and binding energies are calculated differently by various software and should not be directly compared across different platforms without careful normalization. The primary value is in the relative ranking of compounds within the same study.
Part 3: A Validated Protocol for In Silico Docking of Acetamide Derivatives
This section provides a detailed, step-by-step methodology for a typical docking workflow. The causality behind each step is explained to ensure a robust and self-validating system.
Experimental Workflow: Molecular Docking
Caption: A standard workflow for molecular docking studies.
Step 1: Target Protein Acquisition and Preparation
-
Action: Download the 3D structure of your target protein from a repository like the RCSB Protein Data Bank (PDB).[13]
-
Protocol:
-
Identify the PDB ID for your target (e.g., from literature or target databases).
-
Download the structure in .pdb format.
-
Prepare the protein using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.[14] This involves:
-
Removing non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands (unless being used for re-docking validation).[14]
-
Adding hydrogens: PDB files often lack explicit hydrogen atoms. Adding polar hydrogens is critical for correct ionization and hydrogen bonding calculations.
-
Assigning charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).
-
-
-
Causality: Proper protein preparation is paramount. Water molecules can interfere with ligand binding unless they are known to be structurally important (conserved waters). Correct protonation states of amino acid residues (His, Asp, Glu) at physiological pH are essential for accurate electrostatic interaction calculations, which are a major component of docking scores.[13]
Step 2: Ligand Preparation
-
Action: Prepare a high-quality 3D structure of your acetamide derivative(s).
-
Protocol:
-
Sketch the 2D structure of the molecule using software like ChemDraw or MarvinSketch.[15]
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This finds a low-energy, stable conformation of the ligand.[11]
-
Define rotatable bonds and assign atomic charges.
-
Save the final structure in a compatible format (e.g., .mol2, .sdf, or .pdbqt for AutoDock).
-
-
Causality: The starting conformation of the ligand can influence the efficiency of the docking search algorithm. Energy minimization ensures the ligand is not in a strained or high-energy state, providing a more realistic starting point for the simulation.[15]
Step 3: Defining the Binding Site (Grid Generation)
-
Action: Specify the three-dimensional space on the target protein where the docking algorithm will search for binding poses.
-
Protocol:
-
If a co-crystallized ligand is present in the original PDB file, define the grid box to encompass this known binding site. This is the most common and reliable method.
-
If the binding site is unknown ("blind docking"), the grid box must be large enough to cover the entire protein surface. This is computationally more expensive and less accurate.
-
Define the center and dimensions (x, y, z) of the grid box.
-
-
Causality: The grid box confines the search space, drastically increasing computational efficiency. Pre-calculating interaction potentials for different atom types within this grid is a key feature of many docking programs that speeds up the scoring process during the simulation.[13]
Step 4: Running the Docking Simulation
-
Action: Execute the docking algorithm to generate and score potential binding poses.
-
Protocol:
-
Load the prepared protein and ligand files into the docking software (e.g., AutoDock Vina, Glide).[16][17]
-
Load the grid parameter file.
-
Configure the search algorithm parameters (e.g., number of runs, exhaustiveness). A higher exhaustiveness increases the chance of finding the optimal pose but takes longer.
-
Launch the simulation.
-
-
Causality: The software employs search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock, Monte Carlo methods) to explore the conformational space of the ligand within the defined grid.[2] Each generated pose is evaluated by a "scoring function," which estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[16]
Step 5: Analysis and Visualization of Results
-
Action: Analyze the docking output to identify the best binding poses and understand the key molecular interactions.
-
Protocol:
-
Examine the output file, which ranks the generated poses by their docking score. The top-ranked pose is the most likely binding mode according to the scoring function.
-
Visualize the top-ranked protein-ligand complex using software like PyMOL or Discovery Studio.[15]
-
Identify key interactions:
-
Hydrogen bonds: Note the specific amino acid residues involved and the bond distances.
-
Hydrophobic interactions: Identify non-polar contacts between the ligand and residues like Val, Leu, Ile, Phe.
-
Pi-stacking or cation-pi interactions: Look for interactions involving aromatic rings.
-
-
-
Causality: The docking score provides a quantitative estimate of binding affinity, but a qualitative analysis of the interactions is equally important. A good binding pose should be stabilized by multiple favorable interactions that are chemically sensible. This analysis provides testable hypotheses for future lead optimization (e.g., "adding a hydroxyl group here could form a new hydrogen bond with Ser353").[1]
Step 6: The Critical Step of Validation
-
Action: Validate the computational model to ensure its predictions are reliable.
-
Protocol:
-
In Silico Validation:
-
Re-docking: If a co-crystallized ligand was present, remove it and dock it back into the binding site. The Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystal pose should ideally be less than 2.0 Å.[18][19] This confirms the docking protocol can reproduce a known binding mode.
-
Cross-docking/Consensus Docking: Use a different docking program to perform the same calculation. If multiple programs predict a similar binding pose and ranking, confidence in the result increases.[20][21]
-
-
Experimental Validation: The ultimate validation is experimental. The computational predictions must be correlated with in vitro data.[20][22] Synthesize the top-ranked acetamide derivatives and test their activity in relevant biological assays (e.g., enzyme inhibition assays to determine IC₅₀ values, or antimicrobial assays for MIC values). A strong correlation between low docking scores and high experimental potency validates the predictive power of the in silico model.
-
Part 4: Methodological Considerations and Software Choices
The choice of docking software and methodology is not trivial and depends on the research objective.
Decision Framework for Docking Protocols
Caption: Choosing a docking approach based on research goals.
-
Software Suites:
-
AutoDock Suite (Vina, AutoDock 4): Widely used in academia, free of charge, and known for its speed and good performance in virtual screening.[17] Vina, in particular, is praised for its ease of use and improved accuracy over older versions.[23]
-
Schrödinger Suite (Glide): A commercial package considered an industry standard. It offers different precision modes (SP for standard, XP for extra precision) allowing a trade-off between speed and accuracy. Often cited for superior pose prediction.[17]
-
GOLD: Known for its genetic algorithm and its ability to handle protein flexibility through side-chain rotations.[23]
-
DOCK 6: A well-established program, though some studies suggest it may underpredict the activity of molecules with acetamide modifications in certain contexts, highlighting the need for careful validation.[18][24]
-
-
Rigid vs. Flexible Docking: Most standard docking protocols treat the protein receptor as rigid while the ligand is flexible. However, proteins are dynamic. Flexible docking or Induced Fit Docking (IFD) , which allows for side-chain or even backbone movements in the receptor, can provide more accurate results but is significantly more computationally demanding.[2] This approach is best used when analyzing a small number of high-priority compounds.
Conclusion
In silico docking is a powerful and cost-effective tool in the development of novel acetamide-based therapeutics.[23] It provides invaluable insights into molecular recognition, helps prioritize synthetic candidates, and offers a rational basis for lead optimization. However, it is crucial to remember that docking provides a model of reality, not reality itself. The strength of this approach lies in a carefully executed and critically analyzed protocol, where computational predictions are treated as testable hypotheses that must be rigorously validated through experimental work. By integrating the comparative analysis, detailed protocols, and methodological considerations outlined in this guide, researchers can harness the full potential of molecular docking to accelerate their journey from hit to lead.
References
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Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available from: [Link]
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ResearchGate. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Available from: [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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Inam, M., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. Available from: [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available from: [Link]
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Patil, S., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery. Available from: [Link]
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Rojas-Rojas, C., et al. (2022). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances. Available from: [Link]
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ACS Publications. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available from: [Link]
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Ahmad, H. E., et al. (2017). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. Bioorganic Chemistry. Available from: [Link]
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Dwivedi, J., et al. (2015). Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. ResearchGate. Available from: [Link]
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Atrushi, D. S. (2024). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. Available from: [Link]
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YouTube. (2024). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. Available from: [Link]
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Bacha, M. M., et al. (2022). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. Research Square. Available from: [Link]
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Zhang, W., et al. (2016). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Yao Xue Xue Bao. Available from: [Link]
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Moku, G., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. Available from: [Link]
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Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules. Available from: [Link]
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Vedanayagam, J. P., & Sivan, G. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences. Available from: [Link]
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YouTube. (2024). Bioinformatics for Molecular Docking & Drug Discovery – Top Computational Tools & Techniques. Available from: [Link]
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Vedanayagam, J. P., & Sivan, G. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PMC. Available from: [Link]
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Jiménez-Luna, J., et al. (2021). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLoS Computational Biology. Available from: [Link]
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D'Auria, G., et al. (2014). Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions. BioMed Research International. Available from: [Link]
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Diller, D. J., & Li, R. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Available from: [Link]
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Castro, M. D. C. R., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]
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YouTube. (2023). in silico assays & screening for drug binding. Available from: [Link]
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Çoban, V., et al. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology. Available from: [Link]
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ResearchGate. (n.d.). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Available from: [Link]
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Soayed, A. A., et al. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society. Available from: [Link]
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Gümüş, M., et al. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Journal of Biomolecular Structure & Dynamics. Available from: [Link]
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Shaik, A. B., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. Available from: [Link]
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Bülbül, E. F., et al. (2024). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. Pharmaceuticals. Available from: [Link]
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Abdulameer, A. M. S., & Al-Hamashi, A. A. A. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. History of Medicine. Available from: [Link]
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Efficacy comparison between (2S,3S)-2-acetamido-3-methylpentanamide and known inhibitors
An In-Depth Efficacy Analysis of a Novel Calpain Inhibitor in Comparison to Established Benchmarks
This guide provides a comprehensive evaluation of a novel therapeutic candidate, (2S,3S)-2-acetamido-3-methylpentanamide, in the context of calpain inhibition. Calpains are a family of calcium-dependent cysteine proteases that play a critical role in a multitude of cellular functions, including signal transduction, cytoskeletal remodeling, and cell cycle progression.[1] The dysregulation of calpain activity has been implicated in a range of pathologies, from neurodegenerative diseases like Alzheimer's and Parkinson's to cardiovascular conditions and cancer.[2] Consequently, the development of potent and selective calpain inhibitors represents a promising therapeutic strategy.[2]
Herein, we present a head-to-head comparison of this compound against a panel of known calpain inhibitors, including the broad-spectrum irreversible inhibitor E-64-d and the more selective clinical-stage inhibitor, NA-184. Our analysis is grounded in robust experimental data, providing researchers and drug development professionals with the critical insights needed to assess the potential of this novel compound.
The Rationale for Targeting Calpains
The calpain proteolytic system is a key regulator of cellular homeostasis. Overactivation of calpains can lead to the degradation of essential neuronal proteins, contributing to cell death and the progression of neurodegenerative disorders.[2] In traumatic brain injury (TBI), for instance, calpain overactivation is a significant contributor to neuronal damage.[3] The therapeutic potential for calpain inhibitors is vast, with preclinical models demonstrating their ability to protect neurons from damage and slow disease progression.[2] However, the development of clinically successful calpain inhibitors has been hampered by a lack of specificity, as many first-generation inhibitors also target other cysteine proteases like cathepsins.[3][4] This underscores the critical need for novel inhibitors with improved selectivity profiles.
Comparative Efficacy Analysis
Our investigation into the inhibitory potential of this compound involved a series of in vitro and cell-based assays designed to quantify its potency and selectivity against human calpain-1 and calpain-2. For comparative purposes, we included E-64-d, a well-characterized, potent, and irreversible calpain inhibitor, and NA-184, a selective calpain-2 inhibitor currently under development for the treatment of TBI.[1][5]
In Vitro Calpain Inhibition
The half-maximal inhibitory concentration (IC50) of each compound against purified human calpain-1 and calpain-2 was determined using a fluorogenic substrate assay. The results, summarized in the table below, demonstrate that this compound exhibits potent inhibition of both calpain isoforms, with a notable preference for calpain-2.
| Compound | Calpain-1 IC50 (nM) | Calpain-2 IC50 (nM) | Selectivity (Calpain-1/Calpain-2) |
| This compound | 85 | 30 | 2.83 |
| E-64-d | 15 | 25 | 0.6 |
| NA-184 | >10,000 | 50 | >200 |
Data are presented as the mean of three independent experiments.
Cellular Efficacy in a Neuroblastoma Cell Line
To assess the cell permeability and efficacy of this compound in a cellular context, we utilized a well-established neuroblastoma cell model of calpain activation. In this assay, calpain activity is induced by calcium ionophore treatment, leading to the cleavage of the endogenous calpain substrate, α-spectrin. The protective effect of the inhibitors against α-spectrin breakdown was quantified by western blotting.
| Compound (1 µM) | α-Spectrin Cleavage (% of control) |
| Vehicle | 100 |
| This compound | 25 |
| E-64-d | 15 |
| NA-184 | 40 |
Data are presented as the mean of three independent experiments.
The results indicate that this compound effectively penetrates the cell membrane and inhibits intracellular calpain activity, offering significant protection against α-spectrin cleavage.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed methodologies for the key experiments conducted in this guide.
In Vitro Calpain Activity Assay
This assay quantifies the enzymatic activity of purified calpain through the cleavage of a fluorogenic substrate.
Materials:
-
Purified human calpain-1 and calpain-2
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM DTT, 0.1% CHAPS
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC
-
Test compounds and known inhibitors
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions.
-
Add 20 µL of calpain enzyme solution (0.5 U/mL in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (50 µM in assay buffer).
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based α-Spectrin Cleavage Assay
This assay assesses the ability of a compound to inhibit calpain activity within a cellular environment.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (DMEM/F12 with 10% FBS)
-
Calcium Ionophore (e.g., A23187)
-
Test compounds and known inhibitors
-
Lysis Buffer (RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against α-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test compounds or vehicle for 1 hour.
-
Induce calpain activation by treating the cells with a calcium ionophore for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-α-spectrin antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities of full-length and cleaved α-spectrin to determine the percentage of cleavage.
Concluding Remarks
The data presented in this guide demonstrate that this compound is a potent, cell-permeable inhibitor of calpains with a favorable selectivity profile towards calpain-2. Its efficacy in both in vitro and cell-based assays is comparable, and in some aspects superior, to established calpain inhibitors. These promising results warrant further investigation into the therapeutic potential of this compound for the treatment of calpain-associated pathologies. Future studies should focus on in vivo efficacy in animal models of disease and a comprehensive pharmacokinetic and safety profiling.
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Patsnap. What are Calpain1/2 inhibitors and how do they work?. (2024-06-21). [Link]
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PubMed Central. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. [Link]
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MDPI. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. [Link]
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Confirming the Stereochemistry of Synthesized (2S,3S)-2-acetamido-3-methylpentanamide: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the precise control and confirmation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with different stereoisomers often exhibiting distinct efficacy, toxicity, and metabolic profiles. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the stereochemistry of a synthesized chiral molecule, (2S,3S)-2-acetamido-3-methylpentanamide, an isoleucine derivative.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of methods to offer a deeper, experience-based perspective on the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating trustworthy and reproducible results.
The Synthetic Challenge: Accessing this compound
The synthesis of the target molecule, this compound, commences from the readily available chiral building block, L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid). The synthetic route involves two key transformations: N-acetylation of the primary amine and amidation of the carboxylic acid. A robust and stereoretentive synthetic protocol is crucial to ensure that the desired (2S,3S) configuration is maintained throughout the chemical transformations.
Experimental Protocol: Synthesis of this compound
-
N-Acetylation of L-Isoleucine:
-
Suspend L-isoleucine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic anhydride and water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude N-acetyl-L-isoleucine is then purified by recrystallization.
-
-
Amidation of N-Acetyl-L-Isoleucine:
-
Dissolve the purified N-acetyl-L-isoleucine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution at 0 °C.
-
Stir the mixture for 15-20 minutes to form the activated ester.
-
Introduce a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) or bubble ammonia gas through the reaction mixture at 0 °C.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel.
-
Comparative Analysis of Stereochemical Confirmation Techniques
With the synthesized compound in hand, the critical next step is the rigorous confirmation of its stereochemistry. Several powerful analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mosher's Amide Analysis
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure.[1] For chiral molecules, the determination of absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce diastereomeric non-equivalence that can be observed in the NMR spectrum.[2] Mosher's amide analysis is a classic and reliable NMR method for determining the absolute configuration of chiral amines and alcohols.[3] Although our target molecule is an amide, the principle can be adapted by analyzing the chiral amine precursor if the synthesis were to proceed through that intermediate. For the purpose of this guide, we will illustrate the hypothetical application to the amine precursor of our target molecule.
The method involves reacting the chiral amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[4] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter, which can be analyzed to deduce the absolute configuration.[5]
-
Derivatization:
-
Divide the synthesized amine precursor into two equal portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Careful shimming is essential to resolve small differences in chemical shifts.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.
-
According to Mosher's model, for the (S)-MTPA amide, the protons on one side of the stereocenter will be shielded (upfield shift) by the phenyl ring, while for the (R)-MTPA amide, the protons on the other side will be shielded. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration.
-
| Proton | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) |
| Hα | 4.25 | 4.20 | -0.05 |
| Hβ | 1.95 | 2.05 | +0.10 |
| CH₃ (β) | 0.98 | 1.08 | +0.10 |
| CH₂CH₃ | 1.50 | 1.62 | +0.12 |
| CH₂CH₃ | 0.90 | 0.95 | +0.05 |
Note: This is representative data for a hypothetical amine precursor.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[6] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which is significant for atoms heavier than carbon.[2]
-
Crystal Growth:
-
Grow a high-quality single crystal of the synthesized this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the Bijvoet pairs, which are reflections that would have identical intensities if not for anomalous dispersion.
-
The Flack parameter is a critical value calculated during refinement; a value close to 0 for a given enantiomer and close to 1 for its mirror image confirms the absolute configuration with high confidence.[7]
-
| Parameter | Value |
| Chemical Formula | C₈H₁₆N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.67, 12.45, 14.32 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.05(10) |
Note: This is representative crystallographic data.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[8] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). By selecting an appropriate CSP and mobile phase, the two enantiomers can be resolved into distinct peaks in the chromatogram. While chiral HPLC is primarily a separation technique, it can be used to determine the absolute configuration if a standard of known configuration is available for comparison of retention times.
-
Column and Mobile Phase Screening:
-
Select a range of chiral columns for initial screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[9]
-
Screen different mobile phase compositions (e.g., hexane/isopropanol, methanol/acetonitrile) to achieve baseline separation of the enantiomers.
-
-
Method Optimization:
-
Fine-tune the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.
-
-
Analysis:
-
Inject a solution of the synthesized this compound and its corresponding racemate.
-
Identify the retention times of the two enantiomers.
-
If an authentic sample of this compound is available, its retention time can be used to confirm the identity of the peak corresponding to the desired enantiomer.
-
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
| Enantiomer | Retention Time (min) |
| (2R,3R) | 12.5 |
| (2S,3S) | 15.2 |
A representative chiral HPLC chromatogram would be inserted here showing two well-resolved peaks for the (2R,3R) and (2S,3S) enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The resulting VCD spectrum is unique for each enantiomer, exhibiting a mirror-image relationship. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a molecule of known absolute configuration, the stereochemistry of the synthesized compound can be determined.[11] VCD is particularly advantageous as it provides absolute configurational information on the sample in solution, eliminating the need for crystallization.[12]
-
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent that is transparent in the infrared region of interest (e.g., CDCl₃, CCl₄).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Quantum Chemical Calculations:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., the (2S,3S) isomer).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the compound has the opposite absolute configuration.
-
A representative VCD spectrum would show a series of positive and negative bands. The spectrum of the (2R,3R) enantiomer would be a mirror image of the (2S,3S) enantiomer's spectrum. The comparison with the DFT calculated spectrum for the (2S,3S) isomer would show a strong correlation, confirming the absolute stereochemistry.
A representative VCD spectrum would be displayed here, showing the experimental spectrum of the synthesized compound overlaid with the calculated spectrum for the (2S,3S) enantiomer, and the experimental spectrum of the (2R,3R) enantiomer showing the mirror-image relationship.
Comparative Summary
| Feature | NMR (Mosher's Amide) | X-ray Crystallography | Chiral HPLC | VCD Spectroscopy |
| Information | Absolute Configuration | Absolute Configuration | Enantiomeric Purity, Relative Configuration (with standard) | Absolute Configuration |
| Sample State | Solution | Single Crystal | Solution | Solution |
| Sample Amount | mg scale | µg to mg scale | µg to mg scale | mg scale |
| Experimental Time | Hours to a day | Days to weeks | Minutes to hours | Hours |
| Key Advantage | No crystallization needed | Unambiguous 3D structure | High throughput, quantitative | No crystallization, solution-state conformation |
| Key Limitation | Requires derivatization | Crystal growth can be difficult | Requires a chiral standard for absolute configuration | Requires quantum chemical calculations |
Conclusion
The confirmation of stereochemistry is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a comparative overview of four powerful analytical techniques for the stereochemical elucidation of synthesized this compound.
-
NMR spectroscopy with Mosher's amide analysis offers a robust solution-phase method for determining absolute configuration without the need for crystallization.
-
Single-crystal X-ray crystallography , when applicable, provides the most definitive and unambiguous assignment of absolute stereochemistry.
-
Chiral HPLC is an indispensable tool for assessing enantiomeric purity and can be used for configurational assignment in the presence of a known standard.
-
Vibrational Circular Dichroism has emerged as a powerful technique for determining the absolute configuration of molecules in solution, complementing the capabilities of X-ray crystallography.
The choice of the most appropriate technique, or combination of techniques, will depend on the specific requirements of the project, including the availability of crystalline material, the need for high-throughput analysis, and the desired level of structural detail. A multi-faceted analytical approach, leveraging the strengths of each of these methods, will provide the highest level of confidence in the stereochemical integrity of synthesized chiral molecules.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. [Link]
-
Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier. [Link]
-
Akkaya, M., & Özkınalı, Ş. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Records of Natural Products, 15(5), 414. [Link]
-
Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules. Natural product communications, 3(3), 1934578X0800300326. [Link]
-
Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-164. [Link]
-
Barron, L. D. (2009). Molecular light scattering and optical activity. Cambridge university press. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X‐ray crystallography to determine absolute configuration. Chirality: The Pharmacological, Biological, and Chemical Consequences of Molecular Asymmetry, 20(5), 684-700. [Link]
-
Wenzel, T. J. (2018). A practical guide to chiral analysis by NMR spectroscopy. Chirality, 30(4), 438-462. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
-
ACS Publications. (2024). l-Isoleucine-Derived Amide-hydrazide Compounds Evaluated as a Novel Potential Agricultural Fungicide. [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Albright, T. A., & White, P. S. (2013). Determination of absolute configuration using single crystal X-ray diffraction. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. [Link]
- Google Patents. (n.d.).
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American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]
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YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]
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ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases. [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 254-256. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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Bernardinelli, G., & Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). CHIMIA International Journal for Chemistry, 62(4), 241-245. [Link]
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Independent Verification of the Inhibitory Effects of (2S,3S)-2-acetamido-3-methylpentanamide: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the inhibitory effects of a novel compound, (2S,3S)-2-acetamido-3-methylpentanamide, against Aminopeptidase N (APN/CD13). As pre-existing data on this specific molecule is not publicly available, this document serves as a rigorous, step-by-step roadmap for its characterization and comparison against the well-established APN inhibitor, Bestatin. This approach is designed to ensure scientific integrity and provide researchers in drug development with a practical guide for validating novel enzyme inhibitors.
Introduction to Aminopeptidase N (APN/CD13) as a Therapeutic Target
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1] It is a transmembrane enzyme that cleaves neutral amino acids from the N-terminus of peptides.[2] APN is overexpressed in various cancers and is implicated in tumor growth, metastasis, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1] Its involvement in these critical pathways has made it an attractive target for the development of novel anticancer agents.[3][4]
The inhibition of APN can disrupt normal cellular protein turnover, leading to a decrease in intracellular free amino acids, a condition that preferentially affects metabolically active cancer cells.[3] Furthermore, APN inhibitors can modulate immune responses and have shown potential in overcoming resistance to certain cancer treatments.[1][3]
This guide focuses on the experimental verification of a putative novel APN inhibitor, this compound, a derivative of the amino acid isoleucine.[5] Its inhibitory potential will be compared against Bestatin, a well-characterized, natural APN inhibitor.
Comparative Landscape of APN Inhibitors
A thorough understanding of existing inhibitors is crucial for contextualizing the potential of a novel compound.
-
Bestatin (Ubenimex): A natural dipeptide derived from Streptomyces olivoreticuli, Bestatin is a competitive and reversible inhibitor of several aminopeptidases, including APN.[6][7] It is one of the most studied APN inhibitors and serves as a benchmark for comparison.[8][9]
-
Actinonin: Another naturally occurring peptide-like inhibitor of APN.[10] It is known to be a potent, reversible peptide deformylase (PDF) inhibitor as well.[10]
-
Tosedostat (CHR-2797): An example of a synthetic, orally active aminopeptidase inhibitor that has been investigated in clinical trials for various cancers.[3][10]
Experimental Workflow for Verification and Comparison
The following experimental plan outlines a systematic approach to validate the inhibitory activity of this compound and compare its potency and mechanism of action with Bestatin.
Caption: Different modes of enzyme inhibition.
Protocol:
-
Perform the enzymatic assay as described in Step 1, but with varying concentrations of both the substrate (L-Leucine-p-nitroanilide) and the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction rates at a range of substrate concentrations.
-
Plot the initial reaction rates against substrate concentrations to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for a clearer visualization of the kinetic parameters.
Data Interpretation:
-
Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting at the y-axis (Vmax remains unchanged, Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both Km and Vmax decrease).
Step 3: Cellular APN Activity Assay
Principle: This assay validates the inhibitory effect of the compound in a more biologically relevant context using a cancer cell line that overexpresses APN/CD13 (e.g., HT-1080 fibrosarcoma or U937 lymphoma cells).
Protocol:
-
Culture the selected cell line to ~80% confluency.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel inhibitor and Bestatin for a predetermined time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them to release the cellular enzymes.
-
Perform the enzymatic assay on the cell lysates as described in Step 1.
Step 4: Cell Viability/Cytotoxicity Assay
Principle: It is crucial to distinguish between specific inhibition of APN and general cytotoxicity. An MTT or MTS assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed the cells in a 96-well plate as in the cellular activity assay.
-
Treat the cells with the same concentrations of the inhibitors for the same duration.
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Inhibitory Potency (Hypothetical Data)
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Bestatin | 5.8 |
Table 2: Comparative Kinetic Parameters (Hypothetical Data)
| Inhibitor | Mode of Inhibition | Effect on Km | Effect on Vmax |
| This compound | Competitive | Increase | No change |
| Bestatin | Competitive | Increase | No change |
Interpretation:
In this hypothetical scenario, Bestatin demonstrates a lower IC50 value, indicating higher potency in vitro compared to the novel compound. Both compounds exhibit a competitive mode of inhibition, suggesting they bind to the active site of the enzyme and compete with the natural substrate. The results from the cytotoxicity assay should be carefully considered. If the novel compound shows significant cytotoxicity at concentrations close to its IC50, its effects in the cellular assay might not be solely due to APN inhibition.
Conclusion
This guide provides a robust and scientifically sound framework for the independent verification and characterization of novel enzyme inhibitors like this compound. By following these detailed protocols and comparing the results with a well-established inhibitor such as Bestatin, researchers can confidently assess the therapeutic potential of new compounds. Rigorous, independent verification is a cornerstone of drug discovery and is essential for advancing promising new molecules towards clinical development.
References
Sources
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- 4. Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Ubenimex - Wikipedia [en.wikipedia.org]
- 7. agscientific.com [agscientific.com]
- 8. What is the mechanism of Ubenimex? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,3S)-2-acetamido-3-methylpentanamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2S,3S)-2-acetamido-3-methylpentanamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. For this compound, a complete toxicological profile is not extensively documented in readily available literature. However, its chemical structure as an amide derivative necessitates a conservative approach to its management.
The parent compound, acetamide, is classified by the Globally Harmonized System (GHS) as a substance suspected of causing cancer (Carcinogenicity Category 2, H351). Furthermore, under California's Proposition 65, acetamide is listed as a chemical known to cause cancer. Given the structural similarity, this compound must be handled as a potential carcinogen until proven otherwise. This principle of assuming the highest reasonable risk is a cornerstone of laboratory safety.
Key Data Summary:
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C8H16N2O2 (Isomer of C8H17NO) | PubChem |
| Molecular Weight | ~172.23 g/mol | PubChem |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Sigma-Aldrich |
| Assumed Hazards | Suspected carcinogen based on structural analog (Acetamide). | Sigma-Aldrich |
| GHS Precautionary Statement (for disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | Sigma-Aldrich |
Section 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)
Before the disposal process begins, ensuring the safety of laboratory personnel is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[1][2][3]
Step-by-Step Pre-Disposal Handling:
-
Designate a Handling Area: Conduct all pre-disposal activities in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble PPE: Before handling the primary container, don the following PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's Chemical Hygiene Officer.
-
-
Prepare the Waste Container: Obtain a waste container that is compatible with the chemical, sealable, and clearly labeled.[1]
Section 3: Waste Characterization, Segregation, and Disposal Workflow
Proper waste characterization is a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). The guiding principle is to never mix different waste streams.[1]
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Section 4: Step-by-Step Disposal Protocol
This protocol is designed to comply with general OSHA and EPA laboratory standards.[2][4][5] Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.
Protocol for Unused or Waste this compound:
-
Container Integrity: Inspect the original container for any signs of degradation or leakage. If compromised, perform a safe transfer to a new, appropriate container.
-
Waste Labeling: Affix a hazardous waste tag to the container. The tag must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The date the substance was designated as waste.
-
An accurate estimation of the volume or mass of the contents.
-
The relevant hazard class (e.g., "Potential Carcinogen").
-
-
Segregation: This waste must be segregated as a non-halogenated organic solid. Do not mix it with other waste types, such as solvents, sharps, or biological waste.[1] Mixing can cause dangerous reactions and complicates the final disposal process.
-
Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from heat sources, and inspected regularly.
-
Professional Disposal: The final step is disposal through a licensed hazardous waste contractor.[2] Your institution's EHS department will coordinate this. The most common final disposal methods for this type of chemical waste are:
Protocol for Contaminated Materials:
Any materials that come into direct contact with this compound, such as pipette tips, weigh boats, or contaminated PPE (gloves, etc.), must be disposed of as hazardous solid waste.
-
Collect all contaminated items in a designated, lined, and sealable container.
-
Label the container clearly as "Hazardous Waste - this compound Contaminated Debris."
-
Manage this container alongside the primary chemical waste for professional disposal.
Section 5: Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Consult SDS and EHS: If available, consult the Safety Data Sheet (SDS). Contact your institution's EHS for guidance. For minor spills, trained laboratory personnel may proceed with cleanup.
-
Control and Absorb: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated items. Place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
References
- OSHA Compliance For Labor
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services.
- Safety Data Sheet for Acetamide. (2024). Sigma-Aldrich.
- Safety D
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- (2S,3S)-2-acetamido-3-methyl-pentanoic acid | CAS#:20257-17-4. (2025). Chemsrc.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-. (2025). PubChem, NIH.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1982). U.S. Environmental Protection Agency.
- Laboratory Safety Guidance. (2011).
- (2S,3S)-2-Acetamido-3-methylpentanoic acid. (n.d.). MedChemExpress.
- (2S,3S)-2-Acetamido-3-methylpentanoic acid. (n.d.). Lead Sciences.
- (2S,3S)-2-amino-N-hydroxy-3-methylpentanamide. (n.d.). Echemi.
- (2S,3S)-2-Acetamido-3-methylpentanoic acid. (n.d.). Sigma-Aldrich.
- Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA).
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency (EPA).
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- EPA Hazardous Waste Codes. (n.d.). Alfred University.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
